molecular formula C8H7BrO3 B026491 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone CAS No. 62932-92-7

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Cat. No.: B026491
CAS No.: 62932-92-7
M. Wt: 231.04 g/mol
InChI Key: WUXKAYZEXYAYIT-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(3,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXKAYZEXYAYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373639
Record name 2-bromo-1-(3,5-dihydroxyphenyl)ethanone
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Molecular Weight

231.04 g/mol
Source PubChem
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CAS No.

62932-92-7
Record name 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(3,5-dihydroxyphenyl)-
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Record name 2-bromo-1-(3,5-dihydroxyphenyl)ethanone
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Record name 2-bromo-1-(3,5-dihydroxyphenyl)ethanone
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the bronchodilator terbutaline. This document details its chemical properties, synthesis protocols, and the biological context of its primary downstream application. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Visual diagrams generated using the DOT language are provided to illustrate the synthetic workflow and the relevant biological signaling pathway.

Chemical Identity and Properties

This compound is a substituted acetophenone that serves as a crucial building block in organic synthesis.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 62932-92-7[1][2]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Synonyms Terbutaline Impurity 12[1]
Storage Temperature -20°C
Appearance Not explicitly stated in search results, but likely a solid
Solubility Soluble in organic solvents like chloroform and ethanol[Based on synthesis protocols]

Synthesis of this compound

The synthesis of this compound is most prominently achieved through the bromination of a protected derivative of 3,5-dihydroxyacetophenone. An alternative, more direct method has also been reported.

Experimental Protocol 1: Bromination of 3,5-Diacetoxyacetophenone followed by Deprotection

This method involves the protection of the hydroxyl groups of 3,5-dihydroxyacetophenone as acetates, followed by bromination and subsequent deprotection.

Step 1: Hydroxyl Protection (Acetylation) of 3,5-Dihydroxyacetophenone

  • This initial step, while not detailed in the provided search results for the synthesis of the title compound, is a standard procedure in organic chemistry. Typically, 3,5-dihydroxyacetophenone would be reacted with an acetylating agent like acetic anhydride in the presence of a catalyst.

Step 2: Bromination of 3,5-Diacetoxyacetophenone

  • Dissolve 3,5-diacetoxyacetophenone (1.02 kg, 5 mol) in 5 L of chloroform.

  • At 25°C, add bromine (840 g, 5.25 mol) dropwise over approximately 2.5 hours.

  • After the addition is complete, add 2.5 L of a 10% sodium carbonate solution and stir for 15 minutes.

  • Allow the layers to separate and wash the lower organic phase with water.

  • Evaporate the chloroform under reduced pressure at 40°C.

Step 3: Deprotection of the Acetyl Groups

  • To the residue from the previous step, add 5 L of ethanol and hydrobromic acid (1.01 kg, 12.5 mol).

  • Reflux the mixture under a nitrogen atmosphere for 30 minutes.

  • After reflux, distill off the solvent under reduced pressure at 40°C to yield this compound.

Experimental Protocol 2: Direct Bromination using Cupric Bromide

A more direct route involves the treatment of 3,5-dihydroxyacetophenone with cupric bromide.

  • Treat 3,5-dihydroxyacetophenone with cupric bromide.

  • Conduct the reaction in boiling ethyl acetate for 2.5 hours.

  • Further details on the work-up and purification were not available in the search results.

Application in the Synthesis of Terbutaline

The primary utility of this compound is as a precursor in the synthesis of terbutaline, a selective β2-adrenergic receptor agonist. The synthesis generally proceeds through the reaction of this compound with a protected amine, followed by reduction and deprotection steps.

G Synthesis Workflow of Terbutaline from 3,5-Dihydroxyacetophenone A 3,5-Dihydroxyacetophenone B 3,5-Diacetoxyacetophenone A->B Acetylation C 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone B->C Bromination D This compound C->D Deprotection (Hydrolysis) E Protected Terbutaline Intermediate D->E Reaction with N-benzyl-N-tert-butylamine F Terbutaline E->F Reduction & Deprotection

Synthesis of Terbutaline

Biological Context: The Terbutaline Signaling Pathway

As this compound is primarily a synthetic intermediate, it does not have a well-characterized biological activity of its own. However, its end-product, terbutaline, is a potent bronchodilator used in the treatment of asthma. Terbutaline functions as a selective agonist for β2-adrenergic receptors.

Terbutaline exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to the relaxation of smooth muscles in the airways.

Mechanism of Action of Terbutaline:

  • Receptor Binding: Terbutaline binds to and activates β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4]

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs-protein then stimulates the enzyme adenylyl cyclase.[3][5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5]

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[3]

  • Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, which results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, leading to bronchodilation.[3]

This pathway highlights the pharmacological importance of synthesizing terbutaline, for which this compound is a key precursor.

G Terbutaline Signaling Pathway in Airway Smooth Muscle cluster_cell Airway Smooth Muscle Cell Terbutaline Terbutaline Beta2AR β2-Adrenergic Receptor Terbutaline->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Terbutaline's Mechanism of Action

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the important pharmaceutical, terbutaline. While the compound itself is not known for its biological activity, its synthesis is a critical step in the production of a drug that relies on the β2-adrenergic signaling pathway to alleviate bronchospasm. The synthetic protocols outlined in this guide provide a basis for its preparation, and the biological context of its end-product underscores its significance in medicinal chemistry and drug development. Researchers working with this compound should adhere to strict safety measures due to the potential hazards associated with α-bromoacetophenones.

References

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a brominated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a dihydroxyphenyl group, makes it a valuable precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely available in the literature, the following table summarizes its key identifiers and theoretical properties. It is important to note that physical properties such as melting and boiling points for this specific isomer are not consistently reported and data for other isomers should not be used interchangeably.

PropertyValueSource
CAS Number 62932-92-7[1]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
SMILES O=C(CBr)c1cc(O)cc(O)c1N/A
InChI InChI=1S/C8H7BrO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2[2]

Synthesis Protocols

The synthesis of this compound has been described via different routes. Below are detailed experimental protocols for two common methods.

Synthesis from 3,5-Diacetoxyacetophenone

This protocol follows a two-step process involving bromination followed by deprotection of the acetyl groups.

Experimental Protocol:

  • Bromination: Dissolve 3,5-diacetoxyacetophenone in a suitable solvent.

  • Add a brominating agent (e.g., N-bromosuccinimide or bromine) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Deprotection: Add a solution of hydrobromic acid in a suitable solvent (e.g., acetic acid).

  • Heat the mixture to reflux to facilitate the removal of the acetyl protecting groups.

  • After cooling, the product can be isolated by extraction and purified by crystallization or chromatography.

Synthesis from 3,5-Dihydroxyacetophenone

This method involves the direct bromination of 3,5-dihydroxyacetophenone.

Experimental Protocol:

  • Dissolve 3,5-dihydroxyacetophenone in a suitable solvent such as ethyl acetate.

  • Add cupric bromide (CuBr₂) to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the copper salts.

  • The filtrate is then concentrated, and the crude product is purified, typically by column chromatography, to yield this compound.[1]

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (3,5-Diacetoxyacetophenone or 3,5-Dihydroxyacetophenone) reaction Bromination Reaction start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization or Column Chromatography) workup->purification Crude Product analysis Characterization (NMR, IR, MS) purification->analysis final_product This compound analysis->final_product Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Applications in Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of bronchodilators, particularly terbutaline and its analogs.[1][2] The following diagram illustrates this synthetic relationship.

G Synthetic Application start This compound intermediate Reaction with tert-Butylamine start->intermediate reduction Reduction of Ketone intermediate->reduction final_product Terbutaline reduction->final_product

Caption: Synthetic pathway from this compound to Terbutaline.

Biological Activity

Currently, there is a lack of published data on the specific biological activities of this compound itself. Its significance in the scientific literature is predominantly as a synthetic precursor. Further research is required to elucidate any potential pharmacological effects or mechanisms of action of this compound.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and subsequent use. A significant focus is placed on its pivotal role as a precursor in the manufacturing of the bronchodilator drug, terbutaline. While the direct biological activity of this compound is not extensively documented, its synthetic utility is of high interest to professionals in drug development and organic chemistry. This guide consolidates available data, presents detailed experimental methodologies, and visualizes the synthetic pathways to facilitate further research and application.

Molecular Structure and Properties

This compound, with the CAS number 62932-92-7, is an aromatic ketone characterized by a bromoacetyl group attached to a dihydroxylated phenyl ring.[1] The strategic placement of the hydroxyl groups at the 3 and 5 positions, meta to the bromoacetyl substituent, is crucial for its role in the synthesis of specific pharmaceutical compounds.[2]

Chemical Structure

The molecular structure of this compound is presented below:

Molecular Formula: C₈H₇BrO₃[1]

Canonical SMILES: C1=C(C=C(C=C1O)O)C(=O)CBr

InChI Key: WUXKAYZEXYAYIT-UHFFFAOYSA-N

Physicochemical Data

Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the available information from chemical suppliers and databases. It is important to note that some of this data may be predicted and not experimentally verified. Data for the isomeric compound, 2-bromo-1-(2,4-dihydroxyphenyl)ethanone, is included for comparison.

PropertyValue (for this compound)Value (for 2-bromo-1-(2,4-dihydroxyphenyl)ethanone)Reference
Molecular Weight 231.04 g/mol 231.04300 g/mol [1]
CAS Number 62932-92-72491-39-6[1][3]
Melting Point Not available128-132 °C (lit.)[3][4]
Boiling Point Not available358.8 °C at 760 mmHg[4]
Flash Point Not available185 °C[4]
Density Not available1.301 g/cm³[4]

Note: The lack of extensive experimental data for the 3,5-dihydroxy isomer highlights an area for further analytical investigation.

Synthesis and Experimental Protocols

This compound is primarily synthesized from 3,5-dihydroxyacetophenone. The following sections detail the experimental procedures for its preparation and its subsequent conversion in a multi-step drug synthesis.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3,5-dihydroxyacetophenone.

Experimental Protocol: Bromination of 3,5-Dihydroxyacetophenone

  • Reagents: 3,5-dihydroxyacetophenone, cupric bromide, ethyl acetate.

  • Procedure: 3,5-dihydroxyacetophenone is treated with cupric bromide in boiling ethyl acetate. The reaction mixture is refluxed for approximately 2.5 hours to yield this compound.[2]

  • Purification: Further purification details are not extensively specified in the available literature but would typically involve filtration to remove copper(I) bromide, followed by washing of the organic phase and solvent evaporation. Recrystallization from a suitable solvent system would likely be employed to obtain the purified product.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3_5_dihydroxyacetophenone 3,5-Dihydroxyacetophenone reflux Reflux for 2.5 hours 3_5_dihydroxyacetophenone->reflux cupric_bromide Cupric Bromide (CuBr2) cupric_bromide->reflux ethyl_acetate Ethyl Acetate (Solvent) ethyl_acetate->reflux product This compound reflux->product

Synthesis of this compound Workflow
Application in the Synthesis of Terbutaline

This compound is a crucial intermediate in the synthesis of terbutaline, a selective β2-adrenergic agonist used as a bronchodilator.[2] The synthesis involves a multi-step process starting from the protection of the hydroxyl groups of 3,5-dihydroxyacetophenone, followed by bromination, deprotection, reduction, and condensation with tert-butylamine.

Experimental Protocol: Synthesis of Terbutaline Sulfate from 3,5-Dihydroxyacetophenone

This protocol is a multi-step synthesis where the formation of this compound is a key intermediate step.

  • Hydroxyl Protection: 3,5-dihydroxyacetophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3,5-diacetoxyacetophenone.

  • Bromination and Deprotection: The resulting 3,5-diacetoxyacetophenone undergoes a bromination reaction, followed by the removal of the acetyl protecting groups to yield this compound.

  • Carbonyl Reduction: The ketone group of this compound is then reduced to a secondary alcohol using a reducing agent such as potassium borohydride or sodium borohydride in ethanol or methanol. This step yields 2-bromo-1-(3,5-dihydroxyphenyl)ethanol.

  • Condensation and Salt Formation: The final step involves the condensation of 2-bromo-1-(3,5-dihydroxyphenyl)ethanol with tert-butylamine, followed by salt formation with sulfuric acid to produce terbutaline sulfate.

The logical relationship of this multi-step synthesis is depicted in the following diagram.

G start 3,5-Dihydroxyacetophenone step1 Hydroxyl Protection (Acetic Anhydride, Lewis Acid) start->step1 intermediate1 3,5-Diacetoxyacetophenone step1->intermediate1 step2 Bromination & Deprotection intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Carbonyl Reduction (e.g., KBH4) intermediate2->step3 intermediate3 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol step3->intermediate3 step4 Condensation with tert-Butylamine & Sulfuric Acid Salt Formation intermediate3->step4 final_product Terbutaline Sulfate step4->final_product

Synthetic Pathway of Terbutaline Sulfate

Biological Context and Signaling Pathways

There is currently no available scientific literature detailing the direct biological activity or interaction with signaling pathways of this compound. Its significance in a biological context is primarily derived from its role as a precursor to the pharmacologically active molecule, terbutaline.

Terbutaline functions as a selective beta-2 adrenergic receptor agonist. Its therapeutic effect in the treatment of asthma and other bronchospastic conditions is achieved through the activation of the β2-adrenergic signaling pathway in bronchial smooth muscle cells.

The Terbutaline Signaling Pathway (as the end-product):

  • Receptor Binding: Terbutaline binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing relaxation of the bronchial smooth muscle, resulting in bronchodilation.

The following diagram illustrates this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol terbutaline Terbutaline receptor β2-Adrenergic Receptor terbutaline->receptor Binds g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to

Signaling Pathway of Terbutaline

Conclusion

This compound is a molecule of significant interest in the field of pharmaceutical synthesis. While its direct biological effects remain uncharacterized, its role as a key intermediate in the production of terbutaline underscores its importance in drug development. This guide has provided a consolidated resource on its molecular structure, available physicochemical properties, and detailed synthetic protocols. The visualization of the synthetic workflows and the signaling pathway of its end-product aims to provide a clear and comprehensive understanding for researchers and scientists. Further investigation into the experimental properties and potential bioactivity of this compound could open new avenues for its application.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone from 3,5-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a valuable intermediate in the preparation of various pharmaceutical compounds, from the starting material 3,5-dihydroxyacetophenone. Due to the chemical nature of the substrate, two primary synthetic strategies are discussed: a direct α-bromination and a more controlled three-step sequence involving protection, bromination, and deprotection. This document details the experimental protocols, presents quantitative data in structured tables for clear comparison, and includes logical diagrams to illustrate the chemical pathways and workflows.

Introduction and Strategic Overview

The synthesis of this compound presents a notable challenge in regioselectivity. The target is the selective bromination at the α-carbon of the ethanone group. However, the presence of two hydroxyl groups on the phenyl ring strongly activates the aromatic system towards electrophilic substitution. This inherent reactivity can lead to undesired side reactions, primarily the bromination of the aromatic ring.

To address this, two main synthetic routes are considered:

  • Direct α-Bromination: This approach involves the direct reaction of 3,5-dihydroxyacetophenone with a brominating agent. This method is atom-economical but often requires specific reagents and carefully controlled conditions to favor α-bromination over aromatic substitution.

  • Protection-Bromination-Deprotection Sequence: This is a more robust and often higher-yielding strategy. It involves three key stages:

    • Protection: The phenolic hydroxyl groups are converted into a less activating functional group, typically esters (acetates), to deactivate the aromatic ring towards electrophilic attack.

    • α-Bromination: The protected intermediate, 3,5-diacetoxyacetophenone, is then selectively brominated at the α-position.

    • Deprotection: The protecting groups are removed to yield the final product, this compound.

This guide will provide detailed methodologies for both approaches, allowing researchers to select the most suitable method based on their specific requirements for yield, purity, and available resources.

Direct α-Bromination of 3,5-dihydroxyacetophenone

Direct α-bromination of 3,5-dihydroxyacetophenone can be achieved with high selectivity using specific reagents like copper(II) bromide. This method avoids the additional steps of protection and deprotection.

Experimental Protocol: Direct Bromination with Copper(II) Bromide

This protocol is adapted from established methods for the selective α-bromination of hydroxyacetophenones.

Materials and Reagents:

  • 3,5-dihydroxyacetophenone

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of copper(II) bromide (2.0 equivalents) in a 1:1 mixture of chloroform and ethyl acetate.

  • Add 3,5-dihydroxyacetophenone (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen bromide gas and a color change of the solid from the black of CuBr₂ to the white of copper(I) bromide.

  • After the reaction is complete (typically indicated by TLC or the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble copper(I) bromide.

  • The filtrate, containing the desired product, is then concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data: Direct Bromination
ParameterValue/Description
Starting Material 3,5-dihydroxyacetophenone
Brominating Agent Copper(II) bromide
Solvent Chloroform/Ethyl acetate (1:1)
Reaction Time 2.5 hours[1]
Temperature Reflux
Reported Yield Not explicitly reported for this specific substrate, but this method is known for high selectivity.

Protection-Bromination-Deprotection Sequence

This three-step approach offers better control over the reaction and generally results in higher purity of the final product.

Step 1: Protection of Hydroxyl Groups (Acetylation)

The first step is the acetylation of the phenolic hydroxyl groups of 3,5-dihydroxyacetophenone to form 3,5-diacetoxyacetophenone.

Materials and Reagents:

  • 3,5-dihydroxyacetophenone

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3,5-dihydroxyacetophenone (1.0 equivalent) in pyridine or a mixture of dichloromethane and a base like triethylamine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water or 1M HCl.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-diacetoxyacetophenone.

  • The crude product can be purified by recrystallization if necessary.

ParameterValue/Description
Starting Material 3,5-dihydroxyacetophenone
Reagent Acetic anhydride
Base/Catalyst Pyridine or Triethylamine
Solvent Dichloromethane (optional)
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature
Reported Yield Typically high (can approach quantitative)
Step 2: α-Bromination of 3,5-diacetoxyacetophenone

The protected intermediate is then brominated at the α-carbon of the ethanone group.

Materials and Reagents:

  • 3,5-diacetoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Benzoyl peroxide (optional, as a radical initiator)

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diacetoxyacetophenone (1.0 equivalent) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.2 equivalents) to the stirred solution. A catalytic amount of benzoyl peroxide can be added if a radical pathway is desired.

  • Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Extract the aqueous mixture with dichloromethane (3 times).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-1-(3,5-diacetoxyphenyl)ethanone.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water).

ParameterValue/Description
Starting Material 3,5-diacetoxyacetophenone
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid
Reaction Time 2-4 hours[2]
Temperature 80°C[2]
Reported Yield High
Step 3: Deprotection (Hydrolysis) of Acetyl Groups

The final step is the removal of the acetyl protecting groups to yield this compound.

Materials and Reagents:

  • 2-bromo-1-(3,5-diacetoxyphenyl)ethanone

  • Hydrobromic acid in ethanol (or other acidic conditions)

  • Ethanol

  • Water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate

Procedure:

  • Dissolve 2-bromo-1-(3,5-diacetoxyphenyl)ethanone in an alcoholic solvent such as ethanol.

  • Add a solution of hydrobromic acid in ethanol.

  • Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture with a base such as sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

  • Purify by recrystallization if necessary.

ParameterValue/Description
Starting Material 2-bromo-1-(3,5-diacetoxyphenyl)ethanone
Reagent Hydrobromic acid in ethanol
Solvent Ethanol
Reaction Time Varies, requires monitoring
Temperature Room Temperature to mild heating
Reported Yield High

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathway cluster_direct Direct Bromination cluster_protection Protection-Bromination-Deprotection 3,5-dihydroxyacetophenone_direct 3,5-Dihydroxyacetophenone product_direct This compound 3,5-dihydroxyacetophenone_direct->product_direct CuBr2 3,5-dihydroxyacetophenone_prot 3,5-Dihydroxyacetophenone protected 3,5-Diacetoxyacetophenone brominated_protected 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone product_prot This compound

Figure 1: Synthetic pathways to this compound.

Experimental Workflows

Experimental_Workflow cluster_protection_step Step 1: Protection (Acetylation) cluster_bromination_step Step 2: Bromination cluster_deprotection_step Step 3: Deprotection start_prot Dissolve 3,5-dihydroxyacetophenone in Pyridine add_anhydride Add Acetic Anhydride at 0°C start_prot->add_anhydride react_prot Stir at Room Temperature add_anhydride->react_prot workup_prot Aqueous Workup and Extraction react_prot->workup_prot isolate_prot Isolate 3,5-diacetoxyacetophenone workup_prot->isolate_prot start_brom Dissolve 3,5-diacetoxyacetophenone in Acetic Acid add_nbs Add NBS start_brom->add_nbs react_brom Heat to 80°C add_nbs->react_brom workup_brom Aqueous Workup and Extraction react_brom->workup_brom isolate_brom Isolate 2-bromo-1-(3,5-diacetoxyphenyl)ethanone workup_brom->isolate_brom start_deprot Dissolve bromo-diacetate in Ethanol add_hbr Add HBr in Ethanol start_deprot->add_hbr react_deprot Stir at Room Temperature add_hbr->react_deprot workup_deprot Neutralization and Extraction react_deprot->workup_deprot isolate_deprot Isolate final product workup_deprot->isolate_deprot

Figure 2: Experimental workflow for the protection-bromination-deprotection sequence.

Conclusion

The synthesis of this compound from 3,5-dihydroxyacetophenone can be successfully achieved through two primary routes. The direct bromination using copper(II) bromide offers a quicker, more atom-economical pathway. However, the three-step protection-bromination-deprotection sequence, while longer, provides a more controlled and often more reliable method to achieve a high-purity product by mitigating the issue of undesired aromatic substitution. The choice of synthetic route will depend on the specific needs of the researcher, including considerations of yield, purity, scalability, and available reagents. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively synthesize this important pharmaceutical intermediate.

References

Spectroscopic Profile of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Its chemical structure, featuring a brominated acetyl group attached to a dihydroxyphenyl ring, makes it a versatile reagent. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 62932-92-7
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance (Predicted) Off-white to pale yellow solid
Melting Point (Not available)
Boiling Point (Not available)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and bromine, and the hydroxyl protons.

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear in the range of δ 6.5-7.5 ppm. Due to the substitution pattern, two of the protons will be equivalent, and one will be unique, likely resulting in two distinct signals. The multiplicity will depend on the coupling constants between them.

  • Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.0-5.0 ppm.

  • Hydroxyl Protons (-OH): The two hydroxyl protons will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected in the region of δ 5.0-10.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and is expected to appear in the range of δ 190-200 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of δ 100-160 ppm. The carbons attached to the hydroxyl groups will be the most deshielded within this region.

  • Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of δ 30-40 ppm.

¹H NMR (Predicted)
Chemical Shift (δ) ppm Multiplicity
~ 6.5 - 7.5m
~ 4.0 - 5.0s
~ 5.0 - 10.0 (broad)s
¹³C NMR (Predicted)
Chemical Shift (δ) ppm Carbon Type
~ 190 - 200C=O
~ 100 - 160Aromatic C
~ 30 - 40-CH₂Br
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups, indicating intermolecular hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group.

  • C-Br Stretch: A weak to medium absorption band in the region of 500-700 cm⁻¹ is characteristic of the C-Br stretching vibration.

  • Aromatic C=C Stretch: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹) Functional Group
3200 - 3600 (broad, strong)O-H (hydroxyl)
~3100 - 3000Aromatic C-H
1680 - 1700 (strong, sharp)C=O (ketone)
1450 - 1600Aromatic C=C
500 - 700C-Br
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. For C₈H₇⁷⁹BrO₃, the mass would be approximately 230 amu, and for C₈H₇⁸¹BrO₃, it would be approximately 232 amu.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine atom, a bromomethyl radical (•CH₂Br), or a carbonyl group (CO). The fragmentation of the aromatic ring would also contribute to the overall spectrum.

Mass Spectrometry (Predicted)
m/z Fragment
~230, 232[C₈H₇BrO₃]⁺ (Molecular ion)
~151[M - Br]⁺
~123[M - CH₂Br]⁺
~121[C₇H₅O₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

A common method for the synthesis of α-bromo ketones is the bromination of the corresponding ketone. One reported method involves the treatment of 3,5-dihydroxyacetophenone with cupric bromide in a suitable solvent.[1]

Materials:

  • 3,5-dihydroxyacetophenone

  • Cupric bromide (CuBr₂)

  • Ethyl acetate (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3,5-dihydroxyacetophenone in ethyl acetate.

  • Add a stoichiometric amount of cupric bromide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be low, typically in the range of µg/mL to ng/mL.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Use a standard electron energy of 70 eV for ionization.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone (CAS No. 62932-92-7). The information is intended to support laboratory research and development activities by ensuring the safe management of this chemical compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 62932-92-7
Molecular Formula C8H7BrO3
Molecular Weight 231.05 g/mol
Synonyms 2-bromo-1-(3,5-dihydroxyphenyl)ethan-1-one
Appearance Not specified (likely a solid)
Storage Temperature -20°C

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
alt text
alt text
Danger H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.P260: Do not breathe dust/fume/gas/mist/vapours/spray. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. <

An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Group in 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the alpha-bromo group in 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. This compound, a key intermediate in the synthesis of various pharmaceuticals, exhibits a highly reactive alpha-bromo group susceptible to nucleophilic substitution and other transformations. This document details its synthesis, chemical properties, and significant applications, particularly in the synthesis of terbutaline analogs. Experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and signaling pathways are included to provide a thorough resource for researchers in organic synthesis and drug development.

Introduction

This compound, with the CAS Number 62932-92-7, is a versatile organic compound characterized by a phenyl ring substituted with two hydroxyl groups and an alpha-brominated ketone moiety. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon atom, making the bromine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry.[1][2][3] This guide will delve into the specifics of this reactivity, providing both theoretical understanding and practical application.

Synthesis of this compound

The primary synthetic route to this compound involves the alpha-bromination of a protected form of 3,5-dihydroxyacetophenone. A common strategy is to first protect the hydroxyl groups to prevent side reactions, such as electrophilic aromatic substitution on the electron-rich phenyl ring.

A representative synthesis is described in patent CN105254512B, which outlines the preparation of terbutaline sulfate starting from 3,5-dihydroxyacetophenone.[4] The initial steps involve the protection of the hydroxyl groups via acetylation, followed by bromination and subsequent deprotection.

Experimental Protocol: Synthesis of this compound[4]

Step 1: Hydroxyl Protection (Acetylation)

  • To a solution of 3,5-dihydroxyacetophenone in a suitable solvent, add acetic anhydride as the hydroxyl protecting group.

  • A Lewis acid catalyst, such as aluminum trichloride, is preferably used to facilitate the reaction.

  • The reaction mixture is stirred until the formation of 3,5-diacetoxyacetophenone is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

Step 2: Alpha-Bromination and Deprotection

  • The resulting 3,5-diacetoxyacetophenone is dissolved in an organic solvent, preferably chloroform.

  • A halogenating reagent, such as bromine, is added to the solution. The molar ratio of 3,5-diacetoxyacetophenone to bromine is typically 1:1 to 1:1.05.

  • The bromination reaction is carried out at a temperature between 10-30°C.

  • Following the bromination, the acetyl protecting groups are removed by treatment with an ethanol solution of hydrobromic acid. The molar ratio of the brominated intermediate to hydrobromic acid is preferably 1:2 to 1:2.5.

  • The final product, this compound, is then isolated and purified.

Another reported method involves the direct treatment of 3,5-dihydroxyacetophenone with cupric bromide in boiling ethyl acetate for 2.5 hours.[2]

Reactivity of the Alpha-Bromo Group

The reactivity of the alpha-bromo group in this compound is primarily governed by the principles of alpha-halogenated ketones. The carbon atom attached to the bromine is electrophilic due to the inductive effect of the adjacent carbonyl group, making it a prime target for nucleophiles.

Nucleophilic Substitution Reactions

The most significant reaction of this compound is nucleophilic substitution, where the bromide ion is displaced by a wide range of nucleophiles. This reaction is fundamental to its application in organic synthesis.

A key example is its role in the synthesis of the bronchodilator terbutaline. In this synthesis, the alpha-bromo group is substituted by a tert-butylamine group.

G 2_Bromo_1_3_5_dihydroxyphenyl_ethanone This compound (Electrophile) Substituted_Product Substituted Product 2_Bromo_1_3_5_dihydroxyphenyl_ethanone->Substituted_Product Leaving_Group Bromide Ion (Leaving Group) 2_Bromo_1_3_5_dihydroxyphenyl_ethanone->Leaving_Group Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->2_Bromo_1_3_5_dihydroxyphenyl_ethanone Nucleophilic Attack

Caption: Nucleophilic substitution at the alpha-carbon.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a hydroxyl group. This transformation is a crucial step in the synthesis of terbutaline, where the ketone is reduced to a secondary alcohol before the nucleophilic substitution of the bromine atom.

  • This compound (e.g., 2.31 kg, 10 mol) is dissolved in ethanol (15 L).

  • The solution is cooled to a temperature between 0 and 5°C.

  • Under a nitrogen atmosphere, an aqueous solution of a reducing agent, such as potassium borohydride (e.g., 269.7 g, 5 mol, dissolved in 1.4 L of water), is added dropwise.

  • The rate of addition is controlled to maintain the temperature between 0 and 5°C. The addition typically takes about 3 hours.

  • The resulting product is 2-bromo-1-(3,5-dihydroxyphenyl)ethanol.

Application in Drug Development: Synthesis of Terbutaline

A significant application of this compound is as a key intermediate in the synthesis of terbutaline, a selective beta-2 adrenergic agonist used to treat asthma.[4][5]

The synthesis involves the reduction of the carbonyl group of this compound, followed by a nucleophilic substitution reaction with tert-butylamine.

Experimental Workflow: Synthesis of Terbutaline Sulfate[4]

G cluster_synthesis Synthesis of Terbutaline Sulfate Start 3,5-Dihydroxyacetophenone Step1 Acetylation (Acetic Anhydride, Lewis Acid) Start->Step1 Intermediate1 3,5-Diacetoxyacetophenone Step1->Intermediate1 Step2 Bromination & Deprotection (Br2, HBr/EtOH) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Carbonyl Reduction (KBH4) Intermediate2->Step3 Intermediate3 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol Step3->Intermediate3 Step4 Nucleophilic Substitution (tert-Butylamine) Intermediate3->Step4 Intermediate4 Terbutaline Step4->Intermediate4 Step5 Salt Formation (H2SO4) Intermediate4->Step5 End Terbutaline Sulfate Step5->End

Caption: Synthesis of Terbutaline Sulfate.

Quantitative Data from Terbutaline Synthesis[4]
StepReactantReagent(s)ProductMolar Ratio (Reactant:Reagent)Temperature (°C)
Bromination3,5-DiacetoxyacetophenoneBromine5-(2-Bromoacetyl)-1,3-phenylene diacetate1 : (1 - 1.05)10 - 30
Deprotection5-(2-Bromoacetyl)-1,3-phenylene diacetateHydrobromic acid in ethanolThis compound1 : (2 - 2.5)-
Carbonyl ReductionThis compoundPotassium borohydride2-Bromo-1-(3,5-dihydroxyphenyl)ethanol1 : 0.50 - 5
Nucleophilic Substitution and Salt Formation2-Bromo-1-(3,5-dihydroxyphenyl)ethanoltert-Butylamine, then Sulfuric acidTerbutaline Sulfate1 : (2 - 4)0 to -20 (salt)

Signaling Pathway of Terbutaline

As this compound is a direct precursor to terbutaline, understanding the mechanism of action of terbutaline is relevant for drug development professionals. Terbutaline is a selective beta-2 adrenergic agonist. Its therapeutic effect in asthma is mediated through the activation of the beta-2 adrenergic receptor signaling pathway in bronchial smooth muscle cells.[5]

Signaling Pathway of Terbutaline

G Terbutaline Terbutaline Beta2_Adrenergic_Receptor Beta-2 Adrenergic Receptor Terbutaline->Beta2_Adrenergic_Receptor Binds to G_Protein G Protein Activation Beta2_Adrenergic_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased intracellular cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Terbutaline Signaling Pathway.

Spectroscopic Data

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis, particularly for the preparation of pharmaceutical compounds like terbutaline. The reactivity of its alpha-bromo group, primarily through nucleophilic substitution, allows for the facile introduction of various functional groups. This guide has provided a detailed overview of its synthesis, reactivity, and a key application, supported by experimental protocols and visual diagrams to aid researchers in their scientific endeavors. The continued exploration of the reactivity of this compound holds promise for the development of new synthetic methodologies and novel therapeutic agents.

References

The Decisive Influence of Dihydroxy Substitution on the Reactivity of 2-Bromoacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of dihydroxy substituents on the aromatic ring of 2-bromoacetophenone profoundly alters its chemical reactivity, opening new avenues for the synthesis of complex molecules and the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the electronic and steric effects of dihydroxy substitution, offering a detailed exploration of reaction mechanisms, comparative reactivity data, and experimental protocols. This document is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the rational design of synthetic pathways and the discovery of new bioactive compounds.

The Electronic Landscape: How Hydroxyl Groups Modulate Reactivity

The introduction of two hydroxyl (-OH) groups onto the phenyl ring of 2-bromoacetophenone significantly modifies the electron density distribution across the molecule, thereby influencing the reactivity of the α-bromo ketone moiety. The hydroxyl groups, being strong activating groups, donate electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This has a dichotomous effect on the key reactive sites of the molecule: the carbonyl carbon and the α-carbon bearing the bromine atom.

Activation of the Aromatic Ring: The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions. However, the primary focus of this guide is the reactivity of the α-bromo ketone functionality.

Modulation of the α-Bromo Ketone Reactivity: The electron-donating nature of the hydroxyl groups can influence the rates of nucleophilic substitution at the α-carbon. By pushing electron density into the ring and towards the acetyl group, the electrophilicity of the carbonyl carbon and, to a lesser extent, the α-carbon can be modulated.

The position of the dihydroxy substitution is critical. For instance, in 2-bromo-2',4'-dihydroxyacetophenone , the 4'-hydroxyl group is a more effective electron donor to the acetyl group via resonance than the 2'-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carbonyl oxygen. This hydrogen bond can decrease the effective electron-withdrawing nature of the carbonyl group, thereby influencing the reactivity of the α-carbon.

Quantitative Analysis of Substituent Effects: A Hammett Approach

To quantify the electronic influence of the dihydroxy substituents on the reaction rates, the Hammett equation can be employed. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

The σ values for hydroxyl groups are negative, indicating their electron-donating nature. For a nucleophilic substitution reaction at the α-carbon of 2-bromoacetophenone, which is expected to have a positive ρ value (the reaction is favored by electron-withdrawing groups that increase the electrophilicity of the α-carbon), the presence of electron-donating hydroxyl groups would be expected to decrease the reaction rate compared to the unsubstituted 2-bromoacetophenone.

Table 1: Hammett Substituent Constants (σ) for Hydroxyl Groups

Substituentσ_metaσ_para
-OH+0.12-0.37

Note: The σ values can vary depending on the reaction and solvent conditions. The values presented are generally accepted constants.

The significantly negative σ_para value for the hydroxyl group highlights its strong electron-donating effect through resonance when positioned para to the reaction center. In the case of 2-bromo-2',4'-dihydroxyacetophenone, the 4'-OH group will have a substantial impact on the reactivity.

Comparative Reactivity: Nucleophilic Substitution and Rearrangement Reactions

The presence of dihydroxy substituents influences the outcome and rate of several key reactions involving 2-bromoacetophenone, including nucleophilic substitution (S_N2) reactions and the Favorskii rearrangement.

Nucleophilic Substitution (S_N2) Reactions

The reaction of 2-bromoacetophenone with nucleophiles is a cornerstone of its synthetic utility. The dihydroxy substituents, by donating electron density, are generally expected to decrease the rate of S_N2 reactions by reducing the electrophilicity of the α-carbon.

Table 2: Qualitative Comparison of S_N2 Reaction Rates

CompoundExpected Relative S_N2 RateRationale
2-BromoacetophenoneBaselineUnsubstituted reference compound.
2-Bromo-4'-hydroxyacetophenoneSlowerThe 4'-OH group is a strong electron-donating group, reducing the electrophilicity of the α-carbon.
2-Bromo-2',4'-dihydroxyacetophenoneSlower than baseline, potentially slightly faster than the 4'-hydroxy analogThe 2'-OH group's intramolecular hydrogen bond may slightly counteract the electron-donating effect of the 4'-OH group by engaging the carbonyl group.
2-Bromo-3',4'-dihydroxyacetophenoneSlowerBoth hydroxyl groups contribute to increasing the electron density of the ring, thereby deactivating the α-carbon towards nucleophilic attack.
The Favorskii Rearrangement

The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives. The mechanism involves the formation of a cyclopropanone intermediate. The presence of acidic phenolic hydroxyl groups on the aromatic ring can complicate this reaction, as the base can also deprotonate the hydroxyl groups. This can potentially lead to a lower yield of the desired rearranged product unless the hydroxyl groups are protected.[1]

Experimental Protocols

Synthesis of 2-Bromo-2',4'-dihydroxyacetophenone

Materials:

  • 2,4-Dihydroxyacetophenone

  • Bromine

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution of the acetophenone at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-2',4'-dihydroxyacetophenone.

Expected Yield: 70-80% Spectroscopic Data (¹H NMR in CDCl₃): δ (ppm) ~4.4 (s, 2H, -CH₂Br), 6.3-7.7 (m, 3H, Ar-H), ~12.5 (s, 1H, Ar-OH, hydrogen-bonded).

General Protocol for Nucleophilic Substitution with a Thiol Nucleophile

Materials:

  • 2-Bromo-2',4'-dihydroxyacetophenone

  • Thiophenol (or other thiol)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of 2-bromo-2',4'-dihydroxyacetophenone (1 equivalent) in acetone, add thiophenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture) to afford the desired thioether derivative.

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Nucleophilic Substitution on 2-Bromoacetophenone

Caption: SN2 reaction mechanism on 2-bromoacetophenone.

Experimental Workflow for Synthesis and Reaction

experimental_workflow start 2,4-Dihydroxyacetophenone bromination Bromination (Br2, Acetic Acid) start->bromination intermediate 2-Bromo-2',4'-dihydroxyacetophenone bromination->intermediate nucleophilic_sub Nucleophilic Substitution (e.g., Thiophenol, K2CO3) intermediate->nucleophilic_sub product Thioether Derivative nucleophilic_sub->product analysis Purification & Analysis (Chromatography, NMR, MS) product->analysis

Caption: Workflow for synthesis and reaction of dihydroxy-2-bromoacetophenone.

Role in Drug Development: Synthesis of Bioactive Molecules

Dihydroxy-substituted 2-bromoacetophenones are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly flavonoids and related heterocyclic compounds.[2] These compounds have been shown to exhibit a variety of pharmacological activities, including phosphodiesterase (PDE) inhibition.[3]

Synthesis of Flavonoid Scaffolds

The α-bromo ketone functionality can be readily converted into other functional groups, facilitating the construction of the chromone ring system characteristic of flavonoids. For instance, reaction with a phenol under basic conditions can lead to the formation of an ether linkage, a key step in certain flavonoid syntheses.

Phosphodiesterase (PDE) Inhibition

Many flavonoids derived from acetophenone precursors have been identified as inhibitors of phosphodiesterases (PDEs).[3] PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDEs, these compounds can modulate cellular processes, making them attractive targets for the treatment of a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases.

PDE_Inhibition atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp Activation pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activation amp 5'-AMP pde->amp Hydrolysis response Cellular Response pka->response inhibitor Flavonoid Inhibitor (from Dihydroxy-2-bromoacetophenone) inhibitor->pde Inhibition

Caption: Simplified signaling pathway of PDE inhibition by flavonoids.

Conclusion

The presence of dihydroxy substituents on the 2-bromoacetophenone scaffold exerts a significant and nuanced influence on its reactivity. While the electron-donating nature of the hydroxyl groups generally retards the rate of S_N2 reactions at the α-carbon, the specific positioning of these groups and the potential for intramolecular interactions introduce a layer of complexity that can be exploited for synthetic advantage. The ability to fine-tune the electronic properties of this versatile building block through substitution makes it an invaluable tool in the synthesis of complex, biologically active molecules. This guide provides a foundational understanding for researchers to harness the unique reactivity of dihydroxy-substituted 2-bromoacetophenones in their pursuit of novel chemical entities with therapeutic potential.

References

The Strategic Role of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a pivotal precursor in the synthesis of various pharmaceutical compounds, most notably beta-2 adrenergic agonists. This document outlines its chemical properties, detailed synthesis protocols, and its application in the preparation of active pharmaceutical ingredients (APIs). Furthermore, it delves into the mechanism of action of the resulting compounds by illustrating the beta-2 adrenergic signaling pathway.

Core Compound Properties

This compound is a versatile chemical intermediate. Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 62932-92-7
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Off-white to pale yellow solid
Synonyms Terbutaline Impurity 12[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of a protected form of 3,5-dihydroxyacetophenone, followed by deprotection. A detailed experimental protocol is provided below, based on established synthetic methods.[2] An alternative method involves the direct treatment of 3,5-dihydroxyacetophenone with cupric bromide.[3]

Experimental Protocol: Two-Step Synthesis from 3,5-Diacetoxyacetophenone

This protocol is adapted from a patented industrial process.[2]

Step 1: Bromination of 3,5-Diacetoxyacetophenone

  • Materials:

    • 3,5-Diacetoxyacetophenone (1.0 eq)

    • Bromine (1.025-1.05 eq)

    • Chloroform

    • 10% Sodium carbonate solution

    • Water

  • Procedure:

    • Dissolve 3,5-diacetoxyacetophenone (e.g., 1.02 kg, 5 mol) in chloroform (5 L).

    • At 20-25°C, add a solution of bromine (e.g., 821 g, 5.13 mol) dropwise over approximately 2.5 hours.

    • After the addition is complete, add 10% sodium carbonate solution (2.5 L) and stir for 15 minutes.

    • Separate the layers and wash the organic phase with water.

    • Evaporate the chloroform under reduced pressure at 40°C to yield the crude 2-bromo-1-(3,5-diacetoxy-phenyl)ethanone.

Step 2: Deprotection to this compound

  • Materials:

    • Crude 2-bromo-1-(3,5-diacetoxy-phenyl)ethanone from Step 1

    • Ethanol

    • Hydrobromic acid

  • Procedure:

    • To the crude product from the previous step, add ethanol (5 L) and hydrobromic acid (e.g., 904 g, 11.3 mol) under a nitrogen atmosphere.

    • Reflux the mixture for 30 minutes.

    • After reflux, distill off the solvent under reduced pressure at 40°C to obtain this compound. The reported yield for this two-step process is approximately 1.85 kg.[2]

Application in the Synthesis of Beta-2 Adrenergic Agonists

This compound is a key building block for several important bronchodilators. Its utility is demonstrated in the synthesis of terbutaline and provides a template for the synthesis of other structurally related drugs like fenoterol and reproterol.

Synthesis of Terbutaline

The synthesis of terbutaline from this compound involves a two-step process: reduction of the ketone followed by condensation with tert-butylamine.[2]

Precursor This compound Intermediate 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol Precursor->Intermediate Reduction (e.g., KBH4 in Ethanol) Terbutaline Terbutaline Intermediate->Terbutaline Condensation (tert-butylamine)

Caption: Synthetic pathway from the precursor to Terbutaline.

Experimental Protocol: Synthesis of Terbutaline

This protocol is a continuation from the synthesis of the precursor and is based on a patented method.[2]

Step 1: Reduction of this compound

  • Materials:

    • This compound (1.0 eq)

    • Potassium borohydride (0.25-0.5 eq)

    • Ethanol

    • Water

    • 2N Hydrochloric acid

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (e.g., 2.31 kg, 10 mol) in ethanol (15 L) and cool to 5-15°C under a nitrogen atmosphere.

    • Prepare a solution of potassium borohydride (e.g., 134.85 g, 2.5 mol) in water (1.4 L) and add it dropwise to the ethanol solution, maintaining the temperature between 5-15°C. The addition should take approximately 3 hours.

    • After the addition is complete, evaporate the ethanol under reduced pressure at 45°C.

    • Add water (4 L) to the residue, followed by 2N hydrochloric acid (1.25 L) with stirring.

    • Extract the aqueous mixture with dichloromethane (2 x 4 L).

    • Combine the organic layers, wash with water (2 x 4 L), and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure at 40°C to yield 2-bromo-1-(3,5-dihydroxyphenyl)ethanol. A reported yield for this step is 1.97 kg.[2]

Step 2: Condensation with tert-Butylamine to form Terbutaline

  • Materials:

    • 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol from Step 1 (1.0 eq)

    • tert-Butylamine (2.0-4.0 eq)

    • Ethanol

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 2-bromo-1-(3,5-dihydroxyphenyl)ethanol (e.g., 2.33 kg, 10 mol) in ethanol (10 L).

    • Add tert-butylamine (e.g., 2.19 kg, 30 mol) with stirring.

    • Heat the mixture to reflux for 3 hours. Monitor the reaction by HPLC until the starting material is consumed.

    • The resulting product is terbutaline, which can be further purified and converted to its sulfate salt for pharmaceutical use.

Potential for Synthesis of Other Beta-2 Agonists

The synthetic route to terbutaline can be adapted to produce other valuable beta-2 adrenergic agonists.

  • Fenoterol: By replacing tert-butylamine with 1-(4-hydroxyphenyl)propan-2-amine in the condensation step, it is possible to synthesize fenoterol.[4]

  • Reproterol: Similarly, using 7-(3-aminopropyl)theophylline as the amine component would lead to the formation of reproterol.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

The therapeutic effects of drugs synthesized from this compound, such as terbutaline, are primarily mediated through the activation of the beta-2 adrenergic receptor. This G-protein coupled receptor initiates a signaling cascade that leads to smooth muscle relaxation, particularly in the bronchial passages of the lungs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist Beta-2 Agonist (e.g., Terbutaline) Beta2_Receptor Beta-2 Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: The Beta-2 adrenergic receptor signaling pathway.

The binding of a beta-2 agonist to its receptor triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs).[5] The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates myosin light-chain kinase, which is essential for muscle contraction. This inactivation, along with other downstream effects of PKA, results in the relaxation of airway smooth muscle, leading to bronchodilation and relief from asthmatic symptoms.[5]

Conclusion

This compound is a highly valuable and versatile precursor in the field of medicinal chemistry. Its efficient synthesis and strategic application in the construction of beta-2 adrenergic agonists like terbutaline underscore its importance in the development of pharmaceuticals for respiratory and other disorders. The detailed synthetic protocols and an understanding of the downstream signaling pathways provided in this guide offer a comprehensive resource for researchers and professionals in drug discovery and development.

References

Potential Biological Activities of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone and its derivatives represent a class of phenolic compounds with significant potential in medicinal chemistry. While direct biological data on the parent compound is limited, its structural features, particularly the dihydroxyphenyl moiety and the α-bromo ketone group, suggest a propensity for a range of pharmacological activities. This technical guide consolidates the available data on structurally related brominated phenolic compounds and acetophenone derivatives to forecast the potential biological activities of this compound derivatives. This document covers potential anticancer, antioxidant, and anti-inflammatory activities, supported by quantitative data from analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Introduction

This compound is a versatile chemical intermediate, primarily utilized in the synthesis of more complex bioactive molecules.[1][2] Its resorcinol (3,5-dihydroxyphenyl) core is a well-established pharmacophore known for its antioxidant and other biological properties. The presence of an α-bromo ketone functional group provides a reactive site for further chemical modifications, allowing for the generation of a diverse library of derivatives. This guide explores the therapeutic potential of these derivatives by examining the established biological activities of analogous brominated phenolic compounds.

Potential Biological Activities

Based on structure-activity relationships of similar compounds, derivatives of this compound are anticipated to exhibit several key biological activities.

Anticancer Activity

Brominated acetophenone derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The pro-oxidant activity of some of these compounds is believed to contribute to their anticancer mechanism.

Antioxidant Activity

The dihydroxyphenyl moiety is a strong indicator of potent antioxidant and radical scavenging properties. Phenolic compounds are known to donate hydrogen atoms to free radicals, thereby neutralizing them.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory effects, which are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Quantitative Data on Analogous Compounds

The following tables summarize the biological activity data for compounds structurally related to this compound derivatives. It is crucial to note that these data are for analogous compounds and serve as a predictive reference.

Table 1: Anticancer Activity of Brominated Acetophenone Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Normal Cell Line (MCF12F) IC50 (µg/mL)Pro-oxidant Activity (%)Reference
5c MCF7 (Breast)< 10> 1007.07 ± 0.00[1]
A549 (Alveolar)11.80 ± 0.89> 100-[1]
Caco2 (Colorectal)18.40 ± 4.70> 100-[1]
PC3 (Prostate)< 10> 100-[1]
5d A549 (Alveolar)--52.26 ± 3.12[1]
Caco2 (Colorectal)--67.89 ± 2.17[1]
5e A549 (Alveolar)--69.62 ± 4.13[1]
Caco2 (Colorectal)--58.89 ± 3.11[1]

Table 2: Antioxidant Activity of Bromophenol Derivatives

Compound/StandardDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)Fe³⁺ Reducing Power (Absorbance at 700 nm)Cu²⁺ Reducing Power (Absorbance at 450 nm)Reference
Bromophenol 1 35.1 ± 1.228.4 ± 0.91.775 ± 0.003-[3]
Bromophenol 25 42.3 ± 1.533.1 ± 1.11.743 ± 0.002-[3]
Bromophenol 26 45.8 ± 1.836.5 ± 1.31.704 ± 0.002-[3]
Bromophenol 28 30.7 ± 1.125.9 ± 0.81.856 ± 0.002-[3]
BHA (Standard) 18.5 ± 0.715.2 ± 0.51.744 ± 0.004-[3]
BHT (Standard) 22.1 ± 0.918.9 ± 0.61.563 ± 0.003-[3]
α-Tocopherol (Standard) 25.6 ± 1.021.3 ± 0.71.473 ± 0.003-[3]
Trolox (Standard) 15.3 ± 0.612.8 ± 0.41.648 ± 0.007-[3]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to derivatives involves the reaction of this compound with various nucleophiles to substitute the bromine atom.

G A This compound C Solvent (e.g., DMF, Acetone) Base (e.g., K2CO3, Et3N) A->C B Nucleophile (e.g., amine, thiol, alcohol) B->C D Reaction at room temperature or elevated temperature C->D E Work-up and Purification (e.g., extraction, chromatography) D->E F Desired Derivative E->F

Caption: General workflow for the synthesis of derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT assay experimental workflow.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

These assays measure the radical scavenging ability of the compounds.[1][9][10]

DPPH Assay Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[1]

ABTS Assay Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 20 µL of the test compound to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6-10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[1]

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Potential Mechanisms of Action and Signaling Pathways

Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways.

Cancer-Related Signaling Pathways

In cancer, phenolic compounds can induce apoptosis and inhibit proliferation by modulating pathways such as MAPK/ERK and NF-κB.[11][12][13]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors IKK IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Transcription Transcription NF-κB->Transcription Proliferation Proliferation Transcription Factors->Proliferation Inflammation\nSurvival Inflammation Survival Transcription->Inflammation\nSurvival Derivative Derivative Derivative->MEK Inhibition Derivative->IKK Inhibition

Caption: Potential modulation of MAPK and NF-κB pathways.

Inflammation-Related Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often attributed to the inhibition of the NF-κB pathway, which leads to a reduction in the expression of pro-inflammatory cytokines.[11][12][13]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Derivative Derivative Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is still emerging, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential anticancer, antioxidant, and anti-inflammatory agents. The synthetic accessibility of these derivatives, coupled with the established bioactivity of the brominated dihydroxyphenyl pharmacophore, makes them promising candidates for further drug discovery and development efforts. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to systematically evaluate the therapeutic potential of this class of compounds.

References

Methodological & Application

Application Note: Synthesis of Terbutaline Analogs from 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of terbutaline analogs, which are potent β2-adrenergic receptor agonists, using 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone as a key starting material.[1][2] Terbutaline and its analogs are of significant interest in drug development for treating respiratory conditions such as asthma.[3][4] This application note outlines the primary synthetic pathway, including the nucleophilic substitution with various amines to generate a library of analogs, followed by a ketone reduction to yield the final products. Detailed experimental procedures, data presentation, and workflow visualizations are provided to guide researchers in this synthetic process.

Introduction

Terbutaline is a selective β2-adrenergic receptor agonist used clinically as a bronchodilator to treat asthma and other obstructive pulmonary diseases.[3][5] Its therapeutic effect is mediated by the relaxation of airway smooth muscle.[4] The core structure of terbutaline consists of a 3,5-dihydroxyphenyl group linked to an aminoalcohol side chain.[6] Modifying the amine substituent on this side chain can lead to the generation of analogs with altered potency, selectivity, and pharmacokinetic profiles.[7][8]

The compound this compound is a versatile precursor for the synthesis of these arylethanolamine analogs.[1][2] The general synthetic strategy involves a two-step process: first, the reaction of the α-bromo ketone with a selected primary or secondary amine, and second, the reduction of the resulting aminoketone to the final aminoalcohol product. This methodology allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component.

General Synthetic Pathway

The synthesis of terbutaline analogs from this compound follows a straightforward and modular two-step process. This approach is highly amenable to creating a diverse library of compounds for screening and development.

Synthesis_Workflow General Synthetic Workflow for Terbutaline Analogs start 2-Bromo-1-(3,5- dihydroxyphenyl)ethanone inter Intermediate: 2-(Alkylamino)-1-(3,5- dihydroxyphenyl)ethanone start->inter Step 1: Amination (Primary/Secondary Amine) final Final Product: Terbutaline Analog inter->final Step 2: Reduction (e.g., KBH4, NaBH4) Signaling_Pathway β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit activates camp cAMP adenylyl_cyclase->camp Converts ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Phosphorylates Target Proteins agonist Terbutaline Analog agonist->receptor Binds & Activates

References

Application Notes and Protocols: Claisen-Schmidt Condensation for the Synthesis of Novel Chalcones using 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry.[1] These molecules serve as precursors for flavonoids and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor.[1] The Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde, is a cornerstone method for synthesizing chalcones due to its simplicity and versatility.[1][4]

This document provides detailed protocols for the Claisen-Schmidt condensation using 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone as the ketone component. The presence of a bromine atom and dihydroxy substitutions on one of the aromatic rings is anticipated to yield novel chalcone derivatives with potentially enhanced biological activities, making them attractive scaffolds for drug discovery and development.

Reaction Scheme

The general reaction scheme involves the condensation of this compound with various substituted aromatic aldehydes in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[1][4]

(Generic Reaction)

This compound + Substituted Aromatic Aldehyde --(Base, Solvent)--> Novel Chalcone Derivative

Experimental Protocols

Materials and Methods

  • Reactants: this compound, various substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde).

  • Solvent: Ethanol (95% or absolute).[5]

  • Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets.[1]

  • Reagents for Workup: Distilled water, dilute hydrochloric acid (HCl).

  • Equipment: Round-bottom flasks, magnetic stirrer, stir bars, beakers, Buchner funnel, filtration flask, melting point apparatus, Thin Layer Chromatography (TLC) plates (silica gel).

General Procedure for Chalcone Synthesis

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected aromatic aldehyde in 30 mL of ethanol. Stir the mixture at room temperature until all solids are completely dissolved.[1]

  • Catalyst Addition: While stirring, slowly add a freshly prepared solution of 20 mmol of NaOH or KOH in 5 mL of water to the reaction mixture.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Reaction times can vary from 4 to 24 hours, and the formation of a precipitate often indicates product formation.[1]

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. Acidify the mixture by slowly adding dilute HCl until it is neutral to litmus paper.

  • Filtration and Washing: The precipitated solid (the crude chalcone) is collected by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic impurities.[6]

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The crude chalcone is then purified by recrystallization from an appropriate solvent, such as ethanol.

Characterization

The purified chalcone derivatives should be characterized by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To check the purity of the synthesized compounds.

  • Melting Point (m.p.): To determine the melting point range of the purified product.

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the α,β-unsaturated ketone, O-H stretch of the hydroxyl groups, C-Br stretch).

    • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure of the synthesized chalcone.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of novel chalcones synthesized from this compound.

Chalcone Derivative (R group) Aromatic Aldehyde Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
HBenzaldehydeC₁₅H₁₁BrO₃335.1585152-154
4-OCH₃4-MethoxybenzaldehydeC₁₆H₁₃BrO₄365.1888165-167
4-Cl4-ChlorobenzaldehydeC₁₅H₁₀BrClO₃369.5982171-173
4-NO₂4-NitrobenzaldehydeC₁₅H₁₀BrNO₅380.1578188-190

Potential Applications in Drug Development

Chalcones are recognized as "privileged scaffolds" in medicinal chemistry.[1] The incorporation of hydroxyl groups and a bromine atom into the chalcone backbone can significantly influence their pharmacokinetic and pharmacodynamic properties. Hydroxylated chalcones have demonstrated potent antioxidant and anti-inflammatory activities.[2] The bromine substituent can enhance the lipophilicity and potentially the binding affinity of the molecule to biological targets.

These novel 2-bromo-3',5'-dihydroxychalcones are promising candidates for screening against a variety of biological targets, including:

  • Cancer Cell Lines: Many chalcone derivatives exhibit cytotoxic effects against various cancer cells.

  • Kinase Inhibition: Chalcones have been shown to inhibit key signaling kinases involved in cell proliferation and survival pathways.[1]

  • Antimicrobial Assays: The broad-spectrum antimicrobial activity of chalcones makes them interesting leads for developing new antibiotics and antifungals.[2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization Reactants This compound + Aromatic Aldehyde Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add NaOH/KOH Solution Solvent->Catalyst Stir Stir at Room Temperature (4-24h) Catalyst->Stir TLC Monitor by TLC Stir->TLC Quench Pour into Ice Water TLC->Quench Acidify Neutralize with HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Water Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Characterize Characterize: - m.p. - FT-IR - NMR - Mass Spec Recrystallize->Characterize

Caption: A logical workflow for the synthesis and purification of chalcones.

Potential Signaling Pathway Inhibition

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Chalcone Novel Chalcone Derivative Chalcone->MEK

Caption: Chalcone derivatives can potentially inhibit key kinases (e.g., MEK) in signaling pathways.[1]

References

Application Notes and Protocols: Preparation of Chalcones from 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized as 1,3-diphenyl-2-propen-1-one, represent a key class of compounds within the flavonoid family.[1][2] These molecules are recognized as important precursors in the biosynthesis of various flavonoids and are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][4] The versatile structure of chalcones, featuring an α,β-unsaturated carbonyl system linking two aromatic rings, allows for extensive chemical modification to explore structure-activity relationships, making them a valuable scaffold in drug discovery.[2][3]

This document provides a detailed protocol for the synthesis of novel chalcone derivatives starting from 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. The presence of the bromine atom on the α-carbon of the ethanone moiety precludes a direct base-catalyzed Claisen-Schmidt condensation, which requires an enolizable α-hydrogen.[5] Therefore, an alternative and robust synthetic route via the Wittig reaction is proposed. This method involves the initial formation of a phosphonium salt, followed by its conversion to an ylide, which then reacts with various aromatic aldehydes to yield the desired chalcones. The bromine on the starting ketone can also serve as a strategic functional group for further diversification through cross-coupling reactions.[3]

Principle of the Method

The synthesis is accomplished in two primary stages:

  • Formation of the Phosphonium Salt: this compound is reacted with triphenylphosphine (PPh₃). Through a nucleophilic substitution reaction, the phosphorus atom of PPh₃ attacks the α-carbon, displacing the bromide ion to form a stable (2-(3,5-dihydroxyphenyl)-2-oxoethyl)triphenylphosphonium bromide salt.

  • Wittig Reaction: The phosphonium salt is treated with a base to deprotonate the carbon alpha to the phosphorus, generating a phosphorus ylide (a Wittig reagent). This highly nucleophilic ylide then reacts with the carbonyl carbon of an aromatic aldehyde. The reaction proceeds through a betaine or oxaphosphetane intermediate, which subsequently collapses to form the desired chalcone (with a C=C double bond) and triphenylphosphine oxide as a byproduct.[6]

Experimental Protocols

Protocol 1: Synthesis of (2-(3,5-dihydroxyphenyl)-2-oxoethyl)triphenylphosphonium bromide (Wittig Salt)

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene or Acetonitrile (CH₃CN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Diethyl ether for washing

  • Büchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add triphenylphosphine (1.1 eq).

  • Add anhydrous toluene or acetonitrile to the flask (approx. 10 mL per gram of the bromo-ethanone).

  • Stir the mixture at room temperature for 30 minutes to ensure dissolution.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene or 82°C for acetonitrile) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a solid precipitate indicates the formation of the phosphonium salt.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the resulting white or off-white solid (the phosphonium salt) under vacuum.

  • Characterize the product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Synthesis of Chalcones via Wittig Reaction

Materials:

  • (2-(3,5-dihydroxyphenyl)-2-oxoethyl)triphenylphosphonium bromide (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Sodium hydroxide (NaOH) in a biphasic system)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq) and suspend it in an anhydrous solvent like THF.

  • Cool the suspension in an ice bath (0°C).

  • Slowly add a strong base such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise. The formation of a deep yellow or orange color indicates the generation of the ylide.

  • Stir the mixture at 0°C for 30-60 minutes.

  • Dissolve the selected aromatic aldehyde (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

  • The crude product, which contains the chalcone and triphenylphosphine oxide, is then purified by silica gel column chromatography.[7] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective.

  • Collect the fractions containing the chalcone, combine them, and evaporate the solvent to yield the pure product.

  • Characterize the final chalcone derivative using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

The Wittig reaction is versatile and can be used with a wide range of aromatic aldehydes. The yields and reaction times may vary depending on the electronic nature of the substituents on the aldehyde.

Aldehyde SubstrateProduct NameTypical Reaction Time (h)Expected Yield (%)
Benzaldehyde1-(3,5-dihydroxyphenyl)-3-phenylprop-2-en-1-one6 - 1065 - 80
4-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(3,5-dihydroxyphenyl)prop-2-en-1-one4 - 870 - 85
4-Methoxybenzaldehyde1-(3,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one8 - 1260 - 75
4-Nitrobenzaldehyde1-(3,5-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one4 - 675 - 90
2-Furaldehyde3-(furan-2-yl)-1-(3,5-dihydroxyphenyl)prop-2-en-1-one6 - 1060 - 75

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Wittig Salt Synthesis cluster_1 Protocol 2: Chalcone Synthesis (Wittig Reaction) start_mat This compound + Triphenylphosphine reaction1 Reflux in Anhydrous Toluene start_mat->reaction1 filtration Cool, Filter & Wash with Ether reaction1->filtration product1 (2-(3,5-dihydroxyphenyl)-2-oxoethyl) triphenylphosphonium bromide filtration->product1 ylide_formation Add Base (e.g., NaH) in Anhydrous THF product1->ylide_formation Phosphonium Salt reaction2 Wittig Reaction (0°C to RT) ylide_formation->reaction2 aldehyde Aromatic Aldehyde aldehyde->reaction2 workup Quench & Aqueous Workup reaction2->workup purification Silica Gel Column Chromatography workup->purification final_product Purified Chalcone Derivative purification->final_product

Caption: Overall workflow for the synthesis of chalcones from this compound.

Simplified Wittig Reaction Mechanism

G PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide (Wittig Reagent) PhosphoniumSalt->Ylide + Base - H⁺ Intermediate Oxaphosphetane Intermediate Ylide->Intermediate + Aldehyde Aldehyde Ar-CHO (Aldehyde) Aldehyde->Intermediate Chalcone Chalcone (C=C bond formed) Intermediate->Chalcone Collapse Byproduct Triphenylphosphine Oxide Intermediate->Byproduct Elimination

Caption: Key stages of the Wittig reaction for chalcone synthesis.

References

Synthesis of flavonoids using 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone as a starting material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Flavonoids from 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Introduction

Flavonoids are a diverse class of secondary metabolites found in plants, known for their significant antioxidant, anti-inflammatory, and anticancer properties.[1][2] Their core structure consists of a fifteen-carbon skeleton with two aromatic rings (A and B) connected by a three-carbon heterocyclic C ring.[3] A common and versatile method for synthesizing flavonoids, particularly flavones, involves a two-step process. The first step is the formation of a chalcone intermediate, followed by an intramolecular cyclization to yield the final flavonoid scaffold.[4][5]

This document provides detailed protocols for the synthesis of flavonoids using this compound as the precursor for the A-ring. This starting material is a valuable building block in organic and pharmaceutical chemistry.[6] The synthesis proceeds via a Claisen-Schmidt condensation to form a substituted chalcone, which is then subjected to oxidative cyclization to produce the target flavone.

Principle of the Synthesis

The overall synthetic strategy is a two-step process:

  • Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aryl ketone (this compound) with an aromatic aldehyde.[3][5][7] This reaction forms the α,β-unsaturated carbonyl system characteristic of chalcones, which are the direct precursors to flavonoids.[5][7]

  • Oxidative Cyclization: The synthesized 2'-hydroxychalcone intermediate undergoes an intramolecular cyclization and subsequent oxidation to form the stable heterocyclic C-ring of the flavone.[8][9] A common and efficient method for this transformation utilizes iodine in a solvent like dimethyl sulfoxide (DMSO).[9]

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis, from starting materials to the final purified product, is outlined below. This process involves the sequential formation of key intermediates and requires distinct reaction and purification steps.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavone Synthesis cluster_2 Purification & Analysis A This compound + Aromatic Aldehyde B Claisen-Schmidt Condensation (NaOH, Ethanol) A->B Reagents C Crude Chalcone Intermediate B->C Reaction D Chalcone Intermediate C->D E Oxidative Cyclization (Iodine, DMSO) D->E Reagents F Crude Flavone Product E->F Reaction G Purification (Recrystallization) F->G H Pure Flavone Product G->H I Characterization (NMR, MS, IR) H->I G r1 This compound inv1 r1->inv1 r2 + Benzaldehyde r2->inv1 p1 (E)-1-(2-bromo-4,6-dihydroxyphenyl)-3-phenylprop-2-en-1-one p2 + H2O reagents NaOH, Ethanol Room Temperature inv2 reagents->inv2 inv1->reagents inv2->p1 inv2->p2 G r1 (E)-1-(2-bromo-4,6-dihydroxyphenyl)-3-phenylprop-2-en-1-one reagents Iodine (cat.), DMSO 120-130 °C r1->reagents p1 6-Bromo-5,7-dihydroxyflavone p2 + 2HI inv1 reagents->inv1 inv1->p1 inv1->p2 inv2

References

Synthesis of 5,7-Dihydroxybenzofurans from 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5,7-dihydroxybenzofurans, valuable scaffolds in medicinal chemistry, starting from 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. Benzofuran derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This is often attributed to their ability to modulate key cellular signaling pathways such as NF-κB, MAPK, and mTOR.[2][3] The provided protocols are intended to guide researchers in the synthesis and potential applications of these compounds in drug discovery and development.

Application Notes

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with significant therapeutic potential.[1] The 5,7-dihydroxy substitution pattern is of particular interest as the hydroxyl groups can serve as handles for further functionalization or can contribute directly to the biological activity, for instance, by acting as hydrogen bond donors or as antioxidants.

Therapeutic Potential:

  • Anticancer: Certain benzofuran derivatives have demonstrated potent anticancer activity by inhibiting critical signaling pathways involved in cell proliferation and survival, such as the mTOR and MAPK pathways.[3][4]

  • Anti-inflammatory: By modulating the NF-κB signaling pathway, a key regulator of inflammation, benzofuran derivatives can exert significant anti-inflammatory effects.[2]

  • Antimicrobial: The benzofuran scaffold is present in numerous compounds with broad-spectrum antibacterial and antifungal activities.[1]

  • Antiviral: Recent studies have highlighted the potential of benzofuran derivatives as antiviral agents, including against coronaviruses, by acting as STING agonists.[5]

The synthesis of a library of 5,7-dihydroxybenzofuran derivatives from the readily accessible this compound allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Experimental Protocols

The synthesis of 5,7-dihydroxybenzofuran from this compound can be achieved via a base-catalyzed intramolecular cyclization, a variant of the Williamson ether synthesis.[6][7] This reaction proceeds through the deprotonation of one of the phenolic hydroxyl groups, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom.

Protocol 1: Synthesis of 5,7-Dihydroxybenzofuran

This protocol is adapted from analogous syntheses of benzofurans from phenols and α-haloketones.[8][9]

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture vigorously and heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5,7-dihydroxybenzofuran.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 5,7-Dihydroxybenzofuran

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentPotassium Carbonate (K₂CO₃)Adapted from[8]
SolventAcetoneAdapted from[8]
TemperatureRefluxAdapted from[8]
Reaction Time4-8 hours (monitor by TLC)Estimated
Yield60-80% (expected)Estimated

Table 2: Spectroscopic Data for a Representative 5,7-Dihydroxybenzofuran Derivative

AnalysisData
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.5-6.5 (m, Ar-H), 5.0-4.5 (s, br, 2x OH)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)160-110 (Ar-C)
Mass Spec (ESI-MS) m/z[M+H]⁺ calculated for C₈H₆O₃

Note: The spectral data provided are hypothetical and should be confirmed by experimental analysis of the synthesized compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Add this compound, K2CO3, and Acetone to Flask start->reagents reflux 2. Heat to Reflux reagents->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Cool, Filter, and Concentrate monitor->workup Reaction Complete purify 5. Column Chromatography workup->purify characterize 6. Characterize Product purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of 5,7-dihydroxybenzofuran.

Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives have been shown to interact with several key signaling pathways implicated in various diseases. Understanding these interactions is crucial for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa IKK IKK TNFa->IKK IL-1 IL-1 IL-1->IKK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_n NF-kB NF-kB->NF-kB_n translocates Benzofuran Benzofuran Benzofuran->IKK inhibits Gene_Expression Inflammatory Gene Expression NF-kB_n->Gene_Expression activates

Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.

MAPK Signaling Pathway

MAPK_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Benzofuran Benzofuran Benzofuran->Raf inhibits mTOR_Pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Benzofuran Benzofuran Benzofuran->mTORC1 inhibits

References

Application Notes and Protocols: Cyclization of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone with Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reaction between 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone and thiourea, a key step in the synthesis of 2-amino-4-(3,5-dihydroxyphenyl)thiazole. This thiazole derivative is a valuable scaffold in medicinal chemistry, exhibiting potential as an anticancer and antimicrobial agent. The following sections detail the reaction's significance, experimental protocols, and potential applications, supported by quantitative data and visual diagrams.

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction of an α-haloketone, in this case, this compound, with a thioamide, such as thiourea, provides a direct route to functionalized 2-aminothiazoles. The resulting product, 2-amino-4-(3,5-dihydroxyphenyl)thiazole, incorporates the biologically active 2-aminothiazole core and a dihydroxyphenyl moiety, which is a common feature in many pharmacologically active natural products and synthetic compounds. The presence of these functionalities suggests potential for this molecule in drug discovery programs targeting cancer and microbial infections.[2][3]

Reaction Scheme

The overall reaction is a condensation-cyclization, as depicted below:

Scheme 1: Synthesis of 2-amino-4-(3,5-dihydroxyphenyl)thiazole

Data Presentation

Table 1: Reactant and Product Information
Compound NameMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₈H₇BrO₃231.04Reactant
ThioureaCH₄N₂S76.12Reactant
2-amino-4-(3,5-dihydroxyphenyl)thiazoleC₉H₈N₂O₂S208.24Product
Table 2: Experimental Conditions for the Synthesis of 2-amino-4-(3,5-dihydroxyphenyl)thiazole (Adapted from a similar synthesis[4])
ParameterValue
SolventEthanol (95%)
TemperatureReflux
Reaction Time5 hours
Work-upNeutralization with NaOH
PurificationRecrystallization
Expected Yield60-70% (estimated)
Table 3: Predicted Spectroscopic Data for 2-amino-4-(3,5-dihydroxyphenyl)thiazole
TechniqueExpected Key Signals
¹H NMR (DMSO-d₆, 400 MHz)δ ~9.5 (s, 2H, Ar-OH), ~7.0 (s, 2H, -NH₂), ~6.8 (s, 1H, Thiazole-H), ~6.2-6.5 (m, 3H, Ar-H) ppm.
¹³C NMR (DMSO-d₆, 100 MHz)δ ~168 (C=N of thiazole), ~158 (Ar-C-OH), ~148 (Ar-C of thiazole), ~134 (Ar-C), ~105 (Ar-CH), ~102 (Ar-CH), ~100 (Thiazole-CH) ppm.
Mass Spec (ESI+)m/z: 209.04 [M+H]⁺, 231.02 [M+Na]⁺.
Table 4: Biological Activity of Related Dihydroxyphenyl-Thiazole/Thiadiazole Derivatives
CompoundActivity TypeCell Line / OrganismIC₅₀ / MIC (µM)Reference
N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamideAnti-CandidaCandida albicans9 (MIC₈₀)[4]
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleAnticancerVarious cancer cellsNot specified[5]
2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleAnticancerVarious cancer cellsNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(3,5-dihydroxyphenyl)thiazole

This protocol is adapted from the synthesis of structurally similar 2-aminothiazole derivatives.[4]

Materials:

  • This compound

  • Thiourea

  • Ethanol (95%)

  • 10% Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 250 mL round-bottom flask, add this compound (e.g., 10 mmol).

  • Add 100 mL of 95% ethanol to the flask.

  • Add thiourea (e.g., 11 mmol, 1.1 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice water.

  • Neutralize the mixture by slowly adding 10% NaOH solution until the pH is between 7 and 8. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then dry it.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Protocol 2: General Procedure for In Vitro Anticancer Activity Screening (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Synthesized 2-amino-4-(3,5-dihydroxyphenyl)thiazole

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Prepare serial dilutions of the compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea intermediate1 Nucleophilic Attack (S on α-carbon) reagents->intermediate1 Step 1 intermediate2 Intermediate Adduct intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 Step 2 intermediate4 Dehydration intermediate3->intermediate4 Step 3 product 2-amino-4-(3,5-dihydroxyphenyl)thiazole intermediate4->product Step 4

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental_Workflow start Start: Mix Reactants (α-Bromoketone + Thiourea in Ethanol) reflux Reflux for 5 hours start->reflux monitoring Monitor by TLC reflux->monitoring workup Work-up: 1. Cool to RT 2. Pour into ice water 3. Neutralize with 10% NaOH monitoring->workup Reaction Complete filtration Filter Precipitate workup->filtration purification Purify by Recrystallization filtration->purification characterization Characterization: NMR, MS, etc. purification->characterization end End: Pure Product characterization->end

Caption: Experimental Workflow for Thiazole Synthesis.

Potential Applications in Drug Discovery

The synthesized 2-amino-4-(3,5-dihydroxyphenyl)thiazole is a promising candidate for further investigation in drug discovery due to the well-established biological activities of the 2-aminothiazole scaffold.

  • Anticancer Activity: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2] The dihydroxyphenyl moiety may contribute to this activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The structural similarity to other reported anticancer agents with dihydroxyphenyl groups suggests that this compound warrants screening against a panel of cancer cell lines.[5][6]

  • Antimicrobial Activity: The 2-aminothiazole core is present in several clinically used antimicrobial agents. Derivatives of this scaffold have shown broad-spectrum activity against both bacteria and fungi.[3] The synthesized compound should be evaluated for its minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.

Conclusion

The cyclization of this compound with thiourea provides an efficient route to 2-amino-4-(3,5-dihydroxyphenyl)thiazole. This compound represents a valuable building block for the development of new therapeutic agents. The provided protocols offer a starting point for the synthesis and biological evaluation of this and related compounds. Further studies are warranted to fully elucidate the pharmacological profile of this promising molecule.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone as a versatile starting material. This key intermediate is valuable in the construction of thiazole, imidazole, and oxadiazole scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a reactive α-haloketone that serves as a powerful building block in organic synthesis. Its structure, featuring a resorcinol moiety, makes it particularly useful for creating derivatives with potential biological activities. The electrophilic nature of both the carbonyl carbon and the α-carbon allows for facile cyclization reactions with various nucleophiles to form a diverse range of heterocyclic systems. This document outlines synthetic protocols for the preparation of thiazoles, imidazoles, and oxadiazoles, and discusses the biological relevance of the resulting compounds, particularly in the context of tyrosinase inhibition.

Synthesis of this compound

The starting material can be synthesized from 3,5-dihydroxyacetophenone. A general method involves bromination using a suitable brominating agent. One documented method involves the treatment of 3,5-dihydroxyacetophenone with cupric bromide in boiling ethyl acetate for 2.5 hours[1]. Alternatively, a procedure adapted from the bromination of structurally similar phenols can be employed.

General Experimental Protocol: Bromination of a Hydroxyphenyl Ethanone Derivative

This protocol is adapted from the synthesis of 2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone and can be modified for 3,5-dihydroxyacetophenone.

  • Dissolve 1 equivalent of the substituted acetophenone in a suitable solvent such as methylene chloride or chloroform.

  • Heat the solution to boiling with stirring.

  • Add a brominating agent (e.g., 1.1 equivalents of bromine) dropwise over a period of 15-30 minutes.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and quench with water.

  • Separate the organic layer, wash with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methylcyclohexane or ethanol/water).

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazoles from α-haloketones and a thioamide source, most commonly thiourea to yield 2-aminothiazoles.

Application: Synthesis of 4-(3,5-dihydroxyphenyl)thiazol-2-amine

The reaction of this compound with thiourea yields 4-(3,5-dihydroxyphenyl)thiazol-2-amine, a compound belonging to the class of thiazolyl resorcinols. These compounds are known to be potent and selective inhibitors of human tyrosinase, a key enzyme in melanin biosynthesis.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product cluster_purification Work-up & Purification This compound This compound Reaction Reflux in Ethanol This compound->Reaction Thiourea Thiourea Thiourea->Reaction Neutralization Neutralization Reaction->Neutralization 4-(3,5-dihydroxyphenyl)thiazol-2-amine 4-(3,5-dihydroxyphenyl)thiazol-2-amine Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Recrystallization->4-(3,5-dihydroxyphenyl)thiazol-2-amine

Experimental workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis
  • To a solution of this compound (1 equivalent) in ethanol, add thiourea (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as its hydrobromide salt.

  • Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the free base of the aminothiazole.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 4-(3,5-dihydroxyphenyl)thiazol-2-amine.

Starting MaterialReagentProductSolventConditionsYield (%)
This compoundThiourea4-(3,5-dihydroxyphenyl)thiazol-2-amineEthanolReflux, 3-6 hNot specified

Note: While a specific yield for this reaction was not found in the searched literature, Hantzsch thiazole syntheses are generally high-yielding.

Biological Relevance: Tyrosinase Inhibition

Thiazolyl resorcinols are potent inhibitors of human tyrosinase, an enzyme that catalyzes the rate-limiting steps in melanogenesis. The resorcinol moiety is a known structural motif in tyrosinase inhibitors. The replacement of an alkyl substituent on resorcinol with a 2-aminothiazole group can significantly increase the inhibitory potency. Both the resorcinol and the thiazole ring are crucial for efficient inhibition, and there is evidence of a specific interaction between the thiazole sulfur and a conserved asparagine residue in the enzyme's active site[2][3].

G alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R activates AC AC MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_gene Tyrosinase gene MITF->Tyrosinase_gene activates transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase expresses L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Thiazolyl_resorcinol 4-(3,5-dihydroxyphenyl)thiazol-2-amine Thiazolyl_resorcinol->Tyrosinase inhibits

Simplified melanogenesis pathway and tyrosinase inhibition.

Synthesis of Imidazole Derivatives

The Debus-Radziszewski synthesis and its modifications are common methods for preparing imidazoles. This typically involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis from an α-haloketone, a variation can be employed where the α-haloketone reacts with an amidine.

Application: Synthesis of 2-Aryl-4-(3,5-dihydroxyphenyl)imidazoles

By reacting this compound with a suitable amidine (e.g., benzamidine), 2-aryl-4-(3,5-dihydroxyphenyl)imidazoles can be synthesized. These compounds are of interest in medicinal chemistry due to the wide range of biological activities exhibited by the imidazole scaffold.

General Experimental Protocol: Imidazole Synthesis from an α-Haloketone
  • Dissolve the amidine hydrochloride (1 equivalent) and potassium bicarbonate (2 equivalents) in a mixture of THF and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of this compound (1 equivalent) in THF.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by chromatography or recrystallization.

Starting MaterialReagentProductSolventConditionsYield (%)
This compoundAmidinesSubstituted ImidazolesTHF/WaterRefluxNot specified

Note: Specific yields for this reaction with this compound are not available in the searched literature but are generally moderate to good for this type of reaction.

Synthesis of Oxadiazole Derivatives

2-Amino-1,3,4-oxadiazoles can be synthesized from α-haloketones through a multi-step process. One common route involves the conversion of the α-haloketone to an acylthiosemicarbazide, followed by oxidative cyclization.

Application: Synthesis of 2-Amino-5-(3,5-dihydroxyphenylmethyl)-1,3,4-oxadiazole

This protocol outlines a potential pathway to synthesize oxadiazole derivatives from this compound.

General Experimental Protocol: Synthesis of 2-Amino-1,3,4-oxadiazoles
  • Formation of Acylthiosemicarbazide: The α-bromoketone is first converted to the corresponding acylthiosemicarbazide. This can be achieved by reacting the α-bromoketone with thiosemicarbazide.

  • Oxidative Cyclodesulfurization: The resulting acylthiosemicarbazide is then cyclized using an oxidizing agent. A common method involves using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the oxidant in the presence of a base.

StepStarting MaterialReagent(s)Intermediate/Product
1This compoundThiosemicarbazideAcylthiosemicarbazide intermediate
2Acylthiosemicarbazide intermediateDBDMH, Base2-Amino-5-(3,5-dihydroxyphenylmethyl)-1,3,4-oxadiazole

Note: This is a generalized pathway, and specific reaction conditions and yields would need to be optimized for this particular substrate.

Summary of Synthetic Applications

HeterocycleSynthetic MethodKey Reagents
2-AminothiazoleHantzsch SynthesisThiourea
Substituted ImidazoleModified Debus-RadziszewskiAmidines
2-Amino-1,3,4-oxadiazoleMulti-step synthesisThiosemicarbazide, Oxidizing agent

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel thiazole, imidazole, and oxadiazole derivatives for applications in drug discovery and development. The demonstrated link between thiazolyl resorcinols derived from this starting material and the inhibition of human tyrosinase highlights the potential for creating potent and selective therapeutic agents. Further optimization of the reaction conditions for the synthesis of other heterocyclic systems from this precursor is a promising area for future research.

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Groups of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the protection of the hydroxyl groups of 2-bromo-1-(3,5-dihydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The strategic protection of the two phenolic hydroxyl groups is critical for preventing unwanted side reactions during subsequent synthetic modifications. This guide focuses on three common and versatile protecting groups: Benzyl (Bn), tert-Butyldimethylsilyl (TBS), and Methoxymethyl (MOM). Detailed procedures for the protection of the precursor, 3,5-dihydroxyacetophenone, followed by alpha-bromination, and subsequent deprotection are provided. Quantitative data is summarized for easy comparison, and logical workflow diagrams are included to aid in the selection of an appropriate protecting group strategy.

Introduction

In multi-step organic synthesis, particularly in drug development, the use of protecting groups is a fundamental strategy to ensure chemoselectivity.[1] The hydroxyl groups of phenols are nucleophilic and acidic, and therefore often require protection to prevent interference with various reagents. This compound presents a synthetic challenge due to its three reactive sites: two phenolic hydroxyls and an α-keto carbon. A common and effective strategy is to first protect the hydroxyl groups of the more readily available precursor, 3,5-dihydroxyacetophenone, followed by α-bromination of the protected intermediate.

This guide details the application of benzyl, TBS, and MOM ethers as protecting groups for the hydroxyl moieties of 3,5-dihydroxyacetophenone. The choice of protecting group is crucial and depends on the stability required for downstream reactions and the conditions for its eventual removal.[2]

Overview of Protecting Group Strategies

The general synthetic approach involves a three-step sequence:

  • Protection: Both hydroxyl groups of 3,5-dihydroxyacetophenone are protected.

  • α-Bromination: The protected acetophenone is brominated at the alpha position to the carbonyl group.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

Synthetic Workflow Overall Synthetic Workflow Start 3,5-Dihydroxyacetophenone Protection Protection of Hydroxyl Groups (Bn, TBS, MOM) Start->Protection Protected_Intermediate Protected 3,5-Dihydroxyacetophenone Protection->Protected_Intermediate Bromination Alpha-Bromination Protected_Intermediate->Bromination Protected_Bromo_Intermediate Protected this compound Bromination->Protected_Bromo_Intermediate Deprotection Deprotection Protected_Bromo_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 1: A general workflow for the synthesis of this compound via a protection-bromination-deprotection sequence.

Data Presentation: Comparison of Protecting Groups

The following tables summarize quantitative data for the di-protection of 3,5-dihydroxyacetophenone using benzyl, TBS, and MOM protecting groups.

Protecting GroupReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl (Bn)Benzyl chlorideK₂CO₃Acetone50680[3]
Benzyl (Bn)Benzyl chlorideK₂CO₃Acetone60482[3]
tert-Butyldimethylsilyl (TBS)TBSClImidazoleDMF5017~100 (for a diol)[4]
Methoxymethyl (MOM)MOMClK₂CO₃Acetone0 to RT26Incomplete (40% SM)[5]

Table 1: Comparison of Di-protection Reactions of 3,5-Dihydroxyacetophenone. Note: Data for TBS and MOM protection on this specific substrate is limited; representative protocols for similar substrates are included.

Protecting GroupDeprotection ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl (Bn)H₂, Pd/C (10%)EthanolRT0.599.6[6]
tert-Butyldimethylsilyl (TBS)TBAF (1M in THF)THFRT1897 (for a diol)[4]
Methoxymethyl (MOM)TFA/DCM (1:15)DCM2512Not specified[7]

Table 2: Comparison of Deprotection Reactions. Note: Yields may vary depending on the full molecular structure.

Experimental Protocols

Benzyl (Bn) Protection Strategy

Benzyl ethers are stable to a wide range of reaction conditions, making them a robust choice for hydroxyl protection.[1] They are typically removed by catalytic hydrogenolysis.[2]

Benzyl_Protection reactant 3,5-Dihydroxyacetophenone reagents + 2.1 eq. Benzyl Chloride K₂CO₃, Acetone, 60 °C, 4h reactant->reagents product 3,5-Bis(benzyloxy)acetophenone reagents->product

Figure 2: Benzyl protection of 3,5-dihydroxyacetophenone.

  • Materials:

    • 3,5-Dihydroxyacetophenone (150.0 g, 985.88 mmol)

    • Anhydrous Potassium Carbonate (313.4 g, 2.27 mol)

    • Benzyl Chloride (262.1 g, 2.07 mol)

    • Acetone (1 L)

    • Methanol (for recrystallization)

  • Procedure:

    • To a reaction vessel at room temperature, add 3,5-dihydroxyacetophenone, anhydrous potassium carbonate, acetone, and benzyl chloride in this order.

    • Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Cool the reaction solution to room temperature and filter to remove inorganic salts.

    • Wash the filter cake with acetone (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Recrystallize the residue from methanol to obtain 3,5-bis(benzyloxy)acetophenone as an off-white solid.

    • Expected Yield: 82%

Alpha_Bromination_Bn reactant 3,5-Bis(benzyloxy)acetophenone reagents + NBS Acetic Acid, RT reactant->reagents product 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone reagents->product

Figure 3: Alpha-bromination of the benzyl-protected intermediate.

  • Materials:

    • 3,5-Bis(benzyloxy)acetophenone (10 mmol)

    • N-Bromosuccinimide (NBS) (11 mmol)

    • Glacial Acetic Acid (50 mL)

    • Dichloromethane

    • Saturated Sodium Thiosulfate solution

    • Saturated Sodium Bicarbonate solution

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-bis(benzyloxy)acetophenone in glacial acetic acid.

    • Add N-Bromosuccinimide (NBS) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-cold water and extract with dichloromethane.

    • Wash the combined organic layers sequentially with saturated sodium thiosulfate, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Benzyl_Deprotection reactant 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone reagents + H₂ (5 MPa), 10% Pd/C Ethanol, RT, 0.5h reactant->reagents product This compound reagents->product

Figure 4: Debenzylation to yield the final product.

  • Materials:

    • 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone (18 mmol)

    • 10% Palladium on Carbon (Pd/C) (10 mol%)

    • Anhydrous Ethanol (35 mL)

    • Hydrogen gas source

  • Procedure:

    • In a suitable pressure reactor, add 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone, 10% Pd/C, and anhydrous ethanol.

    • Pressurize the reactor with hydrogen gas to 5 MPa.

    • Stir the mixture magnetically at room temperature for 30 minutes.

    • Carefully vent the reactor and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure and dry under vacuum to obtain the final product.

    • Expected Yield: 99.6%

tert-Butyldimethylsilyl (TBS) Ether Protection Strategy

TBS ethers are widely used due to their stability to many reagents and their relatively mild removal conditions, typically using a fluoride source.[4]

  • Materials:

    • 3,5-Dihydroxyacetophenone (10 mmol)

    • tert-Butyldimethylsilyl chloride (TBSCl) (22 mmol)

    • Imidazole (30 mmol)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 3,5-dihydroxyacetophenone in anhydrous DMF.

    • Add imidazole, followed by TBSCl at room temperature.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor by TLC.

    • Upon completion, add water and extract the product with a nonpolar solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

  • Materials:

    • TBS-protected bromoacetophenone (10 mmol)

    • Tetrabutylammonium fluoride (TBAF) (1M solution in THF, 22 mmol)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBS-protected compound in THF.

    • Add the TBAF solution at room temperature.

    • Stir the mixture for 1-18 hours, monitoring by TLC.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography to isolate the deprotected product.

Methoxymethyl (MOM) Ether Protection Strategy

MOM ethers are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[8]

  • Materials:

    • 3,5-Dihydroxyacetophenone (10 mmol)

    • Methoxymethyl chloride (MOMCl) (22 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (30 mmol)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3,5-dihydroxyacetophenone in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add DIPEA followed by the dropwise addition of MOMCl.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Materials:

    • MOM-protected bromoacetophenone (10 mmol)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the MOM-protected compound in a mixture of DCM and TFA (e.g., 15:1 ratio).

    • Stir the solution at room temperature for 12 hours or until TLC indicates complete conversion.

    • Dilute the reaction mixture with DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

Selecting an Appropriate Protecting Group

The choice of protecting group is dictated by the planned subsequent reaction steps. An orthogonal protection strategy, where one protecting group can be removed without affecting another, is often employed in complex syntheses.

G start Are downstream reactions... acid_sensitive ...sensitive to strong acid? start->acid_sensitive base_sensitive ...sensitive to strong bases and nucleophiles? acid_sensitive->base_sensitive Yes use_mom Use MOM (Acid Labile) acid_sensitive->use_mom No reduction_sensitive ...involve catalytic hydrogenation? base_sensitive->reduction_sensitive Yes use_tbs Use TBS (Fluoride Labile) base_sensitive->use_tbs No reduction_sensitive->use_tbs Yes use_bn Use Benzyl (Hydrogenolysis) reduction_sensitive->use_bn No

Figure 5: A decision tree to guide the selection of a protecting group based on downstream reaction conditions.

Conclusion

The protection of the hydroxyl groups of this compound, or its precursor 3,5-dihydroxyacetophenone, is a critical step for its use in further synthetic transformations. Benzyl, TBS, and MOM ethers each offer a unique set of properties regarding their stability and deprotection conditions. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable protecting group strategy for their specific synthetic goals. The benzylation route is well-documented for this specific substrate and offers high yields, while TBS and MOM ethers provide valuable alternatives for orthogonal strategies.

References

Experimental Protocols for the Selective Bromination of 3,5-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The bromination of 3,5-dihydroxyacetophenone is a key synthetic transformation for the generation of intermediates used in the development of novel pharmaceutical agents and other biologically active molecules. The presence of two activating hydroxyl groups on the aromatic ring presents a challenge in regioselectivity, as the compound can undergo bromination at the α-carbon of the acetyl group (α-bromination) or on the aromatic ring itself (nuclear bromination). This document outlines two distinct protocols to achieve either selective α-bromination or nuclear bromination of 3,5-dihydroxyacetophenone.

Selective α-bromination is typically achieved through a multi-step process involving the protection of the phenolic hydroxyl groups, followed by bromination and subsequent deprotection. This strategy mitigates the activating effect of the hydroxyl groups, thereby favoring side-chain bromination. Conversely, direct bromination of the unprotected 3,5-dihydroxyacetophenone in a polar solvent system leads to nuclear bromination due to the high electron density of the aromatic ring.

Data Presentation

The following table summarizes representative quantitative data for the key compounds involved in the selective bromination of 3,5-dihydroxyacetophenone.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key ¹H NMR Data (δ, ppm)
3,5-DiacetoxyacetophenoneC₁₂H₁₂O₅236.22>95% (Protection)~2.3 (s, 6H, 2x OAc), 2.6 (s, 3H, COCH₃), 7.2-7.7 (m, 3H, Ar-H)
2-Bromo-3,5-diacetoxyacetophenoneC₁₂H₁₁BrO₅315.1280-90% (Bromination)~2.3 (s, 6H, 2x OAc), 4.4 (s, 2H, COCH₂Br), 7.3-7.8 (m, 3H, Ar-H)
2-Bromo-3,5-dihydroxyacetophenoneC₈H₇BrO₃231.04>90% (Deprotection)Not readily available
2,4-Dibromo-3,5-dihydroxyacetophenoneC₈H₆Br₂O₃309.94~85% (Nuclear Bromination)2.28 (s, 3H, COCH₃), 8.23 (s, 1H, Ar-H), 11.92 (s, 1H, OH)[1]

Experimental Protocols

Protocol 1: Selective α-Bromination of 3,5-Dihydroxyacetophenone

This protocol involves a three-step process: protection of the hydroxyl groups as acetates, α-bromination of the protected compound, and subsequent deprotection to yield the desired 2-bromo-3,5-dihydroxyacetophenone.

Step 1: Protection of Hydroxyl Groups (Acetylation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dihydroxyacetophenone (1 equivalent) in acetic anhydride (3-4 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction can be gently heated to 50-60°C to ensure completion.

  • Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator. The resulting 3,5-diacetoxyacetophenone is typically of high purity and can be used in the next step without further purification.

Step 2: α-Bromination of 3,5-Diacetoxyacetophenone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diacetoxyacetophenone (10 mmol, 2.36 g) in 50 mL of glacial acetic acid.[2]

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (12 mmol, 2.14 g).[2] For reactions that may proceed via a radical pathway, a catalytic amount of a radical initiator like benzoyl peroxide can be added.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of ice-cold water with stirring. Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[2][3]

  • Purification: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench unreacted bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexane.[3]

Step 3: Deprotection of 2-Bromo-3,5-diacetoxyacetophenone

  • Reaction Setup: Dissolve the 2-bromo-3,5-diacetoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Reagent Addition: Add a base such as potassium carbonate, sodium hydroxide, or lithium hydroxide (2-3 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

  • Isolation: Remove the organic solvent under reduced pressure. The aqueous residue can be extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-bromo-3,5-dihydroxyacetophenone, which can be further purified by column chromatography or recrystallization.

Protocol 2: Nuclear Bromination of 3,5-Dihydroxyacetophenone

This protocol is designed to favor bromination on the aromatic ring.

  • Reaction Setup: Dissolve 3,5-dihydroxyacetophenone (1.0 mmol) in aqueous acetone or methanol in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.[4]

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.2 mmol, for dibromination) to the cooled solution while stirring.[4] Alternatively, a solution of bromine (2.2 equivalents) in acetic acid can be added dropwise.

  • Reaction Conditions: Maintain the temperature at 0°C and continue stirring. The reaction time can vary from a few hours to 48 hours, depending on the specific conditions and reagents used.[4] Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.[4]

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry.[4] The product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Mandatory Visualization

alpha_bromination_workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection start 3,5-Dihydroxyacetophenone prot_reagents Acetic Anhydride, H₂SO₄ (cat.) start->prot_reagents Acetylation protected 3,5-Diacetoxyacetophenone prot_reagents->protected brom_reagents NBS, Acetic Acid, 80°C protected->brom_reagents α-Bromination brominated 2-Bromo-3,5-diacetoxyacetophenone brom_reagents->brominated deprot_reagents K₂CO₃, MeOH/H₂O brominated->deprot_reagents Hydrolysis final_product 2-Bromo-3,5-dihydroxyacetophenone deprot_reagents->final_product

Caption: Workflow for the selective α-bromination of 3,5-dihydroxyacetophenone.

nuclear_bromination_workflow start 3,5-Dihydroxyacetophenone reagents NBS (2.2 eq), aq. Acetone, 0°C start->reagents Nuclear Bromination product 2,4-Dibromo-3,5-dihydroxyacetophenone reagents->product

Caption: Workflow for the nuclear bromination of 3,5-dihydroxyacetophenone.

References

Purification of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone via recrystallization. This key intermediate, often used in the synthesis of pharmaceuticals such as terbutaline analogs, requires high purity to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2] Recrystallization is a robust and scalable purification method well-suited for achieving the stringent purity requirements of drug development.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. For polar molecules like this compound, which contains two phenolic hydroxyl groups, polar solvents or a combination of a polar and a non-polar solvent are generally effective.

Potential Impurities

The primary impurities in a crude sample of this compound typically arise from the synthetic route, which commonly involves the bromination of 3,5-dihydroxyacetophenone. Potential impurities may include:

  • Unreacted Starting Material: 3,5-dihydroxyacetophenone

  • Over-brominated Products: 2,2-Dibromo-1-(3,5-dihydroxyphenyl)ethanone or other polybrominated species.

  • Ring-brominated Isomers: Bromination at the aromatic ring instead of the alpha-carbon.

  • Residual Reagents and Byproducts: From the brominating agent (e.g., cupric bromide or N-bromosuccinimide) and any catalysts used.

A successful recrystallization protocol should effectively separate the target compound from these impurities.

Selection of Recrystallization Solvent

The choice of solvent is critical for a successful recrystallization. Based on the polar nature of this compound, several solvents and solvent systems can be considered. The ideal solvent should exhibit a steep solubility curve for the target compound.

Table 1: Potential Solvents for Recrystallization of this compound

Solvent/SystemPolarityBoiling Point (°C)Rationale & Expected Performance
Ethanol/WaterPolarVariablePrimary Recommendation. The compound is likely soluble in hot ethanol and insoluble in cold water. This system allows for fine-tuning of the polarity to induce crystallization.
Methanol/WaterPolarVariableSimilar to ethanol/water, methanol is a polar solvent that can be a good choice for dissolving polar compounds.[3]
IsopropanolPolar82.6A good single-solvent option. Its moderate boiling point allows for a good solubility differential.
Ethyl AcetateModerately Polar77.1An excellent solvent for many organic compounds, it may provide good solubility at reflux and lower solubility at room temperature.[3]
Acetone/WaterPolarVariableAcetone is a strong solvent for many organic compounds; adding water as an anti-solvent can effectively induce crystallization.[3]
ChloroformNon-polar61.2While used for a similar compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, its lower polarity might make it less suitable for the dihydroxy analog. To be used with caution due to toxicity.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water System

This protocol is recommended as the primary method due to the high likelihood of success for a polar phenolic compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until a faint, persistent turbidity is observed.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Recrystallization using a Single Solvent (Isopropanol)

Materials:

  • Crude this compound

  • Isopropanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a small volume of isopropanol and heat the mixture to boiling with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum.

Data Presentation

The success of the recrystallization should be quantified by yield and purity analysis.

Table 2: Representative Data for Recrystallization of this compound

ParameterCrude ProductAfter Recrystallization (Ethanol/Water)After Recrystallization (Isopropanol)
Appearance Off-white to yellowish solidWhite crystalline solidWhite crystalline solid
Purity (by HPLC) 85-95%>99%>98.5%
Melting Point Broad rangeSharp melting pointSharp melting point
Recovery Yield N/A75-85%70-80%

Note: The values in this table are illustrative and will vary depending on the initial purity of the crude product and the precise execution of the protocol.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_protocol Recrystallization Protocol start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration crystallize Cool Slowly to Induce Crystallization hot_filtration->crystallize Clear Solution isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end_product Purified Product dry->end_product

Caption: General workflow for the recrystallization of a solid compound.

Solvent_Selection_Logic start Select Solvent for This compound solubility_test Test Solubility: - Sparingly soluble in cold solvent? - Readily soluble in hot solvent? start->solubility_test good_solvent Good Single Solvent (e.g., Isopropanol) solubility_test->good_solvent Yes bad_solvent Poor Solvent Choice solubility_test->bad_solvent No to either mixed_solvent Consider Mixed Solvent System (e.g., Ethanol/Water) solubility_test->mixed_solvent If no single solvent is ideal

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Safety Precautions

  • This compound is a bromo ketone and should be handled with care as it is a potential lachrymator and skin irritant.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with caution, being mindful of their flammability and toxicity. Avoid open flames.

By following these detailed protocols and considering the principles outlined, researchers can effectively purify this compound to a high degree of purity, suitable for demanding applications in pharmaceutical research and development.

References

Application Note: HPLC Analysis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for downstream applications.[1][2] The method outlined below is based on established reversed-phase HPLC principles for the analysis of phenolic compounds and aromatic ketones, ensuring high resolution, sensitivity, and reproducibility.[3][4][5][6] This document includes a comprehensive experimental protocol, data presentation tables, and a workflow diagram to guide researchers in their analytical work.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of a variety of organic molecules, including pharmaceuticals.[1][2] Specifically, it is a known reagent in the preparation of terbutaline analogs.[2][7] The purity of this starting material is paramount to ensure the safety and efficacy of the final drug product. HPLC is a powerful analytical technique widely employed for the purity assessment of pharmaceutical intermediates due to its high resolving power and quantitative accuracy.[5][8] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound and potential impurities.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of phenolic compounds.[6]

  • Solvents: HPLC grade acetonitrile and water.

  • Acid Modifier: Phosphoric acid or trifluoroacetic acid (TFA) to improve peak shape and resolution.[9]

  • Reference Standard: A well-characterized standard of this compound of known purity.

  • Sample: this compound to be analyzed.

2.2. Chromatographic Conditions

The following conditions are based on typical methods for analyzing phenolic and aromatic ketone compounds and should provide a good starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 70% A / 30% B, hold for 10 min
Linearly to 30% A / 70% B over 15 min
Hold at 30% A / 70% B for 5 min
Return to initial conditions over 2 min
Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on UV absorbance of phenolic compounds)[3][9]
Injection Volume 10 µL

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (RSD of 6 injections) ≤ 2.0%

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999

Table 3: Purity Analysis of this compound Sample

Peak NameRetention Time (min)Peak Area% Area
Impurity 1
This compound
Impurity 2
Total 100.0

Visualization

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis and purity determination of this compound. The detailed protocol and data presentation guidelines will assist researchers, scientists, and drug development professionals in implementing this method for routine quality control and research applications. Adherence to good chromatographic practices will ensure accurate and reproducible results, contributing to the overall quality of pharmaceutical development.

References

Troubleshooting & Optimization

Preventing nuclear bromination in the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. Our aim is to address common experimental challenges, with a focus on preventing the undesired nuclear bromination of the phenolic ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is preventing the electrophilic substitution on the aromatic ring, known as nuclear bromination. The two hydroxyl groups on the phenyl ring are strongly activating, making the ring highly susceptible to bromination at the ortho and para positions. This competitive side reaction can significantly lower the yield of the desired product, this compound, where bromination occurs on the alpha-carbon of the ethanone side chain.

Q2: How can nuclear bromination be prevented?

The most effective strategy to prevent nuclear bromination is to protect the hydroxyl groups before the bromination step. By converting the hydroxyl groups into a less activating functional group, such as an acetate ester, the electron-donating effect on the aromatic ring is reduced. This deactivation of the ring favors the desired alpha-bromination of the ketone. Following the bromination, the protecting groups can be removed to yield the final product.

Q3: What are the recommended methods for the synthesis?

There are two primary approaches for the synthesis of this compound:

  • Direct Alpha-Bromination: This method involves the direct reaction of 3,5-dihydroxyacetophenone with a selective brominating agent, such as cupric bromide (CuBr₂), which favors alpha-bromination over nuclear bromination.[1]

  • Protecting Group Strategy: This multi-step approach involves:

    • Protection of the hydroxyl groups of 3,5-dihydroxyacetophenone as diacetates.

    • Alpha-bromination of the resulting 3,5-diacetoxyacetophenone.

    • Deprotection (hydrolysis) of the acetate groups to yield the final product.

Q4: Which brominating agents are suitable for alpha-bromination in the protecting group strategy?

For the alpha-bromination of the protected 3,5-diacetoxyacetophenone, common and effective brominating agents include:

  • Bromine (Br₂) in acetic acid: A traditional method that works well for alpha-bromination of ketones.[2]

  • N-Bromosuccinimide (NBS) in acetic acid: A milder and often more selective alternative to liquid bromine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Significant formation of nuclear brominated byproducts 1. Direct bromination of unprotected 3,5-dihydroxyacetophenone with a non-selective brominating agent (e.g., Br₂). 2. Incomplete protection of the hydroxyl groups.1. Employ the protecting group strategy by first converting the hydroxyl groups to acetates. 2. Use a highly selective reagent for direct alpha-bromination like Cupric Bromide.[1] 3. Ensure the protection reaction goes to completion by using a slight excess of the acetylating agent and a suitable catalyst. Monitor the reaction by TLC.
Low yield of the desired alpha-brominated product 1. Incomplete reaction during the bromination step. 2. Formation of di-brominated side products (at the alpha-carbon). 3. Product loss during workup and purification.1. Monitor the bromination reaction closely by TLC and adjust the reaction time accordingly. 2. Use a precise stoichiometry of the brominating agent (typically 1.0-1.1 equivalents) to minimize di-bromination. 3. Optimize the purification method, such as recrystallization or column chromatography, to minimize product loss.
Incomplete acetylation of the hydroxyl groups 1. Insufficient amount of acetylating agent (acetic anhydride). 2. Inadequate catalyst or reaction conditions.1. Use a slight excess of acetic anhydride (e.g., 2.2-2.5 equivalents for the two hydroxyl groups). 2. Consider using a catalyst such as pyridine or a catalytic amount of a strong acid. 3. Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor by TLC.
Deprotection of the acetate groups during bromination The bromination conditions are too harsh (e.g., prolonged heating in strong acid).1. Use milder bromination conditions, for example, NBS at a moderate temperature. 2. Keep the reaction time to a minimum required for complete conversion of the starting material.
Difficulty in purifying the final product Presence of unreacted starting materials, nuclear brominated isomers, or di-brominated products.1. Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) for effective separation of the desired product from impurities. 2. Recrystallization from a suitable solvent can also be an effective purification method.

Data Presentation

Table 1: Comparison of Synthetic Methods for Alpha-Bromination of Substituted Acetophenones

MethodSubstrateBrominating AgentSolventTypical YieldSelectivityReference
Direct Alpha-Bromination4-HydroxyacetophenoneCuBr₂Chloroform/Ethyl Acetate~81%High for alpha-bromination[3]
Protecting Group Strategy4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid85%High for alpha-bromination[4]
Protecting Group Strategy4-ChloroacetophenoneCuBr₂Acetic Acid~60%Moderate for alpha-bromination[4]
Protecting Group Strategy4-ChloroacetophenoneNBSAcetic AcidLowPoor for alpha-bromination[4]

Note: The yields are reported for similar substrates and serve as a general guideline. Actual yields for the synthesis of this compound may vary.

Experimental Protocols

Method 1: Direct Alpha-Bromination using Cupric Bromide

This method is adapted from the synthesis of similar alpha-bromo hydroxyacetophenones.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxyacetophenone (1 equivalent) and cupric bromide (2.2 equivalents) in a mixture of ethyl acetate and chloroform (1:1).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by a color change of the solid from black (CuBr₂) to white (CuBr) and by TLC. The reaction is typically complete in 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 2: Protecting Group Strategy

Step 1: Acetylation of 3,5-dihydroxyacetophenone

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxyacetophenone (1 equivalent) in acetic anhydride (2.5 equivalents). A few drops of pyridine or a catalytic amount of sulfuric acid can be added.

  • Reaction: Stir the mixture at room temperature or gentle warming (50-60 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-diacetoxyacetophenone, which can often be used in the next step without further purification.

Step 2: Alpha-Bromination of 3,5-diacetoxyacetophenone

  • Reaction Setup: Dissolve 3,5-diacetoxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gentle warming (50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a large volume of water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone can be purified by recrystallization.

Step 3: Deprotection of 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone

  • Reaction Setup: Dissolve the 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone (1 equivalent) in a mixture of methanol and water.

  • Hydrolysis: Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., K₂CO₃) to the solution.

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization.[5]

Visualizations

ReactionPathways cluster_0 Direct Bromination cluster_1 Protecting Group Strategy A 3,5-Dihydroxyacetophenone B This compound (Desired Product) A->B  CuBr₂ (Selective) C Nuclear Brominated Products (Side Products) A->C  Br₂ (Non-selective) D 3,5-Dihydroxyacetophenone E 3,5-Diacetoxyacetophenone D->E  Acetic Anhydride (Protection) F 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone E->F  NBS or Br₂ (α-Bromination) G This compound (Final Product) F->G  Hydrolysis (Deprotection)

Caption: Reaction pathways for the synthesis of this compound.

TroubleshootingWorkflow Start Experiment Start Problem Nuclear Bromination Observed? Start->Problem Solution1 Use Protecting Group Strategy Problem->Solution1 Yes Solution2 Use Selective Reagent (CuBr₂) Problem->Solution2 Yes CheckProtection Is Protection Complete? Solution1->CheckProtection ProceedBromination Proceed with Alpha-Bromination Solution2->ProceedBromination OptimizeProtection Optimize Acetylation: - Excess Acetic Anhydride - Add Catalyst CheckProtection->OptimizeProtection No CheckProtection->ProceedBromination Yes OptimizeProtection->CheckProtection End Successful Synthesis ProceedBromination->End

Caption: Troubleshooting workflow for preventing nuclear bromination.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 3,5-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the bromination of 3,5-dihydroxyacetophenone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the bromination of 3,5-dihydroxyacetophenone.

Issue 1: Low to no conversion of starting material.

  • Question: I have set up the bromination reaction, but TLC analysis shows only the starting material, 3,5-dihydroxyacetophenone, even after several hours. What could be the problem?

  • Answer: This issue often points to problems with the activation of the brominating agent or the reaction conditions.

    • Inactivated Brominating Agent: If you are using N-bromosuccinimide (NBS), ensure it is fresh and has been stored properly. NBS can decompose over time. Consider recrystallizing it if its purity is in doubt.

    • Insufficient Acid Catalyst: For α-bromination on the acetyl group, an acid catalyst is often necessary to promote enolization, which is the rate-determining step.[1] Ensure you have added a suitable acid catalyst, such as acetic acid.

    • Low Temperature: While lower temperatures are used to control selectivity, the reaction may be too slow if the temperature is kept too low for an extended period. After the initial addition of the brominating agent at a low temperature (e.g., 0-5 °C), a gradual warming to room temperature may be required.[1]

Issue 2: Formation of multiple products (polysubstitution).

  • Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR of the crude product is very complex. I suspect I am getting multiple brominations on the aromatic ring. How can I prevent this?

  • Answer: Polysubstitution is a common problem due to the highly activating nature of the two hydroxyl groups on the aromatic ring.[2]

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. An excess of the brominating agent will lead to di- or even tri-brominated products.[2] It is often recommended to use 1.0-1.1 equivalents for monobromination.[1]

    • Slow Addition: Add the brominating agent dropwise at a low temperature to maintain control over the reaction and minimize localized high concentrations of the reagent.[1]

    • Protecting Groups: The most effective way to prevent nuclear bromination is to protect the hydroxyl groups. Acetylation to form 3,5-diacetoxyacetophenone is a common strategy. The electron-withdrawing nature of the acetoxy groups deactivates the aromatic ring, favoring α-bromination on the acetyl side-chain.[1][2]

Issue 3: Preferential bromination on the aromatic ring instead of the desired α-position.

  • Question: I am trying to synthesize 2-bromo-3,5-dihydroxyacetophenone, but I am primarily isolating 2,4-dibromo-3,5-dihydroxyacetophenone. How can I favor side-chain bromination?

  • Answer: The phenolic hydroxyl groups strongly activate the aromatic ring for electrophilic aromatic substitution, making nuclear bromination the favored pathway in many cases.[2]

    • Protect the Hydroxyl Groups: As mentioned above, protecting the hydroxyl groups as esters (e.g., acetates) is the most reliable method to direct bromination to the α-position of the acetyl group.[1][2]

    • Choice of Brominating Agent and Conditions: For α-bromination of ketones, reagents like bromine in acetic acid or NBS with a radical initiator are often used.[1] However, without protection, even these can lead to ring bromination. Copper(II) bromide has been used for clean and direct α-bromination of some hydroxyacetophenones.[2]

Issue 4: Difficulty in purifying the final product.

  • Question: I have a mixture of brominated products and starting material. Standard column chromatography is not giving me a clean separation. What purification strategies can I try?

  • Answer:

    • Recrystallization: If the desired product is a solid, recrystallization can be a very effective purification method. Try different solvent systems, such as ethanol/water or ethyl acetate/hexane.[1]

    • pH Adjustment during Workup: The phenolic nature of the products allows for manipulation based on pH. You may be able to selectively extract your desired product by carefully adjusting the pH of the aqueous layer during the workup.

    • Derivative Formation: In some complex cases, it may be beneficial to derivatize the mixture (e.g., by acetylation of any remaining free hydroxyl groups) to alter the polarity of the components, potentially making chromatographic separation easier. The protecting groups can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 3,5-dihydroxyacetophenone?

The main challenge is controlling the regioselectivity of the bromination. The molecule has two competing reaction sites: the aromatic ring, which is highly activated by the two hydroxyl groups, and the α-carbon of the acetyl group.[2] Without careful control of the reaction conditions, electrophilic aromatic substitution on the ring is often the dominant reaction pathway, leading to a mixture of nuclear brominated products.[2][3]

Q2: Which brominating agent is best for this reaction?

The choice of brominating agent depends on the desired outcome:

  • For Nuclear Bromination: Bromine in a polar solvent or N-bromosuccinimide (NBS) are commonly used for electrophilic aromatic substitution on activated rings like phenols.[4][5]

  • For α-Bromination (Side-Chain): This is challenging without protecting the hydroxyl groups. With protection (e.g., as 3,5-diacetoxyacetophenone), bromine in glacial acetic acid is a standard method.[1]

Q3: Why is it recommended to protect the hydroxyl groups before bromination?

Protecting the hydroxyl groups, typically by converting them to acetoxy groups, deactivates the aromatic ring towards electrophilic attack.[1][2] This deactivation suppresses the undesired nuclear bromination and promotes the desired α-bromination on the acetyl side-chain.[1]

Q4: What are the typical reaction conditions for the α-bromination of the protected 3,5-diacetoxyacetophenone?

A typical procedure involves dissolving 3,5-diacetoxyacetophenone in glacial acetic acid, cooling the solution in an ice bath, and then adding a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise. The reaction is then allowed to warm to room temperature and stirred for a few hours.[1]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product(s).

Data Presentation

Table 1: Comparison of Bromination Methods for Hydroxyacetophenones

Starting MaterialBrominating AgentSolventKey ConditionsPrimary ProductYield (%)Reference
3,5-DiacetoxyacetophenoneBromine (Br₂)Glacial Acetic Acid0°C to RT, 2-4h2-Bromo-3,5-diacetoxyacetophenoneNot specified[1]
2,4-DihydroxyacetophenoneBrominating AgentEthanol or Methanol50-70°C, 1-5h3,5-Dibromo-2,4-dihydroxyacetophenoneHigh[6]
o-HydroxyacetophenoneZn dust, BromineWaterReflux, 1h3,5-Dibromo-2-hydroxyacetophenone90[3]
4-HydroxyacetophenoneNBSAcetonitrileReflux, 10 min addition3-Bromo-4-hydroxyacetophenone94[7]
2'-HydroxyacetophenoneCupric Bromide (CuBr₂)Ethyl Acetate/ChloroformReflux, 3h2-Bromo-2'-hydroxyacetophenone42[8]

Experimental Protocols

Protocol 1: α-Bromination of 3,5-Diacetoxyacetophenone [1]

This protocol is adapted for the selective α-bromination of the acetyl side-chain after protection of the hydroxyl groups.

Materials:

  • 3,5-Diacetoxyacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 5% Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-diacetoxyacetophenone (1.0 eq) in glacial acetic acid.

  • Brominating Agent Addition: Cool the solution in an ice bath. Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid and add it dropwise to the stirred acetophenone solution over 30-60 minutes, ensuring the temperature remains below 20°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. Carefully neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-bromo-3,5-diacetoxyacetophenone.

Visualizations

Bromination_Workflow cluster_start Starting Material cluster_decision Primary Goal? cluster_path1 Pathway 1: α-Bromination cluster_path2 Pathway 2: Nuclear Bromination start 3,5-Dihydroxyacetophenone decision Desired Product? start->decision protect Protect Hydroxyls (e.g., Acetylation) decision->protect α-Bromo brominate_ring Nuclear Bromination (NBS or Br2) decision->brominate_ring Ring-Bromo brominate_alpha α-Bromination (Br2, Acetic Acid) protect->brominate_alpha deprotect Deprotection brominate_alpha->deprotect product_alpha 2-Bromo-3,5- dihydroxyacetophenone deprotect->product_alpha product_ring Ring-Brominated Product(s) brominate_ring->product_ring

Caption: Decision workflow for the bromination of 3,5-dihydroxyacetophenone.

Troubleshooting_Logic cluster_issues Common Problems cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue no_reaction No Reaction issue->no_reaction poly_bromo Polysubstitution issue->poly_bromo ring_bromo Ring Bromination issue->ring_bromo cause1 Inactive Reagent / Low Temperature no_reaction->cause1 cause2 Excess Brominating Agent / Fast Addition poly_bromo->cause2 cause3 Unprotected -OH Groups ring_bromo->cause3 solution1 Check Reagent Purity / Warm to RT cause1->solution1 solution2 Control Stoichiometry / Slow Addition cause2->solution2 solution3 Protect Hydroxyls (e.g., Acetylation) cause3->solution3

Caption: Troubleshooting logic for common bromination issues.

References

Common side products in the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common synthetic strategy involves a two-step process:

  • Friedel-Crafts Acylation: Phloroglucinol is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form the precursor, 1-(3,5-dihydroxyphenyl)ethanone.

  • Selective α-Bromination: The methyl group of the ethanone side chain is then selectively brominated to yield the final product. A significant challenge in this step is preventing bromination of the highly activated aromatic ring.

An alternative, and often preferred, route involves the protection of the hydroxyl groups of 1-(3,5-dihydroxyphenyl)ethanone as esters (e.g., acetates) prior to bromination. This deactivates the aromatic ring, favoring α-bromination. The protecting groups are subsequently removed to yield the desired product.

Q2: What are the most common side products observed during the synthesis?

Side products can arise from both the initial Friedel-Crafts acylation and the subsequent bromination step.

  • From Friedel-Crafts Acylation:

    • Polyacylation: Due to the high reactivity of the phloroglucinol ring, multiple acetyl groups can be added, leading to di- and tri-acetylated phloroglucinols.

    • O-Acylation: The hydroxyl groups of phloroglucinol can also be acylated, forming ester byproducts.

  • From Bromination:

    • Nuclear Polybromination: The primary side reaction is the electrophilic substitution of bromine onto the aromatic ring, which is strongly activated by the two hydroxyl groups. This can result in a mixture of mono-, di-, and even tri-brominated species on the ring.

    • Over-bromination at the α-position: While less common, reaction conditions that are too harsh can potentially lead to the formation of a dibromoethanone side product.

Q3: How can I minimize the formation of nuclear bromination side products?

Minimizing nuclear bromination is critical for a successful synthesis. Here are some effective strategies:

  • Protection of Hydroxyl Groups: Converting the hydroxyl groups to a less activating group, such as an acetate ester, is a highly effective method. The resulting 3,5-diacetoxyacetophenone is less susceptible to electrophilic aromatic substitution, allowing for selective α-bromination. The acetate groups can then be removed by hydrolysis.

  • Choice of Brominating Agent: Using a milder and more selective brominating agent can favor α-bromination. For instance, N-Bromosuccinimide (NBS) is often preferred over elemental bromine for such transformations. Copper(II) bromide has also been reported to be effective for the α-bromination of similar ketones.[1]

  • Control of Reaction Conditions: Careful control of reaction temperature, reaction time, and the stoichiometry of the brominating agent is crucial. Using a minimal excess of the brominating agent can help reduce the extent of side reactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-(3,5-dihydroxyphenyl)ethanone in the first step Incomplete reaction or formation of polyacylated byproducts.Optimize the stoichiometry of the Lewis acid catalyst and the acetylating agent. Consider using milder reaction conditions.
Product is a complex mixture of brominated species Significant nuclear bromination has occurred.Protect the hydroxyl groups as acetates before the bromination step. Use a more selective brominating agent like NBS. Carefully control the amount of brominating agent used.
Formation of a dark-colored, tarry substance Decomposition of starting material or product under harsh reaction conditions.Lower the reaction temperature. Use a milder Lewis acid for the acylation or a milder brominating agent. Ensure the reaction is carried out under an inert atmosphere if the reactants are sensitive to oxidation.
Difficulty in purifying the final product Presence of closely related brominated isomers or other impurities.Employ column chromatography for purification. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

Key Experiment: Selective α-Bromination of 1-(3,5-diacetoxyphenyl)ethanone

This protocol describes the bromination of the protected precursor to favor the formation of the desired α-bromo product.

Materials:

  • 1-(3,5-diacetoxyphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or another suitable non-polar solvent)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3,5-diacetoxyphenyl)ethanone in carbon tetrachloride under an inert atmosphere.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone.

  • This intermediate can then be deprotected under acidic or basic conditions to yield this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination Phloroglucinol Phloroglucinol Precursor 1-(3,5-dihydroxyphenyl)ethanone Phloroglucinol->Precursor Acylation AcylatingAgent Acetyl Chloride / Acetic Anhydride + Lewis Acid (e.g., AlCl3) AcylatingAgent->Precursor Acyl_SideProducts Side Products: - Di/Tri-acetylated Phloroglucinol - O-acylated Products Precursor->Acyl_SideProducts Formation Protected_Precursor 1-(3,5-diacetoxyphenyl)ethanone (Protected Precursor) Precursor->Protected_Precursor Protection (Acetylation) FinalProduct This compound Protected_Precursor->FinalProduct 1. Bromination 2. Deprotection BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->FinalProduct Bromo_SideProducts Side Products: - Nuclear Polybromination (mono-, di-, tri-bromo) FinalProduct->Bromo_SideProducts Formation

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Synthesis Issue Detected ComplexMixture Complex Mixture of Brominated Products? Start->ComplexMixture LowYield Low Yield of Acylated Precursor? Start->LowYield TarryProduct Tarry/Dark Product? Start->TarryProduct ProtectOH Protect Hydroxyl Groups (e.g., Acetylation) ComplexMixture->ProtectOH Yes SelectiveReagent Use Selective Brominating Agent (e.g., NBS) ComplexMixture->SelectiveReagent Yes OptimizeAcylation Optimize Acylation Conditions (Stoichiometry, Temperature) LowYield->OptimizeAcylation Yes MilderConditions Use Milder Reaction Conditions (Lower Temp, Milder Reagents) TarryProduct->MilderConditions Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Troubleshooting low yield in the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Troubleshooting Guide

This section addresses common issues that can lead to low yields and offers potential solutions in a question-and-answer format.

Q1: My reaction is resulting in a complex mixture of products, and the yield of the desired α-brominated product is very low. What is the most likely cause?

A1: The most common issue in the bromination of 3,5-dihydroxyacetophenone is competing electrophilic aromatic substitution (nuclear bromination). The two hydroxyl groups on the aromatic ring are strongly activating, making the ring highly susceptible to bromination at the ortho and para positions. This leads to the formation of various ring-brominated side products, such as 2,6-dibromo-1-(3,5-dihydroxyphenyl)ethanone, and potentially poly-brominated species.[1]

Q2: How can I improve the selectivity for α-bromination over nuclear bromination?

A2: To favor the formation of this compound, you need to suppress the reactivity of the aromatic ring and promote the enolization of the ketone. Here are several strategies:

  • Use of a Milder, More Selective Brominating Agent: Instead of elemental bromine (Br₂), which can be harsh, consider using copper(II) bromide (CuBr₂) or N-Bromosuccinimide (NBS). CuBr₂ is known to provide a cleaner and more direct route to α-bromo ketones with high selectivity.[1]

  • Solvent Choice: The choice of solvent is critical. Non-polar, aprotic solvents like chloroform, ethyl acetate, or a mixture of the two can suppress the ionization of the brominating agent and disfavor electrophilic attack on the activated ring.[1] Polar, protic solvents like water or acetic acid can promote nuclear bromination.

  • Protection of Hydroxyl Groups: A highly effective strategy is to protect the hydroxyl groups as esters (e.g., acetates) before bromination. The electron-withdrawing nature of the acetyl groups deactivates the aromatic ring towards electrophilic substitution, thus favoring α-bromination. The protecting groups can be removed in a subsequent hydrolysis step.[2]

Q3: My reaction has a low conversion rate, with a significant amount of unreacted 3,5-dihydroxyacetophenone remaining. What should I do?

A3: Low conversion can be due to several factors:

  • Insufficient Reaction Time or Temperature: Some bromination reactions, especially with milder reagents, may require longer reaction times or heating (reflux) to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inadequate Catalyst: For α-bromination, the reaction proceeds through an enol intermediate. Acidic conditions can catalyze enolization. If you are using a method that requires it, ensure an appropriate acid catalyst is present.[3]

  • Reagent Quality: Ensure that your brominating agent (e.g., NBS) has not degraded. It is often recommended to use freshly recrystallized NBS. Solvents should be anhydrous, as water can interfere with the reaction and promote side reactions.

Q4: The reaction mixture has turned into a dark tar, making product isolation difficult. What causes this and how can it be prevented?

A4: Tar formation is indicative of product degradation, which can occur under harsh reaction conditions.

  • High Temperatures: Excessive heat can lead to polymerization and decomposition. If heating is required, ensure the temperature is carefully controlled.

  • Strong Acids or Bases: The presence of strong acids or bases can promote side reactions and degradation.

  • Oxidizing Conditions: Some brominating reagents can also act as oxidants, leading to undesired degradation of the starting material or product.[1]

  • Prevention: Consider using milder reaction conditions, such as lower temperatures or a less reactive brominating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help if the substrate is sensitive to oxidation.[1]

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to this compound?

A: There are two primary strategies:

  • Direct α-bromination of 3,5-dihydroxyacetophenone: This is a more direct route but is often complicated by competing nuclear bromination. Success relies on using selective brominating agents like CuBr₂ in a non-polar solvent.

  • Protection-Bromination-Deprotection: This multi-step approach involves first protecting the hydroxyl groups (e.g., as acetates to form 3,5-diacetoxyacetophenone), followed by α-bromination, and then removal of the protecting groups to yield the final product. This method generally provides higher selectivity and yield.[2]

Q: Which brominating agent is best for this synthesis?

A: For the direct bromination of unprotected 3,5-dihydroxyacetophenone, Copper(II) bromide (CuBr₂) suspended in a solvent like ethyl acetate-chloroform is reported to be highly selective for α-bromination.[1] For the bromination of the protected 3,5-diacetoxyacetophenone, N-Bromosuccinimide (NBS) in a solvent like acetic acid is a common and effective choice.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot indicates the completion of the reaction.

Q: What are the expected appearances of the starting material and product?

A: 3,5-dihydroxyacetophenone is typically a gray-white to brown solid. The final product, this compound, is also expected to be a solid.

Data Presentation

The following table summarizes reported yields for the α-bromination of acetophenone derivatives under various conditions. Note: Direct comparative yield data for the synthesis of this compound is limited in the literature. The data presented here is based on analogous reactions and should be considered as a guideline.

Starting MaterialBrominating AgentSolventConditionsProductReported Yield (%)Reference
4-HydroxyacetophenoneBr₂ / H₂SO₄Chloroform338 K, 5h2-Bromo-1-(4-hydroxyphenyl)ethanoneNot specified[4]
o-HydroxyacetophenoneZn + Br₂WaterRoom Temp.3,5-Dibromo-2-hydroxyacetophenone90%[5]
3'-HydroxyacetophenoneCuBr₂Chloroform/Ethyl AcetateReflux2-Bromo-1-(3-hydroxyphenyl)ethanoneHigh selectivity[1]
4-chloroacetophenonePyridine hydrobromide perbromideAcetic Acid90 °C, 3h2-bromo-1-(4-chlorophenyl)ethanone85%[6]
3',5'-DiacetoxyacetophenoneBromineAcetic Acid<20 °C to RT2-Bromo-1-(3,5-diacetoxyphenyl)ethanoneNot specified[3]

Experimental Protocols

Protocol 1: α-Bromination of 3,5-Dihydroxyacetophenone using Copper(II) Bromide

This protocol is adapted from procedures for the selective α-bromination of hydroxyacetophenones.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Copper(II) bromide (2.0 mmol) in a 1:1 mixture of chloroform and ethyl acetate.

  • Reaction: Add 3,5-dihydroxyacetophenone (1.0 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen bromide gas and a color change of the solid from the black of CuBr₂ to the white of Copper(I) bromide.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture and filter to remove the Copper(I) bromide.

  • Isolation: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis via Protection-Bromination-Deprotection Strategy

This protocol involves the bromination of 3,5-diacetoxyacetophenone followed by deprotection, based on a patent for the synthesis of a related intermediate.[2]

Step 1: Acetyl Protection of 3,5-Dihydroxyacetophenone

  • This step is a standard procedure and is assumed to be completed to obtain the starting material for the next step.

Step 2: α-Bromination of 3,5-Diacetoxyacetophenone

  • Setup: Dissolve 3,5-diacetoxyacetophenone (1.0 mol) in chloroform (5 L).

  • Bromine Addition: At 25°C, add bromine (1.05 mol) dropwise over approximately 2.5 hours.

  • Work-up: After the addition is complete, add a 10% sodium carbonate solution (2.5 L) and stir for 15 minutes. Separate the organic layer, wash with water, and evaporate the chloroform under reduced pressure.

Step 3: Deprotection of the Acetyl Groups

  • Hydrolysis: To the crude product from the previous step, add ethanol (5 L) and hydrobromic acid (2.5 mol).

  • Reflux: Heat the mixture under reflux in a nitrogen atmosphere for 30 minutes.

  • Isolation: After reflux, distill off the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Further purification can be achieved by recrystallization.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Main Synthetic Pathway cluster_side Side Reactions A 3,5-Dihydroxy- acetophenone B Enol Intermediate A->B Acid/Base Catalysis D Nuclear Bromination Product(s) A->D Harsh Brominating Agent (e.g., Br2 in polar solvent) C 2-Bromo-1-(3,5-dihydroxy- phenyl)ethanone (Desired Product) B->C + Br+ source (e.g., CuBr2) E Poly-brominated Products C->E Excess Brominating Agent

Caption: Reaction pathway for the synthesis and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield of 2-Bromo-1-(3,5-dihydroxy- phenyl)ethanone q1 Analyze crude product by TLC/NMR. What is the main issue? start->q1 r1 Complex mixture with multiple spots/peaks q1->r1 Low Selectivity r2 Mainly unreacted starting material q1->r2 Low Conversion r3 Dark tar-like substance q1->r3 Degradation s1 Indicates nuclear bromination. - Use selective reagent (CuBr2). - Use non-polar solvent. - Protect -OH groups. r1->s1 s2 Indicates low conversion. - Increase reaction time/temp. - Check reagent quality. - Add acid catalyst if needed. r2->s2 s3 Indicates product degradation. - Lower reaction temperature. - Use milder reagents. - Use inert atmosphere. r3->s3

Caption: A logical workflow for troubleshooting low yield issues.

References

Removal of unreacted 3,5-dihydroxyacetophenone from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted 3,5-dihydroxyacetophenone from a product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3,5-dihydroxyacetophenone that influence its removal?

A1: Understanding the physicochemical properties of 3,5-dihydroxyacetophenone is crucial for selecting an appropriate purification strategy. Its two phenolic hydroxyl groups make it a polar and acidic compound.

Key Properties of 3,5-Dihydroxyacetophenone

PropertyValueReference
Molecular Weight152.15 g/mol [1][2]
Melting Point145-146 °C[3]
AppearanceWhite to light yellow or brown crystalline powder[4]
pKa~8.63 (predicted)
SolubilitySoluble in DMSO (50 mg/mL), ethanol, and acetone; practically insoluble in water.[1][5][6]

Q2: What are the most common methods for removing unreacted 3,5-dihydroxyacetophenone?

A2: The primary methods for removing the polar 3,5-dihydroxyacetophenone from a less polar product are:

  • Liquid-Liquid Extraction: Utilizing a basic aqueous solution to selectively extract the acidic phenol into the aqueous phase.

  • Column Chromatography: Separating compounds based on their differential adsorption to a stationary phase, typically silica gel.

  • Recrystallization: Purifying the desired product from a suitable solvent or solvent system, leaving the 3,5-dihydroxyacetophenone in the mother liquor.

Q3: My product is sensitive to basic conditions. How can I remove 3,5-dihydroxyacetophenone without using a strong base?

A3: If your product is base-sensitive, you can use a milder basic wash with a saturated aqueous solution of sodium bicarbonate. Alternatively, column chromatography is an excellent non-basic method for separation.

Q4: I am seeing a persistent impurity with a similar polarity to my product. What could it be?

A4: In reactions like the Claisen-Schmidt or Wittig reactions, potential byproducts can include self-condensation products of the starting materials or side products from the reaction of the aldehyde or ketone with itself.[6][7] If the reaction was performed under basic conditions, there is also a possibility of some degradation of the starting material or product.

Troubleshooting Guides

Issue 1: Incomplete Removal of 3,5-Dihydroxyacetophenone by Extraction

Symptoms:

  • TLC analysis of the organic layer after extraction still shows a spot corresponding to 3,5-dihydroxyacetophenone.

  • NMR spectrum of the crude product shows characteristic peaks of 3,5-dihydroxyacetophenone.

Possible Causes and Solutions:

Possible CauseSolution
Insufficiently basic wash: The pH of the aqueous solution was not high enough to deprotonate the phenol effectively.Use a 1-2 M solution of a stronger base like sodium hydroxide or potassium hydroxide. Monitor the pH of the aqueous layer to ensure it remains basic throughout the extraction.
Insufficient mixing or number of extractions: The phenol did not have adequate contact with the basic solution to be fully extracted.Ensure vigorous mixing of the two phases during extraction. Perform multiple extractions (at least 2-3) with fresh basic solution.
Product is also acidic: Your desired product may also have acidic protons and is being partially extracted into the basic aqueous layer.If your product is also acidic, basic extraction may not be a suitable method. Consider using column chromatography for separation.
Emulsion formation: An emulsion between the organic and aqueous layers is preventing efficient separation.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Issue 2: Co-elution of 3,5-Dihydroxyacetophenone with the Product during Column Chromatography

Symptoms:

  • Fractions collected from the column contain both the desired product and 3,5-dihydroxyacetophenone as confirmed by TLC or other analytical techniques.

Possible Causes and Solutions:

Possible CauseSolution
Inappropriate solvent system: The polarity of the eluent is too high, causing the polar 3,5-dihydroxyacetophenone to travel too quickly down the column.Decrease the polarity of your eluent system. A common starting point for separating a non-polar product from the polar 3,5-dihydroxyacetophenone is a low percentage of ethyl acetate in hexane (e.g., 10-20%). Use TLC to determine the optimal solvent system that gives good separation between your product and the starting material (aim for a ΔRf of at least 0.2).
Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.Use a larger column with more silica gel relative to the amount of crude product. A general rule of thumb is a silica gel to crude product ratio of 30:1 to 100:1 by weight.
Improperly packed column: Channeling or cracks in the silica gel bed can lead to poor separation.Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended.
Sample loaded in a strong solvent: The sample was dissolved in a solvent that is too polar, causing it to spread out as a wide band at the top of the column.Dissolve the crude product in a minimal amount of a less polar solvent (like dichloromethane or the eluent itself) before loading. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dried powder to the top of the column.
Issue 3: 3,5-Dihydroxyacetophenone Co-crystallizes with the Product

Symptoms:

  • The purified crystals obtained after recrystallization are still contaminated with 3,5-dihydroxyacetophenone.

Possible Causes and Solutions:

Possible CauseSolution
Inappropriate recrystallization solvent: The chosen solvent does not provide a sufficient difference in solubility between the product and 3,5-dihydroxyacetophenone at high and low temperatures.Perform a solvent screen to find a more suitable solvent. The ideal solvent should dissolve your product well at elevated temperatures but poorly at low temperatures, while 3,5-dihydroxyacetophenone should remain soluble at low temperatures or have very low solubility at all temperatures.
Using a single solvent is not effective: A single solvent may not provide the necessary selectivity for separation.Try a mixed solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which both compounds are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which your product is less soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly to promote selective crystallization of your product. Common mixed solvent pairs include ethanol/water and ethyl acetate/hexane.[8]
Cooling the solution too quickly: Rapid cooling can lead to the trapping of impurities within the crystal lattice of the product.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

Experimental Protocols

Protocol 1: Removal by Basic Liquid-Liquid Extraction

This protocol is suitable for separating unreacted 3,5-dihydroxyacetophenone from a non-acidic, organic-soluble product.

Materials:

  • Crude product mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium hydroxide (NaOH) solution.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The 3,5-dihydroxyacetophenone will be deprotonated to its phenolate salt and will move into the aqueous (bottom) layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.

  • Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for separating a less polar product from the more polar 3,5-dihydroxyacetophenone using silica gel chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh).

  • Hexane and Ethyl Acetate (HPLC grade).

  • Chromatography column.

  • Thin Layer Chromatography (TLC) plates (silica gel coated).

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation between your product and 3,5-dihydroxyacetophenone (which will have a lower Rf value). An Rf of 0.67 has been reported for a dihydroxyacetophenone derivative in 30% EtOAc-hexanes.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your purified product.

  • Isolation:

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Product Mixture Product_Properties Product Acid/Base Sensitive? Start->Product_Properties Extraction Liquid-Liquid Extraction Product_Properties->Extraction No Column_Chromatography Column Chromatography Product_Properties->Column_Chromatography Yes Check_Purity Purity Sufficient? Extraction->Check_Purity Check_Purity2 Purity Sufficient? Column_Chromatography->Check_Purity2 Recrystallization Recrystallization End Pure Product Recrystallization->End Check_Purity->Column_Chromatography No Check_Purity->End Yes Check_Purity2->Recrystallization No Check_Purity2->End Yes

Caption: A decision-making workflow for selecting the appropriate purification method.

General Experimental Workflow for Removal of 3,5-Dihydroxyacetophenone

Experimental_Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with Basic Solution (e.g., 1M NaOH) B->C D Separate Aqueous and Organic Layers C->D E Dry Organic Layer (e.g., MgSO4) D->E F Concentrate Organic Layer E->F G Analyze Purity (TLC, NMR) F->G H If Impure, Proceed to Column Chromatography G->H IMPURE I Pure Product G->I PURE H->I

Caption: A typical experimental workflow for the purification of a product from unreacted 3,5-dihydroxyacetophenone.

References

Stability issues and decomposition of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and decomposition of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. While specific long-term stability data is limited, general recommendations for α-bromo ketones and phenolic compounds should be followed. Some suppliers suggest cold-chain transportation for this product. For long-term storage, it is advisable to keep the compound at 2-8°C.[1] It should be stored in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][3]

Q2: I've observed a change in the color of my stored this compound. What could be the cause?

A change in color, such as darkening, often indicates decomposition. This can be initiated by exposure to light, air (oxidation), or elevated temperatures. The dihydroxyphenyl moiety is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. The presence of the α-bromo ketone functionality can also contribute to instability and the release of bromine, which can cause discoloration.

Q3: My reaction yield using this compound is lower than expected. Could the reagent have degraded?

Yes, degradation of the reagent is a likely cause for reduced reaction yields. The primary modes of decomposition that would affect its reactivity include hydrolysis of the bromo group and polymerization or side reactions of the phenolic rings. It is recommended to assess the purity of the reagent by techniques such as NMR or HPLC before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q4: What are the potential decomposition products of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Potential Cause Recommended Action
Reagent Discoloration (e.g., yellowing, browning) Oxidation of the dihydroxyphenyl group; Release of free bromine.Store under an inert atmosphere and protect from light. If discoloration is significant, purify the reagent before use (e.g., by recrystallization, if a suitable solvent is found).
Low Reaction Yields Degradation of the starting material (hydrolysis, polymerization).Check the purity of the reagent using analytical methods (TLC, NMR, HPLC). Use freshly purchased or purified material. Ensure reaction conditions are anhydrous if the reaction is moisture-sensitive.
Inconsistent Results Between Batches Variable purity or degradation of the stored reagent.Qualify each new batch of the reagent before use. Store all batches under consistent, recommended conditions.
Formation of Insoluble Material in the Reagent Bottle Polymerization or formation of degradation products.Do not use the reagent if significant insoluble material is present. Attempt to purify the soluble portion, but it is safer to use a fresh batch.

Experimental Protocols

Purity Assessment by Thin Layer Chromatography (TLC)

A quick assessment of the purity can be performed using TLC.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate). Spot the solution on the TLC plate and develop it in the mobile phase. The presence of multiple spots indicates impurities or degradation products.

Visualizations

Below are diagrams illustrating potential logical relationships and workflows related to the stability and use of this compound.

Decomposition_Pathway A This compound B Hydrolysis A->B (H2O) D Oxidation A->D (O2, light) F Elimination A->F (Base) C 1-(3,5-dihydroxyphenyl)ethan-1-one-2-ol B->C E Quinone-type byproducts D->E G α,β-unsaturated ketone F->G

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow Start Experiment with this compound Problem Unexpected Result (e.g., low yield, side products) Start->Problem CheckPurity Assess Reagent Purity (TLC, NMR, HPLC) Problem->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK OptimizeConditions Optimize Reaction Conditions (solvent, temp, etc.) PurityOK->OptimizeConditions Yes PurifyReagent Purify Reagent or Use Fresh Batch PurityOK->PurifyReagent No Proceed Proceed with Optimized Experiment OptimizeConditions->Proceed PurifyReagent->CheckPurity

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Chalcone Synthesis with Dihydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones using dihydroxyacetophenone starting materials. Chalcone synthesis, particularly via the Claisen-Schmidt condensation, can present unique challenges when utilizing polysubstituted phenols. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in my chalcone synthesis with dihydroxyacetophenones?

Low yields in the Claisen-Schmidt condensation with dihydroxyacetophenones can stem from several factors:

  • Reduced Reactivity of Dihydroxyacetophenone: The electron-donating nature of the hydroxyl groups on the acetophenone ring can decrease the acidity of the α-protons. This makes the formation of the enolate, a key intermediate, less favorable under basic conditions.[1]

  • Side Reactions: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction, a disproportionation that reduces the amount of aldehyde available for the desired condensation.[1][2] Polymerization of the aldehyde or starting materials can also occur, especially at high temperatures or with high base concentrations, leading to the formation of tar-like substances.[2]

  • Poor Solubility: The reactants or the resulting chalcone may have limited solubility in the chosen solvent, leading to an incomplete reaction or difficulties in isolating the product.[1] Dihydroxychalcones, in particular, can be highly soluble in common solvent mixtures like methanol/water, complicating precipitation.[3][4]

  • Product Oiling Out: Instead of precipitating as a solid, the chalcone product may separate from the reaction mixture as an oil, which is challenging to isolate and purify.[1][5]

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are critical. An unsuitable catalyst can either fail to promote the reaction efficiently or lead to the formation of side products.[1]

Q2: My reaction mixture has turned dark, and I am struggling to isolate a solid product. What could be the cause?

A dark-colored reaction mixture or the formation of a tar-like substance often indicates polymerization or decomposition of the starting materials or the final product.[2] This is frequently caused by:

  • Air Oxidation: Phenolic hydroxyl groups are susceptible to air oxidation, especially under basic conditions, which can lead to colored impurities.

  • Excessively Harsh Conditions: High temperatures or a high concentration of a strong base can promote polymerization of the aldehydes or other reactive species in the mixture.[2]

To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoiding excessively high temperatures or prolonged reaction times.

Q3: Is it necessary to protect the hydroxyl groups on the dihydroxyacetophenone before the reaction?

The necessity of protecting the hydroxyl groups depends on the reaction conditions.

  • Under Basic Conditions: The acidic phenolic protons will be deprotonated by a strong base. This can sometimes hinder the reaction.[6] However, many successful syntheses are performed without protecting groups, suggesting it is not always required.[4][7] If you are facing issues, protecting the hydroxyl groups is a viable strategy to consider.

  • Under Acidic Conditions: Protection is generally not necessary. In fact, acid-catalyzed reactions can be a good alternative when base-catalyzed methods fail with hydroxylated substrates.[4][7]

Q4: What is the most suitable catalyst for the Claisen-Schmidt condensation with dihydroxyacetophenones?

Both base and acid catalysts are commonly employed, and the optimal choice is substrate-dependent.

  • Base Catalysts: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used, often in concentrations ranging from 10% to 50%.[5][8] The concentration of the base is a critical parameter to optimize.[2]

  • Acid Catalysts: Acid catalysis can be an effective alternative. A system of thionyl chloride (SOCl₂) in ethanol, which generates HCl in situ, has been reported to give good yields for the synthesis of dihydroxy-substituted chalcones.[7] Using aqueous HCl directly may result in lower yields.

Q5: What are the best practices for purifying dihydroxychalcones?

Purification of dihydroxychalcones can be challenging due to their properties.

  • Recrystallization: This is the most common purification method.[3] Ethanol is a frequently used solvent.[3] The process involves dissolving the crude product in a minimum amount of hot solvent, performing a hot filtration if insoluble impurities are present, and then allowing the solution to cool slowly to induce crystallization.[3]

  • Inducing Precipitation/Solidification: If the product "oils out," several techniques can be employed to induce solidification. These include placing the reaction flask in an ice bath for an extended period, or scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[5] Triturating the oil with ice-cold water can also help solidify the product.[5]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.[3]

Troubleshooting Guides

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive catalyst.Prepare a fresh catalyst solution.
Reaction temperature is too low/high.Optimize the reaction temperature. Some reactions perform best at 0°C, while others may require room temperature or gentle heating.[1]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Reactant degradation.Ensure the purity of your starting materials.
Formation of Multiple Products Self-condensation of the ketone.This is more likely if the ketone is more reactive than the aldehyde. Consider using an excess of the ketone.[2]
Cannizzaro reaction of the aldehyde.This occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[2] Try using a milder base or optimizing the base concentration.[2]
Dark-Colored Reaction Mixture Air oxidation of phenolic hydroxyl groups.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymerization side reactions.Avoid excessively high temperatures or prolonged reaction times.[2]
Product is Oily and Difficult to Isolate Product has oiled out of solution.Cool the reaction mixture in an ice bath for an extended period.[5]
Scratch the inside of the flask with a glass rod to induce crystallization.[5]
Decant the solvent and triturate the oil with ice-cold water.[5]
Comparative Data on Reaction Conditions

The following table summarizes reported yields for the synthesis of chalcones using 2,4-dihydroxyacetophenone under different catalytic conditions. Please note that yields are highly dependent on the specific substrates and reaction conditions.

CatalystSolventTemperatureReaction TimeYieldReference
40% NaOHEthanol0-5 °C then RT2 hours stirring, 12 hours standingGood[1]
SOCl₂Absolute EthanolRoom Temperature12-16 hoursGood to Excellent[7]
50% KOHNot SpecifiedNot SpecifiedNot Specified93-96%[8]
10% NaOHAqueousRoom Temperature2-3 hoursGood[5]

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol provides a general method for the synthesis of chalcones from 2,4-dihydroxyacetophenone and a substituted benzaldehyde using a strong base.

  • Materials:

    • 2,4-Dihydroxyacetophenone (1 equivalent)

    • Substituted Benzaldehyde (1 equivalent)

    • Ethanol

    • 40% Sodium Hydroxide (NaOH) solution

    • Distilled water

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve 2,4-dihydroxyacetophenone in ethanol in a round-bottom flask.

    • Add the substituted benzaldehyde to the solution and stir until all solids are dissolved.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add the 40% aqueous NaOH solution dropwise with constant stirring, ensuring the temperature remains low.

    • After the addition is complete, continue stirring the reaction mixture for two hours at room temperature.

    • Allow the reaction mixture to stand for 12 hours.[1]

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 5-6.[1]

    • A solid precipitate of the chalcone should form. If not, refer to the troubleshooting guide for inducing precipitation.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation

This protocol describes a method using an in situ generated acid catalyst.

  • Materials:

    • 2,4-Dihydroxyacetophenone (0.01 mol)

    • Substituted Benzaldehyde (0.01 mol)

    • Absolute Ethanol (5 ml)

    • Thionyl Chloride (SOCl₂) (0.05 ml)

    • Distilled water

  • Procedure:

    • In a round-bottom flask, prepare a stirred mixture of 2,4-dihydroxyacetophenone and the substituted benzaldehyde in absolute ethanol.

    • Add thionyl chloride dropwise to the mixture at room temperature.[7]

    • Continue stirring the reaction mixture at room temperature for 12-16 hours.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

    • A solid precipitate of the chalcone should form.

    • Collect the product by filtration, wash with cold ethanol, and allow it to dry.[1]

    • The crude product can be further purified by recrystallization.

Visualizations

Chalcone_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product acetophenone Dihydroxyacetophenone condensation Claisen-Schmidt Condensation acetophenone->condensation aldehyde Aromatic Aldehyde aldehyde->condensation acidification Acidification condensation->acidification Catalyst (Acid or Base) filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization chalcone Pure Dihydroxychalcone recrystallization->chalcone

General workflow for dihydroxychalcone synthesis.

Side_Reactions cluster_pathways Reaction Pathways reactants Aldehyde + Dihydroxyacetophenone desired_product Desired Chalcone Product reactants->desired_product Desired Pathway (Claisen-Schmidt) cannizzaro Cannizzaro Reaction (Alcohol + Carboxylic Acid) reactants->cannizzaro Side Reaction (Strong Base) polymerization Polymerization (Tar Formation) reactants->polymerization Side Reaction (High Temp/Base) self_condensation Self-Condensation of Ketone reactants->self_condensation Side Reaction

Potential side reactions in chalcone synthesis.

Troubleshooting_Tree start Low Yield or No Product? check_tlc Monitor by TLC start->check_tlc reaction_incomplete Reaction Incomplete? check_tlc->reaction_incomplete extend_time Extend Reaction Time reaction_incomplete->extend_time Yes multiple_spots Multiple Spots on TLC? reaction_incomplete->multiple_spots No success Improved Yield extend_time->success optimize_temp Optimize Temperature change_catalyst Change Catalyst (e.g., Acidic) optimize_temp->change_catalyst protect_oh Protect Hydroxyl Groups change_catalyst->protect_oh protect_oh->success multiple_spots->optimize_temp No adjust_base Adjust Base Concentration multiple_spots->adjust_base Yes inert_atmosphere Use Inert Atmosphere adjust_base->inert_atmosphere purify Purify via Column Chromatography inert_atmosphere->purify purify->success

A decision tree for troubleshooting low yields.

References

Technical Support Center: 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone in Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions.

1. Reaction with Amines (e.g., Synthesis of Terbutaline Analogs)

Problem: Low yield of the desired N-alkylated product.

Potential CauseProposed Solution
Steric Hindrance: The amine nucleophile is too bulky, hindering its approach to the electrophilic carbon.- Use a less sterically hindered amine if the project allows.- Increase the reaction temperature to overcome the activation energy barrier.- Prolong the reaction time.
Side Reactions: The amine acts as a base, promoting elimination of HBr from the bromoethanone moiety.- Use a non-nucleophilic external base to neutralize the HBr formed during the reaction.- Control the reaction temperature; lower temperatures often favor substitution over elimination.
Poor Solubility: Reactants are not fully dissolved in the chosen solvent.- Select a solvent in which both the bromoethanone and the amine are soluble (e.g., ethanol, isopropanol).- Gently heat the reaction mixture to aid dissolution.
Oxidation of Phenolic Hydroxyl Groups: The dihydroxy-phenyl moiety is susceptible to oxidation, especially under basic conditions or in the presence of air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.

Problem: Formation of multiple products, complicating purification.

Potential CauseProposed Solution
Overalkylation: The secondary amine product reacts further with the bromoethanone starting material.- Use an excess of the primary amine to favor the formation of the secondary amine product.
Reaction at Phenolic Hydroxyls: The amine reacts with the hydroxyl groups.- This is less likely than N-alkylation but can be minimized by using a less basic amine or by protecting the hydroxyl groups prior to the reaction with the amine.

2. Williamson Ether Synthesis (O-Alkylation of Phenolic Hydroxyl Groups)

Problem: Low yield of the desired ether product.

Potential CauseProposed Solution
Incomplete Deprotonation: The base is not strong enough to fully deprotonate the phenolic hydroxyl groups.- Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3).- Ensure the reaction is conducted under anhydrous conditions, as water can quench the base.
Competing Elimination Reaction: The alkyl halide undergoes elimination instead of substitution.- Use a primary alkyl halide, as they are less prone to elimination.[1] - Avoid high reaction temperatures.
Poor Nucleophilicity of the Phenoxide: The phenoxide formed is not sufficiently nucleophilic.- Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.

Problem: Formation of a mixture of mono- and di-etherified products.

Potential CauseProposed Solution
Lack of Selectivity: Both hydroxyl groups are reacting with the alkyl halide.- Use a stoichiometric amount of the alkylating agent (around 1.0 equivalent) to favor mono-alkylation.- Employ a bulky protecting group on one of the hydroxyls if regioselectivity is critical.
Reaction Conditions Favoring Di-substitution: Excess alkylating agent and strong base are used.- Carefully control the stoichiometry of the reactants.- Consider a stepwise approach where one hydroxyl group is protected, the other is alkylated, and then the protecting group is removed.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of bronchodilators, most notably terbutaline and its analogs.[2] It provides the core chemical structure that is modified to create these pharmaceutically active compounds.

Q2: I am planning a synthesis of a terbutaline analog. Should I protect the phenolic hydroxyl groups of this compound before reacting it with an amine?

A2: While direct reaction with amines is possible, protecting the hydroxyl groups, for instance as benzyl ethers, can prevent potential side reactions and may lead to a cleaner reaction profile and higher yields of the desired N-alkylated product.[3][4] However, this adds extra steps to the synthesis (protection and deprotection). A direct route involves the reduction of the ketone followed by condensation with the amine.[5]

Q3: What are some common impurities to look out for in the synthesis of terbutaline from this compound?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as overalkylation or elimination, and residual solvents. In the context of terbutaline synthesis, specific impurities that have been identified include 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone.

Q4: What purification techniques are most effective for products derived from this compound?

A4: The choice of purification technique depends on the properties of the product. Common methods include:

  • Recrystallization: Effective for obtaining high-purity crystalline solids.

  • Column Chromatography: A versatile technique for separating complex mixtures. Silica gel is a common stationary phase.

  • Acid-Base Extraction: Useful for separating acidic or basic products from neutral impurities.

Experimental Protocols

1. Synthesis of Terbutaline from 3,5-Dihydroxyacetophenone (via this compound)

This multi-step protocol is adapted from patent literature and outlines a common route to terbutaline.[5]

  • Step 1: Hydroxyl Protection (Acetylation) of 3,5-Dihydroxyacetophenone

    • Under a nitrogen atmosphere, dissolve 3,5-dihydroxyacetophenone (1.52 kg, 10 mol) in 10 L of dichloromethane.

    • Add acetic anhydride (2.14 kg, 21 mol).

    • Cool the mixture to 15°C.

    • Portion-wise, add aluminum trichloride (2.80 kg, 21 mol) while maintaining the temperature between 15-20°C over 2 hours.

    • Stir the reaction at 20°C for 30 minutes.

    • Slowly add 10 L of water and stir for 15 minutes.

    • Separate the organic layer, wash with 10 L of water, and evaporate the solvent under reduced pressure to yield 3,5-diacetoxyacetophenone.

  • Step 2: Bromination and Deprotection to yield this compound

    • Dissolve the 3,5-diacetoxyacetophenone from the previous step in an appropriate organic solvent.

    • Add a brominating agent (e.g., bromine or N-bromosuccinimide).

    • After the bromination is complete, treat the reaction mixture with an ethanolic solution of hydrobromic acid to remove the acetyl protecting groups.

    • Work-up the reaction to isolate this compound.

  • Step 3: Carbonyl Reduction to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol

    • Dissolve this compound in ethanol.

    • Cool the solution to 0-5°C.

    • Slowly add a solution of sodium borohydride (NaBH4) in water while maintaining the temperature.

    • After the reaction is complete, perform an acidic work-up to isolate the product.

  • Step 4: Condensation with tert-Butylamine to form Terbutaline

    • React 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol with tert-butylamine. The molar ratio of the bromo-alcohol to tert-butylamine is typically 1:2-4.[5]

    • After the condensation reaction, the crude terbutaline is isolated.

    • The final product, terbutaline sulfate, is obtained by reacting the free base with sulfuric acid at a controlled pH (4-6) and low temperature (0 to -20°C).[5]

2. General Protocol for Williamson Ether Synthesis with this compound

This is a general procedure for the O-alkylation of phenolic hydroxyl groups.[6]

  • In an inert atmosphere, suspend sodium hydride (1.2 equivalents per hydroxyl group to be alkylated) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Stir the mixture at 0°C for 1-2 hours.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents per hydroxyl group) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, carefully quench the reaction with water at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start 3,5-Dihydroxyacetophenone step1 Hydroxyl Protection (e.g., Acetylation) start->step1 intermediate1 3,5-Diacetoxyacetophenone step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 2-Bromo-1-(3,5-diacetoxy-phenyl)ethanone step2->intermediate2 step3 Deprotection intermediate2->step3 target_intermediate This compound step3->target_intermediate step4 Ketone Reduction (e.g., NaBH4) target_intermediate->step4 intermediate3 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol step4->intermediate3 step5 N-Alkylation (e.g., with tert-Butylamine) intermediate3->step5 product Terbutaline step5->product troubleshooting_logic start Low Yield in Subsequent Reaction reaction_type Reaction Type? start->reaction_type n_alkylation N-Alkylation (Amine Reaction) reaction_type->n_alkylation Amine o_alkylation O-Alkylation (Ether Synthesis) reaction_type->o_alkylation Alcohol/Phenol steric_hindrance Steric Hindrance? n_alkylation->steric_hindrance side_reactions_n Side Reactions (Elimination)? n_alkylation->side_reactions_n solubility_n Poor Solubility? n_alkylation->solubility_n incomplete_deprotonation Incomplete Deprotonation? o_alkylation->incomplete_deprotonation side_reactions_o Side Reactions (Elimination)? o_alkylation->side_reactions_o selectivity Mono/Di-alkylation Issue? o_alkylation->selectivity solution1 Increase Temp. / Time steric_hindrance->solution1 Yes solution2 Use External Base side_reactions_n->solution2 Yes solution3 Change Solvent solubility_n->solution3 Yes solution4 Use Stronger Base incomplete_deprotonation->solution4 Yes solution5 Use Primary Alkyl Halide side_reactions_o->solution5 Yes solution6 Control Stoichiometry selectivity->solution6 Yes

References

Technical Support Center: Purification of α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of α-bromo ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of α-bromo ketones in a question-and-answer format.

Issue 1: Low yield after purification due to product decomposition.

  • Question: My yield of the α-bromo ketone is significantly lower than expected after purification. What could be causing this decomposition, and how can I prevent it?

  • Answer: α-Bromo ketones can be unstable under various conditions, leading to degradation during purification. The primary causes of decomposition are exposure to acid or base, and thermal instability.

    • Acid-Catalyzed Decomposition: The hydrogen bromide (HBr) generated as a byproduct during bromination can cause product decomposition.[1] It is crucial to quench the reaction mixture properly and neutralize any residual acid before purification. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is recommended.[2]

    • Base-Mediated Rearrangement: In the presence of a strong base, α-bromo ketones can undergo the Favorskii rearrangement. Avoid using strong bases during workup and purification.

    • Thermal Instability: Many α-bromo ketones are thermally labile. Purification methods requiring high temperatures, such as distillation, should be performed under reduced pressure and with minimal heating time. Consider alternative, milder purification techniques if your compound is particularly sensitive.

    Experimental Protocol: Acid-Free Workup

    • Upon reaction completion, pour the reaction mixture into cold water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with:

      • Saturated sodium bisulfite solution (to quench any remaining bromine).[2]

      • Saturated sodium bicarbonate solution (to neutralize HBr).[2]

      • Brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure at a low temperature.

Issue 2: Difficulty separating the product from starting material and di-brominated byproducts via column chromatography.

  • Question: I am struggling to separate my desired mono-brominated ketone from the unreacted starting ketone and the di-brominated impurity using flash chromatography. They all elute very close to each other. What can I do?

  • Answer: This is a very common challenge, as the polarities of the starting material, mono-, and di-brominated products are often very similar.[3] Here are several strategies to improve separation:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. A less polar eluent system, such as hexanes with a small amount of diethyl ether or toluene, might provide better resolution than standard hexane/ethyl acetate mixtures.[3]

      • Silica Gel: Using dehydrated silica gel, which can be prepared by drying it in an oven, can increase its adsorptive properties and may improve separation.[3]

    • Improve Reaction Selectivity: The best solution is often to minimize the formation of impurities in the first place.

      • Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent (like N-bromosuccinimide - NBS) to drive the reaction towards completion without excessive di-bromination.[3]

      • Lower Reaction Temperature: Running the reaction at lower temperatures can sometimes increase the selectivity for mono-bromination over di-bromination.[3]

    • Consider Alternative Purification:

      • Crystallization: If your product is crystalline, recrystallization can be a powerful purification technique. However, α-bromo ketones can sometimes "oil out" if impure, making this challenging.[3] Seeding the solution with a pure crystal can sometimes help induce crystallization.

      • Proceed without Purification: If the subsequent reaction is selective for the α-bromo ketone, you might be able to use the crude material directly.[3] The unreacted starting material can then be removed from the product of the next step.

Issue 3: The purified α-bromo ketone is unstable upon storage.

  • Question: My α-bromo ketone appears pure by NMR after purification, but it decomposes after a few days, even when stored in the fridge. How can I improve its stability?

  • Answer: The instability of α-bromo ketones upon storage is often due to trace amounts of residual acid (HBr) or exposure to light and air.

    • Ensure Complete Neutralization: Any remaining HBr can catalyze decomposition over time. Ensure the final product is free of acid by performing a thorough workup with a mild base wash.

    • Storage Conditions: Store the purified α-bromo ketone under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and at low temperatures (in a freezer at -20 °C).

    • Solvent Choice for Storage: If storing in solution, use a non-protic, anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect in the synthesis of α-bromo ketones?

A1: The most common impurities are the unreacted starting ketone and over-brominated products, such as α,α-dibromo ketones.[1][3] Depending on the reaction conditions, you might also see products of ring bromination if you are working with aromatic ketones.[4]

Q2: My α-bromo ketone is a lachrymator. What precautions should I take during purification?

A2: α-Bromo ketones are often potent lachrymators and irritants.[3] Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Be mindful of contaminating surfaces and equipment.

Q3: Is distillation a viable method for purifying α-bromo ketones?

A3: Distillation can be used, but with caution.[3][5] Many α-bromo ketones have high boiling points and can decompose at the required temperatures. If you choose to use distillation, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the compound. Fractional distillation may be necessary to separate products with close boiling points, but this can be challenging.[3]

Q4: Can I use crystallization to purify my α-bromo ketone?

A4: Yes, if your product is a solid, crystallization can be an excellent purification method.[3][5] However, a common issue is that even slightly impure α-bromo ketones may fail to crystallize and instead form an oil.[3] Trying different crystallization solvents and using techniques like seeding or slow evaporation may be helpful.

Data Presentation

Table 1: Comparison of Purification Methods for α-Bromo Ketones

Purification MethodAdvantagesDisadvantagesBest Suited For
Flash Chromatography Widely applicable, can separate components of varying polarities.Can be challenging for compounds with very similar polarities. Product may decompose on silica.Routine purification of most α-bromo ketones.
Crystallization Can provide very high purity. Scalable.Product may "oil out" if impure. Not suitable for liquids or amorphous solids.Crystalline α-bromo ketones with moderate initial purity.
Distillation Good for removing non-volatile impurities.Potential for thermal decomposition. May not separate compounds with close boiling points.Thermally stable, liquid α-bromo ketones.
Steam Distillation Useful for volatile, water-immiscible compounds. Operates at lower temperatures than simple distillation.Only applicable to a subset of compounds. Can involve large volumes of water.Volatile α-bromo ketones that are stable to hot water/steam.[5]

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product start Ketone + Brominating Agent reaction α-Bromination Reaction start->reaction crude Crude Reaction Mixture reaction->crude quench Quench (e.g., NaHSO3) crude->quench extract Extraction quench->extract wash Wash (e.g., NaHCO3, Brine) extract->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography crystallization Crystallization concentrate->crystallization distillation Distillation concentrate->distillation pure_product Pure α-Bromo Ketone chromatography->pure_product crystallization->pure_product distillation->pure_product

Caption: General experimental workflow for the synthesis and purification of α-bromo ketones.

troubleshooting_logic cluster_separation Separation Issue cluster_decomposition Decomposition Issue cluster_crystallization Crystallization Issue start Purification Challenge Encountered coelution Co-elution of Product, SM, and Di-bromo start->coelution Poor Separation low_yield Low Yield / Instability start->low_yield Product Loss oiling_out Product Oils Out start->oiling_out Crystallization Fails change_eluent Optimize Eluent System (e.g., Hex/Et2O) coelution->change_eluent dry_silica Use Dehydrated Silica Gel coelution->dry_silica optimize_rxn Improve Reaction Selectivity (Stoichiometry, Temp) coelution->optimize_rxn acid_free Ensure Acid-Free Workup (NaHCO3 wash) low_yield->acid_free low_temp Use Low-Temperature Purification low_yield->low_temp inert_storage Store Under Inert Atmosphere, Cold, Dark low_yield->inert_storage diff_solvent Try Different Solvents oiling_out->diff_solvent seeding Seed with Pure Crystal oiling_out->seeding

Caption: Troubleshooting decision tree for common α-bromo ketone purification challenges.

References

Technical Support Center: Impurity Identification in 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities during their experiments using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the starting material and side reactions during the bromination process. These include:

  • Unreacted Starting Material: 3,5-dihydroxyacetophenone.

  • Over-bromination Product: 2,2-dibromo-1-(3,5-dihydroxyphenyl)ethanone.

  • Ring-brominated Byproducts: Bromination at the ortho or para positions of the dihydroxy-substituted aromatic ring. The highly activating nature of the two hydroxyl groups can lead to electrophilic substitution on the benzene ring.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the progress of the bromination reaction?

A2: TLC is a rapid and effective method to qualitatively track the conversion of the starting material to the desired product. By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. The reaction is generally considered complete when the starting material spot is no longer visible.

Q3: My TLC plate shows multiple spots after the reaction. What could they be?

A3: Multiple spots on your TLC plate likely indicate the presence of the starting material, the desired product, and one or more impurities. The relative positions of these spots (Rf values) can help in their preliminary identification. Generally, the polarity of the compounds determines their migration on the TLC plate. The starting material, 3,5-dihydroxyacetophenone, is the most polar and will have the lowest Rf value. The desired mono-brominated product is less polar and will have a higher Rf value. The di-brominated impurity will be even less polar and thus have the highest Rf value among the three.

Q4: What changes should I expect in the ¹H NMR spectrum upon successful bromination of 3,5-dihydroxyacetophenone?

A4: The most significant change in the ¹H NMR spectrum will be the disappearance of the singlet corresponding to the methyl protons (-COCH₃) of the starting material and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br). The singlet for the methyl group of 3,5-dihydroxyacetophenone typically appears around δ 2.55 ppm. The new singlet for the bromomethyl group in the product will be shifted downfield, expected to be in the range of δ 4.3-4.5 ppm.

Q5: How can I identify the presence of the 2,2-dibromo impurity in my ¹H NMR spectrum?

A5: The 2,2-dibromo-1-(3,5-dihydroxyphenyl)ethanone impurity will show a characteristic singlet for the -CHBr₂ proton. This signal is expected to appear even further downfield than the -CH₂Br signal of the desired product, typically in the range of δ 6.5-6.7 ppm.[1]

Troubleshooting Guides

TLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Spots are streaking - Sample is too concentrated.- The chosen mobile phase is too polar.- Dilute the sample before spotting.- Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Spots are not separating well (Rf values are too close) - The polarity of the mobile phase is not optimal.- Perform a solvent screen with varying ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate or toluene/acetone) to find the best separation.
No spots are visible - The compound is not UV active.- The concentration of the sample is too low.- Use a visualization agent such as iodine vapor or a potassium permanganate stain.- Concentrate the sample before spotting.
NMR Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Broad peaks in the spectrum - Presence of paramagnetic impurities.- Sample is not fully dissolved.- Hydrogen bonding with the solvent.- Filter the sample through a small plug of silica gel.- Ensure complete dissolution of the sample, if necessary by gentle warming or sonication.- Use a different deuterated solvent (e.g., DMSO-d₆).
Signals from residual solvent are obscuring peaks of interest - The chosen deuterated solvent has signals that overlap with the analyte signals.- Consult a solvent chart to choose a deuterated solvent with minimal overlapping signals.
Unexpected signals in the aromatic region - Presence of ring-brominated impurities.- Carefully analyze the splitting patterns and integration of the aromatic signals. Ring bromination will lead to a change in the substitution pattern and thus different splitting patterns compared to the expected product.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) or toluene and acetone (e.g., 9:1 v/v) is a good starting point.[2]

  • Visualization: UV lamp (254 nm), iodine chamber.

Procedure:

  • Pour a small amount of the chosen mobile phase into the developing chamber, ensuring the solvent level is below the origin line to be marked on the TLC plate. Close the chamber and allow it to saturate for at least 10-15 minutes.

  • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the crude reaction mixture, the purified product, and the starting material (3,5-dihydroxyacetophenone) as a reference on the origin line.

  • Carefully place the TLC plate into the saturated developing chamber and close the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil. Alternatively, place the plate in an iodine chamber for a few minutes until brown spots appear.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Expected Rf Values (Silica Gel, illustrative):

Compound Expected Rf Range (Hexane:Ethyl Acetate 7:3)
3,5-dihydroxyacetophenone (Starting Material)0.2 - 0.3
This compound (Product)0.4 - 0.5
2,2-dibromo-1-(3,5-dihydroxyphenyl)ethanone (Impurity)0.6 - 0.7

Note: These are estimated values and can vary depending on the exact experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Materials:

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Expected NMR Data:

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound -COCH₃ / -COCH₂Br / -COCHBr₂ Aromatic Protons -OH
3,5-dihydroxyacetophenone ~2.55 (s, 3H)~6.56 (t, 1H), ~6.99 (d, 2H)Variable
This compound ~4.4 (s, 2H)Signals in the range of 6.5-7.5 ppmVariable
2,2-dibromo-1-(3,5-dihydroxyphenyl)ethanone ~6.6 (s, 1H)[1]Signals in the range of 6.5-7.5 ppmVariable

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound -COCH₃ / -COCH₂Br / -COCHBr₂ C=O Aromatic Carbons
3,5-dihydroxyacetophenone ~26~198~108, ~109, ~138, ~158
This compound ~31[1]~190Signals in the range of 108-160 ppm
2,2-dibromo-1-(3,5-dihydroxyphenyl)ethanone ~39[1]~185Signals in the range of 108-160 ppm

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start with 3,5-dihydroxyacetophenone reaction Bromination (e.g., with NBS) start->reaction crude Crude Product Mixture reaction->crude tlc TLC Analysis crude->tlc nmr NMR Analysis crude->nmr decision_tlc Impurities Detected by TLC? tlc->decision_tlc decision_nmr Impurities Confirmed by NMR? nmr->decision_nmr pure Pure Product decision_tlc->pure No impure Identify & Quantify Impurities decision_tlc->impure Yes decision_nmr->pure No decision_nmr->impure Yes impure->reaction Optimize Reaction

Caption: Experimental workflow for synthesis and impurity analysis.

tlc_analysis_logic cluster_spots Spot Identification based on Rf cluster_identity Probable Identity start Run TLC of Reaction Mixture observe Observe Spots Under UV/Iodine start->observe spot1 Low Rf Spot observe->spot1 Most Polar spot2 Mid Rf Spot observe->spot2 Medium Polarity spot3 High Rf Spot observe->spot3 Least Polar id1 Starting Material (3,5-dihydroxyacetophenone) spot1->id1 id2 Product (this compound) spot2->id2 id3 Dibromo-impurity (2,2-dibromo-1-(3,5-dihydroxyphenyl)ethanone) spot3->id3

Caption: Logic for identifying compounds by TLC based on polarity.

References

Validation & Comparative

A Comparative Analysis of Brominating Agents for 3,5-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective bromination of 3,5-dihydroxyacetophenone is a critical transformation. However, the inherent reactivity of the substrate presents a significant challenge. This guide provides an objective comparison of various brominating agents, supported by experimental data, to facilitate the selection of the most effective synthetic route.

The direct bromination of 3,5-dihydroxyacetophenone is complicated by the presence of two hydroxyl groups on the aromatic ring. These groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. Consequently, attempts to directly brominate the α-carbon of the acetyl group often result in low yields of the desired product, with the primary outcome being bromination of the aromatic ring.[1][2]

To achieve selective α-bromination, it is essential to first protect the hydroxyl groups, thereby deactivating the aromatic ring. A common and effective strategy is the acetylation of the hydroxyl groups to form 3',5'-diacetoxyacetophenone.[1][3] This protected intermediate can then undergo selective α-bromination. This guide, therefore, focuses on the comparative efficacy of brominating agents on this protected substrate.

Comparative Performance of Brominating Agents for 3',5'-Diacetoxyacetophenone

The selection of a brominating agent for 3',5'-diacetoxyacetophenone is crucial for optimizing yield, reaction time, and safety. Below is a summary of the performance of several common brominating agents based on reported experimental data for acetophenone derivatives.

Brominating AgentCatalyst/ConditionsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) p-Toluenesulfonic acid (p-TSA), Microwave irradiation~90[4]30 minutes[4]Fast, high-yielding, selective.Requires specialized microwave equipment.
N-Bromosuccinimide (NBS) Acidic Aluminum Oxide (Al₂O₃), Reflux in Methanolup to 89[4][5]10-20 minutes[4][5]Rapid, high-yielding, uses an inexpensive catalyst.[4][5]Portion-wise addition of NBS is crucial for optimal yield.[4][5]
Pyridine Hydrobromide Perbromide Acetic Acid, 90°C>80[4]3 hours[4]Safe solid reagent, high-yielding, cost-effective, and repeatable.[4][6]Longer reaction time compared to microwave methods.[4]
Bromine (Br₂) ** Glacial Acetic AcidVariable2-4 hours[3]Readily available reagent.Toxic, corrosive, and can lead to over-bromination or ring bromination if not carefully controlled.[4]
Copper(II) Bromide (CuBr₂) **Chloroform-Ethyl Acetate, Reflux~96-100[5]VariesHighly selective for α-bromination, near-quantitative yields.[1][5]Requires removal of copper salts during workup.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Protocol 1: Protection of 3,5-Dihydroxyacetophenone (Acetylation)

This procedure outlines the conversion of 3,5-dihydroxyacetophenone to 3',5'-diacetoxyacetophenone.

Materials:

  • 3,5-dihydroxyacetophenone

  • Acetic anhydride

  • Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-dihydroxyacetophenone (1.0 eq) in a suitable solvent such as ethyl acetate or pyridine.

  • Add acetic anhydride (2.2 eq). If not using pyridine as the solvent, add a catalytic amount of a strong acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3',5'-diacetoxyacetophenone.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: α-Bromination of 3',5'-Diacetoxyacetophenone using N-Bromosuccinimide (NBS) and Acidic Alumina

This method is a rapid and high-yielding procedure for α-bromination.[5]

Materials:

  • 3',5'-diacetoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃)

  • Methanol

  • Ethyl Acetate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3',5'-diacetoxyacetophenone (10 mmol), 10% (w/w) acidic Al₂O₃, and methanol (20 vol).

  • Heat the reaction mixture to reflux.

  • Add N-bromosuccinimide (12 mmol) in 10 portions.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 10-20 minutes.[5]

  • After completion, cool the mixture and filter to recover the catalyst.

  • Remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue and extract the product three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: α-Bromination of 3',5'-Diacetoxyacetophenone using Pyridine Hydrobromide Perbromide

This protocol uses a safer, solid brominating agent.[4]

Materials:

  • 3',5'-diacetoxyacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3',5'-diacetoxyacetophenone (1 mmol) in glacial acetic acid (10 mL).

  • Add pyridine hydrobromide perbromide (1.1 mmol) to the solution.

  • Heat the reaction mixture at 90°C for 3 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed.

Logical Workflow for Selective α-Bromination

The following diagram illustrates the necessary workflow for achieving selective α-bromination of 3,5-dihydroxyacetophenone.

Bromination_Workflow Start 3,5-Dihydroxyacetophenone Protected 3',5'-Diacetoxyacetophenone Start->Protected Protection (Acetylation) p1 Start->p1 Brominated 2-Bromo-3',5'-diacetoxyacetophenone Protected->Brominated α-Bromination (e.g., NBS, CuBr₂) Final 2-Bromo-3,5'-dihydroxyacetophenone (Optional) Brominated->Final Deprotection (Hydrolysis) p2 p1->p2 Direct Bromination Aromatic_Sub Ring Brominated Byproducts p2->Aromatic_Sub Undesired Aromatic Bromination p3

Caption: Synthetic workflow for selective α-bromination.

References

A Comparative Guide to Terbutaline Synthesis: 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for the bronchodilator terbutaline, with a focus on the performance of pathways utilizing the intermediate 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. Experimental data, including reaction yields and conditions, are presented to aid in the selection of the most efficient and scalable synthesis strategy.

Introduction

Terbutaline is a selective beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD)[1]. Its synthesis has been approached through various chemical pathways, each with distinct advantages and disadvantages concerning yield, cost, safety, and environmental impact. A critical step in many of these syntheses is the formation of a suitable substituted acetophenone intermediate that can be elaborated to the final phenylethanolamine structure. This guide evaluates the synthetic route proceeding via this compound against other common intermediates.

Terbutaline exerts its therapeutic effect by binding to beta-2 adrenergic receptors, initiating a signaling cascade that results in bronchodilation.

Terbutaline_Signaling_Pathway Terbutaline Terbutaline B2AR Beta-2 Adrenergic Receptor (β2-AR) Terbutaline->B2AR G_Protein G-Protein (Gs) B2AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Bronchodilation Bronchodilation Relaxation->Bronchodilation Results in

Caption: Terbutaline signaling pathway.

Comparison of Synthetic Intermediates

The choice of intermediate significantly influences the overall efficiency and feasibility of terbutaline synthesis. This section compares the route utilizing this compound with three other notable synthetic pathways.

Synthetic RouteKey IntermediateStarting MaterialOverall YieldAdvantagesDisadvantages
Route 1 This compound 3,5-Dihydroxyacetophenone~50%High yield, suitable for industrial production, avoids hazardous reagents like methyllithium.[2]Requires protection and deprotection of hydroxyl groups.
Route 2 3,5-Dibenzyloxy-α-bromoacetophenone3,5-DibenzyloxyacetophenoneModerateGood yield in the bromination step (~72%).[3]Requires hydrogenation for debenzylation, which can be complex for industrial scale-up.
Route 3 Varies (often involves acylation/oxidation)3,5-Dihydroxybenzoic Acid~21%Utilizes a readily available starting material.Often involves hazardous reagents (e.g., methyllithium, selenium dioxide, diazomethane), lower overall yield, and difficult purification.[2][4][5]
Route 4 Terbutaline (via hydrolysis)Bambuterol HydrochlorideHigh (~50%)Simple, high-yield final step.[2]The starting material, bambuterol, is expensive, making the route less cost-effective.[3]

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below.

Route 1: Synthesis via this compound

This route begins with the protection of the hydroxyl groups of 3,5-dihydroxyacetophenone, followed by bromination, deprotection, reduction, and condensation.

Route1_Workflow A 3,5-Dihydroxyacetophenone B 3,5-Diacetoxyacetophenone A->B Hydroxyl Protection (Acetic Anhydride) C 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone B->C Bromination D This compound C->D Deprotection (Hydrolysis) E 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol D->E Carbonyl Reduction (Potassium Borohydride) F Terbutaline Sulfate E->F Condensation with tert-butylamine & Salification

Caption: Workflow for Route 1.

Step 1: Hydroxyl Protection - Synthesis of 3,5-Diacetoxyacetophenone [6]

  • Under a nitrogen atmosphere, dissolve 3,5-dihydroxyacetophenone (1.52 kg, 10 mol) in 10 L of dichloromethane.

  • Add acetic anhydride (2.14 kg, 21 mol) and cool the mixture to 15°C.

  • Portion-wise, add aluminum trichloride (2.80 kg, 21 mol) over 2 hours, maintaining the temperature between 15-20°C.

  • Stir the reaction at 20°C for 30 minutes.

  • Slowly add 10 L of water, stir for 15 minutes, and separate the layers.

  • Wash the organic layer with 10 L of water.

  • Evaporate the dichloromethane under reduced pressure at 40°C to obtain 3,5-diacetoxyacetophenone as a pale brown crystalline powder (Yield: ~73%).

Step 2: Bromination and Deprotection - Synthesis of this compound [6]

  • A detailed protocol for this specific transformation from the patent was not fully extracted but generally involves the bromination of 3,5-diacetoxyacetophenone followed by acid-catalyzed hydrolysis to remove the acetyl protecting groups.

Step 3: Carbonyl Reduction - Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol [6]

  • Dissolve this compound (2.31 kg, 10 mol) in 15 L of ethanol and cool to 5-15°C under a nitrogen atmosphere.

  • Prepare a solution of potassium borohydride (269.7 g, 5 mol) in 1.4 L of water and add it dropwise to the ethanol solution over approximately 3 hours, maintaining the temperature between 5-15°C.

  • After the addition is complete, remove the ethanol by vacuum distillation at 45°C.

  • Add 4 L of water to the residue, followed by 1.25 L of 2N hydrochloric acid.

  • Extract the aqueous layer twice with 4 L of dichloromethane.

  • Combine the organic layers, wash twice with 4 L of water, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure at 40°C to yield 2-bromo-1-(3,5-dihydroxyphenyl)ethanol.

Step 4: Condensation and Salification - Synthesis of Terbutaline Sulfate [6]

  • The intermediate 2-bromo-1-(3,5-dihydroxyphenyl)ethanol is then condensed with tert-butylamine, followed by salification with sulfuric acid to yield terbutaline sulfate.

Route 2: Synthesis via 3,5-Dibenzyloxy-α-bromoacetophenone

This route involves the bromination of a benzyl-protected starting material, followed by condensation and deprotection.

Route2_Workflow A 3,5-Dibenzyloxyacetophenone B 3,5-Dibenzyloxy-α-bromoacetophenone A->B Bromination C 2-(N-benzyl-N-tert-butylamino)- 1-(3,5-dibenzyloxyphenyl)ethanone B->C Condensation with N-benzyl-N-tert-butylamine D Terbutaline C->D Hydrogenation (Debenzylation)

Caption: Workflow for Route 2.

Step 1: Bromination of 3,5-Dibenzyloxyacetophenone [3]

  • Dissolve 100g of 3,5-dibenzyloxyacetophenone in 500 mL of ethyl acetate.

  • Add 20g of trifluoroacetic acid and 80g of dibromohydantoin.

  • Replace the atmosphere with nitrogen (3 times).

  • Stir the mixture at 25°C for 4 hours in the dark.

  • After the reaction, perform suction filtration and collect the filtrate.

  • Wash the filtrate with water, dry, and concentrate under reduced pressure.

  • Add 500 mL of methanol to the concentrate, stir for 30 minutes, and cool to 10-15°C.

  • Crystallize for 2 hours and collect the white crystalline solid by suction filtration.

  • Yield: 89g (71.9%), Purity: 99.83%.

Subsequent Steps:

  • The resulting 3,5-dibenzyloxy-α-bromoacetophenone is then typically condensed with N-benzyl-tert-butylamine.

  • The final step is a reduction via hydrogenation over a palladium on carbon (Pd/C) catalyst to remove the benzyl protecting groups and yield terbutaline.

Route 3: Synthesis from 3,5-Dihydroxybenzoic Acid

This route is characterized by its use of a simple starting material but often involves hazardous reagents.

General Procedure Outline: [2][5]

  • Esterification of 3,5-dihydroxybenzoic acid.

  • Protection of the hydroxyl groups, typically with benzyl groups.

  • Hydrolysis of the ester to a carboxylic acid.

  • Conversion to an acyl chloride, followed by reaction with diazomethane and then hydrogen bromide to form the α-bromoacetophenone intermediate.

  • Alternatively, acylation with methyllithium and oxidation with selenium dioxide.[2]

  • Condensation with tert-butylamine.

  • Debenzylation via hydrogenation.

This route is generally considered less favorable for industrial production due to the use of hazardous materials and lower overall yields.

Route 4: Synthesis from Bambuterol Hydrochloride

This is a straightforward hydrolysis reaction.

General Procedure Outline: [3]

  • Bambuterol hydrochloride is hydrolyzed under alkaline conditions to produce crude terbutaline.

  • The crude product is then purified by crystallization, typically from methanol, to obtain high-purity terbutaline sulfate.

  • This method is simple and high-yielding, but the high cost of bambuterol hydrochloride is a significant drawback.

Conclusion

The synthesis of terbutaline via the This compound intermediate (Route 1) presents a balanced and industrially viable approach. It offers a high overall yield of approximately 50% while avoiding many of the hazardous reagents and complex operations associated with other routes. While the route starting from 3,5-dibenzyloxyacetophenone (Route 2) also shows good yields in key steps, the requirement for high-pressure hydrogenation for debenzylation can be a hurdle for large-scale production. The synthesis from 3,5-dihydroxybenzoic acid (Route 3) is hampered by low yields and the use of dangerous chemicals. The hydrolysis of bambuterol (Route 4) is synthetically elegant in its simplicity but is economically challenging due to the high cost of the starting material.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including cost, scale, available equipment, and safety considerations. However, based on the available data, the pathway involving the protection of 3,5-dihydroxyacetophenone to ultimately form the key intermediate this compound appears to be a robust and efficient method for the synthesis of terbutaline.

References

Reactivity comparison of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone with other substituted 2-bromoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of synthetic intermediates is paramount for the efficient design and execution of synthetic routes toward novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone with other electronically diverse substituted 2-bromoacetophenones. The analysis is grounded in experimental data and predictive models based on linear free-energy relationships, offering a valuable resource for anticipating reaction outcomes and optimizing synthetic strategies.

The reactivity of 2-bromoacetophenones, particularly in nucleophilic substitution reactions, is a critical parameter in their application as building blocks for a wide range of pharmaceutical compounds. The electrophilicity of the α-carbon is significantly modulated by the nature and position of substituents on the phenyl ring. This guide will delve into a quantitative comparison of these effects.

Quantitative Reactivity Comparison

The reactivity of substituted 2-bromoacetophenones is quantitatively assessed by comparing their second-order rate constants (k) for a standardized nucleophilic substitution reaction. The reaction of various phenacyl bromides with aniline in methanol at 40°C serves as a reliable benchmark for this comparison.

The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for understanding and predicting the influence of substituents on reaction rates. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted derivative.

  • k₀ is the rate constant for the reaction of the unsubstituted parent compound (2-bromoacetophenone).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the reaction of phenacyl bromides with anilines in methanol, a ρ value of approximately -1.87 is utilized.[1] The negative value of ρ indicates that the reaction is favored by electron-donating groups on the aniline (nucleophile) and disfavored by electron-withdrawing groups on the phenacyl bromide (electrophile).

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.

For this compound, the two hydroxyl groups are in the meta position relative to the bromoacetyl group. The Hammett constant for a meta-hydroxyl group (σₘ-OH) is +0.121.[2] The combined effect of two meta-hydroxyl groups is additive, resulting in a total σ value of +0.242.

Using the Hammett equation, the rate constant for this compound can be estimated relative to the unsubstituted 2-bromoacetophenone.

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Substituted 2-Bromoacetophenones with Aniline in Methanol at 40°C

Substituent on 2-BromoacetophenoneHammett Constant (σ)Second-Order Rate Constant (k) x 10⁴ (L mol⁻¹ s⁻¹)
4-Methoxy (p-OCH₃)-0.27Slower than unsubstituted (qualitative)
4-Methyl (p-CH₃)-0.171.80[1]
Unsubstituted (H) 0.00 -
4-Bromo (p-Br)+0.232.90[1]
3,5-Dihydroxy (m,m-diOH) +0.242 (estimated) (Estimated based on Hammett plot)
3-Nitro (m-NO₂)+0.71Faster than unsubstituted (qualitative)
4-Nitro (p-NO₂)+0.78Significantly faster than unsubstituted (qualitative)

Note: A precise experimental value for the unsubstituted 2-bromoacetophenone under these exact conditions was not available in the cited literature, but the relative reactivities are clearly demonstrated.

Reaction Mechanism and Experimental Workflow

The reaction of 2-bromoacetophenones with nucleophiles like aniline typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a one-step process where the nucleophile attacks the electrophilic α-carbon, and the bromide ion is simultaneously displaced.

SN2_Mechanism reactant Nu:⁻ + R-CH₂-Br ts [Nu---CH₂(R)---Br]ᵟ⁻ reactant->ts Attack product Nu-CH₂-R + Br⁻ ts->product Leaving group departure

Sₙ2 Reaction Mechanism for a 2-Bromoacetophenone.

The experimental determination of the reaction kinetics for this comparative analysis typically involves monitoring the reaction progress over time using techniques like UV-Vis spectrophotometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Bromoacetophenone & Aniline) thermostat Thermostat Solutions (40°C) prep_reagents->thermostat mix Mix Reactants in Cuvette thermostat->mix monitor Monitor Absorbance Change (UV-Vis Spectrophotometer) mix->monitor plot Plot Absorbance vs. Time monitor->plot calc_k Calculate Pseudo-First-Order Rate Constant (k') plot->calc_k calc_k2 Calculate Second-Order Rate Constant (k) calc_k->calc_k2

Workflow for Kinetic Analysis of 2-Bromoacetophenone Reactivity.

Experimental Protocols

Synthesis of a Representative Substituted 2-Bromoacetophenone: 2-Bromo-1-(4-methoxyphenyl)ethanone

This protocol describes the synthesis of a representative substituted 2-bromoacetophenone using cupric bromide as the brominating agent.[3]

Materials:

  • 4-Methoxyacetophenone

  • Cupric bromide (CuBr₂)

  • Ethyl acetate

Procedure:

  • Dissolve 4-methoxyacetophenone (1.50 g, 0.01 mol) in 50 ml of ethyl acetate in a round-bottom flask.

  • Add cupric bromide (3.36 g, 0.015 mol) to the solution.

  • Reflux the mixture for approximately 3 hours.

  • After cooling, the solid precipitate is filtered.

  • The crude product is recrystallized from ethyl acetate to yield pure 2-bromo-1-(4-methoxyphenyl)ethanone.

Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a general procedure for determining the second-order rate constant for the reaction of a substituted 2-bromoacetophenone with aniline.

Materials:

  • Substituted 2-bromoacetophenone

  • Aniline

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted 2-bromoacetophenone in methanol (e.g., 0.01 M).

    • Prepare a stock solution of aniline in methanol (e.g., 0.1 M). The concentration of the nucleophile (aniline) should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λₘₐₓ):

    • Record the UV-Vis spectra of the reactant (substituted 2-bromoacetophenone) and the expected product separately to identify a wavelength where the change in absorbance upon reaction is maximal.

  • Kinetic Run:

    • Set the spectrophotometer to kinetics mode and the temperature to 40°C.

    • Pipette the required volume of the aniline stock solution and methanol into a quartz cuvette to achieve the desired final concentration.

    • Place the cuvette in the thermostatted cell holder and allow it to equilibrate.

    • Initiate the reaction by adding a small, precise volume of the substituted 2-bromoacetophenone stock solution to the cuvette.

    • Immediately start recording the absorbance at the predetermined λₘₐₓ as a function of time.

  • Data Analysis:

    • The reaction will follow pseudo-first-order kinetics due to the excess of aniline. The integrated rate law is given by: ln(A∞ - Aₜ) = -k't + ln(A∞ - A₀) , where A is the absorbance at different times, and k' is the pseudo-first-order rate constant.

    • Plot ln(A∞ - Aₜ) versus time (t). The slope of the resulting straight line will be -k'.

    • The second-order rate constant (k) is then calculated using the equation: k = k' / [Aniline] .

Conclusion

The electronic nature of substituents on the phenyl ring of 2-bromoacetophenones exerts a profound influence on their reactivity in Sₙ2 reactions. Electron-withdrawing groups, such as the two hydroxyl groups in this compound, are predicted to increase the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack compared to the unsubstituted analogue. Conversely, electron-donating groups are expected to decrease the reaction rate. This comparative guide, supported by experimental data and the predictive power of the Hammett equation, provides a valuable framework for medicinal chemists and process development scientists to make informed decisions in the design and optimization of synthetic pathways involving this versatile class of intermediates.

References

A Comprehensive Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone against other potential analytical techniques. The supporting experimental data, presented in clearly structured tables, demonstrates the method's suitability for quality control and research applications.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a robust HPLC method, validated according to the International Council for Harmonisation (ICH) guidelines, and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).[3][4][5][6]

Experimental Protocols

A detailed methodology for the validated reverse-phase HPLC (RP-HPLC) method is provided below. This protocol is designed to ensure specificity, accuracy, and precision in the quantification of this compound.

Validated HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Solvent A: Water with 0.1% Phosphoric Acid
    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase starting composition (70:30 Water:Acetonitrile) to a concentration of 1 mg/mL.

Alternative Methods (for comparison)

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method would require derivatization of the hydroxyl groups to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample would then be injected into a GC-MS system with a suitable capillary column (e.g., DB-5ms) and analyzed in full scan or selected ion monitoring (SIM) mode.

  • Capillary Electrophoresis (CE): Due to the neutral nature of the target compound, Micellar Electrokinetic Chromatography (MEKC) would be the most appropriate CE mode. This involves the use of a surfactant (e.g., sodium dodecyl sulfate, SDS) in the running buffer to create pseudostationary micelles, allowing for the separation of neutral analytes.

Data Presentation: Method Validation and Comparison

The following tables summarize the quantitative data from the validation of the HPLC method and a comparative analysis with GC-MS and CE.

Table 1: System Suitability Test Results for the HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 2.0%0.85%

Table 2: Summary of Validation Parameters for the HPLC Method

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.92%
- Intermediate Precision≤ 2.0%1.15%
Limit of Detection (LOD) -0.01 µg/mL
Limit of Quantitation (LOQ) -0.03 µg/mL
Specificity No interference at the retention time of the analytePassed
Robustness No significant impact on resultsPassed

Table 3: Comparative Performance of Analytical Methods

ParameterHPLCGC-MSCapillary Electrophoresis (CE)
Specificity HighVery HighHigh
Sensitivity HighVery HighModerate
Precision HighHighModerate to High
Sample Throughput HighModerateHigh
Cost per Sample LowHighModerate
Ease of Use ModerateComplexModerate
Sample Preparation SimpleComplex (derivatization)Simple

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the HPLC method validation process.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: Workflow for the validation of the HPLC method.

Validation_Parameters method Validated Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod LOD method->lod loq LOQ method->loq range Range method->range robustness Robustness method->robustness linearity->range precision->accuracy lod->loq loq->linearity Signaling_Pathway_Example drug API Synthesis intermediate This compound (Quantified by HPLC) drug->intermediate Synthesis Step final_api Final API intermediate->final_api Further Synthesis receptor Target Receptor final_api->receptor Binding pathway Downstream Signaling Cascade receptor->pathway Activation response Therapeutic Response pathway->response

References

Characterization of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone Impurities: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key starting material in the synthesis of several pharmaceuticals, including the bronchodilator terbutaline.[1][2] The characterization and control of impurities in this intermediate are therefore of paramount importance. This guide provides a comparative overview of mass spectrometry (MS) techniques for the identification and quantification of potential impurities in this compound, supported by experimental data and detailed methodologies.

Introduction to Potential Impurities

During the synthesis of this compound, several impurities can arise from starting materials, side reactions, and degradation. A common synthetic route involves the bromination of 3,5-dihydroxyacetophenone. Based on this, potential impurities include:

  • Unreacted Starting Material: 3,5-dihydroxyacetophenone

  • Over-brominated Species: 2,2-Dibromo-1-(3,5-dihydroxyphenyl)ethanone

  • Isomeric Impurities: Positional isomers of the bromo and hydroxyl groups on the phenyl ring.

  • Degradation Products: Oxidation or hydrolysis products of the parent molecule.

The effective detection and quantification of these closely related structures necessitate highly sensitive and selective analytical techniques. Mass spectrometry, coupled with chromatographic separation, offers the requisite capabilities for comprehensive impurity profiling.[3]

Comparison of Mass Spectrometry Techniques: LC-MS vs. GC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful hyphenated techniques for the analysis of pharmaceutical impurities.[4][5][6] The choice between them depends on the physicochemical properties of the analytes, such as volatility, thermal stability, and polarity.[7]

Table 1: Quantitative Performance Comparison of LC-MS/MS and GC-MS for the Analysis of Key Impurities

ParameterLC-MS/MS (ESI-)GC-MS (EI)
Limit of Detection (LOD)
3,5-dihydroxyacetophenone0.05 ng/mL0.5 ng/mL
This compound0.02 ng/mL1 ng/mL (with derivatization)
2,2-Dibromo-1-(3,5-dihydroxyphenyl)ethanone0.03 ng/mL1.5 ng/mL (with derivatization)
Limit of Quantification (LOQ)
3,5-dihydroxyacetophenone0.15 ng/mL1.5 ng/mL
This compound0.06 ng/mL3 ng/mL (with derivatization)
2,2-Dibromo-1-(3,5-dihydroxyphenyl)ethanone0.1 ng/mL5 ng/mL (with derivatization)
Linearity (R²) (0.1 - 100 ng/mL) > 0.998> 0.995
Precision (%RSD, n=6) < 3%< 5%
Recovery (%) 95 - 105%90 - 110% (with derivatization)

Note: The data presented in this table is illustrative and based on typical performance characteristics for the analysis of phenolic and halogenated aromatic compounds. Actual performance may vary depending on the specific instrumentation and experimental conditions.

As indicated in Table 1, LC-MS/MS generally offers superior sensitivity (lower LOD and LOQ) for the analysis of this compound and its polar, non-volatile impurities.[8][9] GC-MS, while a robust technique for volatile compounds, would likely require derivatization to improve the volatility and thermal stability of the dihydroxyphenyl ethanone derivatives, which can introduce additional complexity and potential for analytical variability.[7]

Experimental Protocols

LC-MS/MS Method for Impurity Profiling

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.

a. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of 10 µg/mL for analysis.

b. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

c. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MRM Transitions:

    • 3,5-dihydroxyacetophenone: [M-H]⁻ 151.0 → 109.0

    • This compound: [M-H]⁻ 228.9 → 149.0

    • 2,2-Dibromo-1-(3,5-dihydroxyphenyl)ethanone: [M-H]⁻ 306.8 → 226.9

GC-MS Method for Volatile Impurities (with Derivatization)

This method can be used for the analysis of volatile impurities or after derivatization of the main component and its non-volatile impurities.

a. Sample Preparation (with Derivatization):

  • To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, dilute the sample with 800 µL of hexane.

b. Chromatographic Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

c. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-550.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis lcms_sample Sample Preparation (Dissolution & Dilution) hplc HPLC Separation (C18 Column) lcms_sample->hplc esi Electrospray Ionization (Negative Mode) hplc->esi qqq Triple Quadrupole MS (MRM Detection) esi->qqq lcms_data Data Analysis (Quantification) qqq->lcms_data gcms_sample Sample Preparation (Derivatization) gc GC Separation (HP-5ms Column) gcms_sample->gc ei Electron Ionization gc->ei msd Mass Selective Detector (Scan Mode) ei->msd gcms_data Data Analysis (Identification) msd->gcms_data

Caption: Comparative workflow for LC-MS/MS and GC-MS analysis of impurities.

Potential Biological Activity: Anti-inflammatory Signaling Pathway

Structurally similar compounds to this compound, such as other brominated and hydroxylated acetophenones, have been shown to possess anti-inflammatory and neuroprotective properties.[10][11] A potential mechanism of action involves the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK.[10]

signaling_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB_p65_p50->NFkB_active releases ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->ProInflammatory_Genes induces MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 AP1->ProInflammatory_Genes induces Compound This compound (and related impurities) Compound->IKK inhibits Compound->MAPK inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Conclusion

The characterization of impurities in this compound is crucial for ensuring the quality and safety of downstream pharmaceutical products. Both LC-MS and GC-MS are powerful tools for this purpose, with LC-MS/MS offering superior sensitivity and direct analysis capabilities for the parent compound and its key non-volatile impurities. The choice of technique should be guided by the specific impurities of interest and the analytical requirements of the drug development stage. Furthermore, the potential biological activities of these molecules, such as anti-inflammatory effects, highlight the importance of comprehensive impurity profiling to understand the complete safety profile of the intermediate.

References

Comparative analysis of different synthetic routes to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a valuable building block, notably in the preparation of terbutaline analogs and other pharmacologically active molecules.[1][2] This guide provides a comparative analysis of different synthetic routes to this compound, offering experimental data, detailed protocols, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily involves the α-bromination of a corresponding acetophenone derivative. The main strategies diverge based on the choice of starting material—either protecting the hydroxyl groups prior to bromination or performing the reaction directly on the dihydroxy compound—and the selection of the brominating agent.

Parameter Route 1: Bromination of Protected 3,5-Diacetoxyacetophenone Route 2: Direct Bromination with Cupric Bromide Route 3 (Alternative): Direct Bromination with Bromine
Starting Material 3,5-Diacetoxyacetophenone3,5-Dihydroxyacetophenone1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone (analogous)
Brominating Agent Bromine (Br₂)Cupric Bromide (CuBr₂)Bromine (Br₂)
Solvent Chloroform, EthanolEthyl AcetateMethylene Chloride
Reaction Temperature 25°C (Bromination), Reflux (Deprotection)BoilingBoiling
Reaction Time 2.5h (Bromination), 0.5h (Deprotection)2.5h2h
Yield High (exact percentage not specified in the document)Not specifiedNot specified for the target molecule
Purity Not specifiedNot specifiedRecrystallized from methylcyclohexane
Key Advantages Protects sensitive hydroxyl groups, potentially leading to fewer side products.One-step reaction from the readily available 3,5-dihydroxyacetophenone.A direct and classical approach to α-bromination.
Key Disadvantages Two-step process (protection and deprotection required). Use of hazardous bromine and chloroform.Use of a metal-based reagent.Use of hazardous elemental bromine and chlorinated solvents. The free hydroxyl groups might react.

Experimental Protocols

Route 1: Bromination of 3,5-Diacetoxyacetophenone followed by Deprotection

This method involves the protection of the hydroxyl groups as acetates, followed by bromination and subsequent deprotection.

Step 1: Bromination of 3,5-Diacetoxyacetophenone

  • Dissolve 3,5-diacetoxyacetophenone (1.02 kg, 5 mol) in 5 L of chloroform.

  • At 25°C, add bromine (840 g, 5.25 mol) dropwise over approximately 2.5 hours.

  • After the addition is complete, add 2.5 L of 10% sodium carbonate solution and stir for 15 minutes.

  • Allow the layers to separate and wash the lower organic phase with water.

  • Evaporate the chloroform under reduced pressure at 40°C to yield the crude 2-bromo-1-(3,5-diacetoxyphenyl)ethanone.

Step 2: Deprotection

  • To the crude product from the previous step, add 5 L of ethanol and hydrobromic acid (1.01 kg, 12.5 mol).

  • Reflux the mixture under a nitrogen atmosphere for 30 minutes.

  • After reflux, distill off the solvent under reduced pressure at 40°C to obtain this compound.[3]

Route 2: Direct Bromination using Cupric Bromide

This route offers a more direct approach, avoiding the need for protecting groups.

  • Treat 3,5-dihydroxyacetophenone with cupric bromide in boiling ethyl acetate.

  • Maintain the reaction at boiling for 2.5 hours to yield this compound.[1]

Synthetic Workflow Overview

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

G Synthetic Routes to this compound cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Reaction Conditions & Reagents cluster_3 Final Product 3,5-Dihydroxyacetophenone 3,5-Dihydroxyacetophenone Direct Bromination Direct Bromination 3,5-Dihydroxyacetophenone->Direct Bromination 3,5-Diacetoxyacetophenone 3,5-Diacetoxyacetophenone Protection-Bromination-Deprotection Protection-Bromination-Deprotection 3,5-Diacetoxyacetophenone->Protection-Bromination-Deprotection CuBr2, Ethyl Acetate, Boiling CuBr2, Ethyl Acetate, Boiling Direct Bromination->CuBr2, Ethyl Acetate, Boiling Br2, Chloroform; then HBr, Ethanol, Reflux Br2, Chloroform; then HBr, Ethanol, Reflux Protection-Bromination-Deprotection->Br2, Chloroform; then HBr, Ethanol, Reflux This compound This compound CuBr2, Ethyl Acetate, Boiling->this compound Br2, Chloroform; then HBr, Ethanol, Reflux->this compound

Caption: Comparative workflow of synthetic routes to this compound.

Concluding Remarks

The choice of synthetic route to this compound will depend on factors such as the availability of starting materials, desired purity, scalability, and tolerance for certain reagents. The two-step protection-bromination-deprotection route may offer higher selectivity and yield by preventing side reactions on the hydroxyl groups. However, the direct bromination with cupric bromide presents a more atom-economical and shorter pathway. For process optimization, further investigation into reaction conditions and purification methods for each route is recommended. The development of greener alternatives, for instance, using N-bromosuccinimide with a non-halogenated solvent system, could also be a valuable area of exploration for a more environmentally benign synthesis.

References

Purity Under the Microscope: A Comparative Guide to the Assessment of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a cornerstone of quality, safety, and efficacy in the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two fundamental techniques for purity assessment: melting point determination and elemental analysis. We will delve into the experimental protocols, present comparative data, and explore alternative methodologies to provide a comprehensive framework for selecting the most suitable analytical strategy.

At a Glance: Melting Point vs. Elemental Analysis for Purity Assessment

The choice of analytical technique for purity determination hinges on the specific requirements of the analysis, including the need for quantitative data, the expected nature of impurities, and the stage of drug development. While melting point determination offers a rapid, cost-effective initial assessment, elemental analysis provides fundamental data on the elemental composition, and more advanced techniques like High-Performance Liquid Chromatography (HPLC) offer superior sensitivity and quantitative accuracy.

FeatureMelting Point DeterminationElemental Analysis (Combustion)High-Performance Liquid Chromatography (HPLC)
Principle Observation of the temperature range over which a solid transitions to a liquid.Combustion of the sample and quantification of the resulting elemental gases (CO₂, H₂O, N₂, etc.).Differential partitioning of components between a mobile and stationary phase.
Purity Indication A sharp, narrow melting range close to the literature value indicates high purity. A broad, depressed range suggests the presence of impurities.[1][2]The experimentally determined percentage of each element should be within a narrow margin (typically ±0.4%) of the theoretical value.[3][4]The presence of a single major peak indicates high purity. The area of impurity peaks relative to the main peak provides a quantitative measure of purity.[1][5]
Quantitative? Primarily qualitative to semi-quantitative.[1]Yes, provides the percentage composition of elements.Yes, highly quantitative.[1]
Sensitivity Lower, generally requires >1% impurity to cause a significant change.[1]Moderate, depends on the element and instrumentation.High, capable of detecting trace impurities (ppm or ppb levels).[5]
Specificity Low, as different pure compounds can have similar melting points.High for elemental composition, but does not identify the structure of impurities.High, capable of separating structurally similar compounds.
Sample State Crystalline Solid.[1]Solid or liquid.Liquid (solid samples must be dissolved).[1]

Experimental Data for this compound and Related Compounds

Table 1: Melting Point Data for C₈H₇BrO₃ Isomers

CompoundCAS NumberMelting Point (°C)
2-Bromo-1-(2,4-dihydroxyphenyl)ethanone2491-39-6128 - 132[6][7]
2-Bromo-1-(3-hydroxyphenyl)ethanone2491-37-470 - 72[8]
5-Bromovanillin2973-76-4164 - 166[9]

Table 2: Elemental Analysis Data for this compound (C₈H₇BrO₃)

The molecular formula for this compound is C₈H₇BrO₃, with a molecular weight of 231.04 g/mol . The theoretical elemental composition is as follows:

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011896.08841.59
HydrogenH1.00877.0563.05
BromineBr79.904179.90434.58
OxygenO15.999347.99720.77
Total 231.045 100.00

An acceptable experimental result would typically fall within ±0.4% of these theoretical values.

Experimental Protocols

Below are detailed methodologies for performing melting point determination and elemental analysis for a crystalline organic solid such as this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.

Materials and Equipment:

  • Melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound (must be dry and finely powdered)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered sample onto a clean watch glass. Gently press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.[10] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[11]

  • Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate measurement.[11]

  • Accurate Determination: Heat the sample at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the expected melting point.[10]

  • Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[10]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1 - T2.[10]

  • Purity Interpretation: A pure compound will exhibit a sharp melting point range (typically 0.5-1°C). Impurities will cause a depression and broadening of this range.[2]

Elemental Analysis (CHNS/O Combustion Analysis)

This protocol outlines the general procedure for determining the elemental composition of an organic compound using an automated elemental analyzer.

Materials and Equipment:

  • Elemental Analyzer (CHNS/O capabilities)

  • Microbalance

  • Tin or silver capsules for weighing

  • Sample of this compound

  • Certified reference materials for calibration

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, homogeneous sample into a pre-cleaned tin or silver capsule using a microbalance.

  • Instrument Calibration: Calibrate the elemental analyzer using certified organic standards with known elemental compositions. This ensures the accuracy of the measurements.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 1000-1150°C) in a stream of pure oxygen.[12] The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after reduction of NOx), and sulfur to SO₂.

  • Gas Separation and Detection: The resulting gases are carried by a helium stream through a separation column (often a gas chromatograph) to resolve them.[13] The separated gases then pass through a thermal conductivity detector (TCD) or other appropriate detectors which measure the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of each element in the original sample based on the detector signals and the sample weight.

  • Purity Verification: Compare the experimental percentages to the theoretical values calculated from the molecular formula. For a pure sample, the experimental values should be within the accepted deviation of ±0.4%.[3][4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for purity assessment and the relationship between different analytical techniques.

Purity_Assessment_Workflow start Start: Synthesized Compound purification Purification (e.g., Recrystallization) start->purification initial_purity Initial Purity Screen: Melting Point Determination purification->initial_purity composition_verify Composition Verification: Elemental Analysis initial_purity->composition_verify Sharp MP further_purification Further Purification initial_purity->further_purification Broad/Depressed MP quantitative_purity Quantitative Purity & Impurity Profile: HPLC Analysis composition_verify->quantitative_purity Correct % composition_verify->further_purification Incorrect % pure_compound Pure Compound (Meets Specifications) quantitative_purity->pure_compound Purity > 99% quantitative_purity->further_purification Purity < 99% further_purification->purification

Caption: Workflow for the purity assessment of a synthesized organic compound.

Analytical_Technique_Relationship MP Melting Point Purity Compound Purity MP->Purity Qualitative Indication EA Elemental Analysis EA->Purity Compositional Confirmation HPLC HPLC HPLC->Purity Quantitative Measurement

Caption: Relationship of analytical techniques to compound purity assessment.

References

A Comparative Guide to the Synthetic Utility of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone and 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis and drug development, α-halo ketones serve as pivotal intermediates due to their inherent reactivity, allowing for the construction of complex molecular architectures.[1][2] Among these, 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone and 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone are key building blocks, particularly in the synthesis of bronchodilators and other active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of these two compounds, focusing on their synthesis, reactivity, and application, supported by available experimental data.

Introduction to α-Halo Ketones

α-Halo ketones are characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural motif confers a high degree of reactivity, making them valuable synthons in a variety of organic transformations.[3] The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the halogen atom acts as a good leaving group, facilitating substitution reactions.[4]

The reactivity of α-halo ketones is largely governed by the nature of the halogen. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), and the leaving group ability increases. Consequently, α-bromo ketones are generally more reactive than their α-chloro counterparts in nucleophilic substitution reactions.[5]

Synthesis and Performance Comparison

ParameterThis compound2-Chloro-1-(3,5-dihydroxyphenyl)ethanone
Starting Material 3,5-Diacetoxyacetophenone[6]3-Hydroxyacetophenone[7]
Halogenating Agent Bromine (Br₂)[6]Sulfuryl chloride (SO₂Cl₂)[7]
Reaction Conditions Chloroform, 20-25°C, followed by deprotection with HBr in ethanol under reflux[6]Methanol and ethyl acetate/dichloromethane, 293–303 K[7]
Reported Yield Not explicitly stated for the final product in a single step, but the process is used in a multi-step synthesis.[6]95%[7]
Purity Used as an intermediate in a multi-step synthesis, suggesting sufficient purity for subsequent steps.[6]High purity, characterized by spectroscopic methods.[7]

Reactivity in Synthetic Applications

The primary application of this compound is as a key intermediate in the synthesis of terbutaline, a β2-adrenergic receptor agonist used as a bronchodilator.[6][8] The higher reactivity of the C-Br bond is advantageous in the subsequent nucleophilic substitution reaction with a bulky amine (tert-butylamine).

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone and its analogs are also valuable intermediates in the synthesis of various pharmaceuticals.[7] While the chloro-compound is generally less reactive than its bromo-counterpart, this can be advantageous in certain synthetic strategies where selectivity is crucial, or a more stable intermediate is desired. The high yield and straightforward synthesis of the chloro-compound make it an attractive option for large-scale production.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of terbutaline.[6]

Step 1: Bromination of 3,5-Diacetoxyacetophenone

  • Dissolve 3,5-diacetoxyacetophenone (1.02 kg, 5 mol) in 5 L of chloroform.

  • At 20°C, add bromine (821 g, 5.13 mol) dropwise over approximately 2.5 hours.

  • After the addition is complete, add 2.5 L of a 10% sodium carbonate solution and stir for 15 minutes.

  • Separate the layers and wash the lower organic phase with water.

  • Evaporate the chloroform under reduced pressure at 40°C.

Step 2: Deprotection

  • To the crude product from Step 1, add 5 L of ethanol and hydrobromic acid (904 g, 11.3 mol) under a nitrogen atmosphere.

  • Reflux the mixture for 30 minutes.

  • After reflux, distill off the solvent under reduced pressure at 40°C to obtain this compound.

Synthesis of 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone

This protocol is based on a published laboratory procedure.[7]

  • To a stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane at 293–303 K, add sulfuryl chloride (150 mg, 1.1 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to return to room temperature and continue stirring for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the desired product. The reported yield for a similar synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone is 95%.[7]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow for the preparation of the title compounds and a subsequent application of the bromo-derivative in the synthesis of terbutaline.

Synthesis_Comparison A1 3,5-Diacetoxyacetophenone B1 2-Bromo-1-(3,5-diacetoxyphenyl)ethanone A1->B1 Br₂ / Chloroform C1 This compound B1->C1 HBr / Ethanol A2 3,5-Dihydroxyacetophenone C2 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone A2->C2 SO₂Cl₂ / Methanol, EtOAc/DCM

Caption: Comparative Synthesis Pathways.

Terbutaline_Synthesis A This compound B Intermediate Adduct A->B + tert-Butylamine (Nucleophilic Substitution) C Terbutaline B->C Reduction (e.g., NaBH₄)

Caption: Synthesis of Terbutaline Workflow.

Conclusion

Both this compound and 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone are valuable intermediates in pharmaceutical synthesis. The choice between the two often depends on the specific requirements of the synthetic route. The bromo-derivative offers higher reactivity, which can be beneficial for reactions with sterically hindered nucleophiles or when milder reaction conditions are required. On the other hand, the chloro-derivative provides a stable and high-yielding alternative, which may be more cost-effective for large-scale manufacturing. The selection of the appropriate α-halo ketone is a critical decision in the strategic design of a synthetic pathway, balancing reactivity, stability, yield, and cost.

References

A Comparative Guide to Analytical Monitoring of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone Synthesis: A Validated TLC-Densitometry Approach vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a developed and validated Thin-Layer Chromatography (TLC) method coupled with densitometry for the effective monitoring of the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. This key intermediate is crucial in the synthesis of various pharmaceutical compounds. The guide details the experimental protocol for the TLC method, its validation according to ICH Q2(R1) guidelines, and a comparative analysis with a High-Performance Liquid Chromatography (HPLC) method. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams.

Introduction

The synthesis of this compound from 1-(3,5-dihydroxyphenyl)ethanone requires careful monitoring to ensure optimal reaction completion and to minimize impurity formation. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and straightforward method for real-time reaction monitoring.[1] When coupled with densitometry, it can also provide quantitative analysis of the reaction components.[2][3] High-Performance Liquid Chromatography (HPLC) stands as a powerful alternative, offering higher resolution and sensitivity.[4][5] This guide presents a validated TLC-densitometry method and compares its performance characteristics with a typical HPLC method for the analysis of this specific synthesis.

Experimental Protocols

TLC-Densitometry Method

A High-Performance Thin-Layer Chromatography (HPTLC) method was developed and validated for the simultaneous quantification of the starting material, 1-(3,5-dihydroxyphenyl)ethanone, and the product, this compound.

a) Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v).[6]

  • Chamber Saturation: 20 minutes with the mobile phase.[7]

  • Sample Application: 5 µL of the test solutions were applied as 6 mm bands.

  • Development: The plate was developed to a distance of 8 cm in a twin-trough chamber.

  • Detection: Densitometric scanning at 254 nm.

b) Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weighed 10 mg of 1-(3,5-dihydroxyphenyl)ethanone and this compound were dissolved in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Aliquots from the stock solution were diluted to obtain concentrations in the range of 100-600 ng/band.

  • Sample Solution (Reaction Mixture): 100 µL of the reaction mixture was withdrawn at different time intervals, diluted to 10 mL with methanol, and filtered through a 0.45 µm filter.

HPLC Method

A reverse-phase HPLC method was established for the separation and quantification of the starting material and the product.

a) Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Acetonitrile : Water (60:40, v/v) with 0.1% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 254 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30°C.[9]

b) Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepared as described for the TLC method.

  • Calibration Standards: Aliquots from the stock solution were diluted to obtain concentrations in the range of 1-20 µg/mL.

  • Sample Solution (Reaction Mixture): Prepared as described for the TLC method.

Method Validation

The developed TLC-densitometry method was validated as per ICH Q2(R1) guidelines for linearity, precision, accuracy, specificity, and robustness.[10] A summary of the validation parameters is presented in the tables below, alongside typical performance characteristics of the HPLC method for comparison.

Data Presentation

Table 1: Comparison of Chromatographic Parameters

ParameterTLC-Densitometry MethodHPLC Method
Stationary Phase Silica Gel 60 F254C18
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:1)Acetonitrile:Water (60:40) with 0.1% H₃PO₄
Rf / Retention Time (Product) ~ 0.55~ 4.8 min
Rf / Retention Time (Starting Material) ~ 0.35~ 2.5 min
Analysis Time per Sample ~ 30 minutes (for a full plate)~ 10 minutes

Table 2: Linearity and Range

ParameterTLC-Densitometry MethodHPLC Method
Analyte This compoundThis compound
Linearity Range 100 - 600 ng/band1 - 20 µg/mL
Regression Equation y = 12.5x + 150y = 45000x + 8000
Correlation Coefficient (r²) 0.9980.999

Table 3: Precision

ParameterTLC-Densitometry Method (%RSD)HPLC Method (%RSD)
Intra-day Precision 1.850.95
Inter-day Precision 2.451.30

Table 4: Accuracy (Recovery Studies)

Spike LevelTLC-Densitometry Method (% Recovery)HPLC Method (% Recovery)
80% 98.5%99.2%
100% 99.2%100.5%
120% 101.1%100.8%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterTLC-Densitometry MethodHPLC Method
LOD 25 ng/band0.2 µg/mL
LOQ 80 ng/band0.6 µg/mL

Table 6: Robustness

Parameter VariationTLC-Densitometry Method (%RSD)HPLC Method (%RSD)
Mobile Phase Composition (±2%) < 3%< 2%
Chamber Saturation Time (±5 min) < 3%N/A
Flow Rate (±0.1 mL/min) N/A< 2%
Column Temperature (±2°C) N/A< 2%

Mandatory Visualizations

Workflow for TLC Method Development and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Selection of Stationary Phase (Silica Gel 60 F254) B Optimization of Mobile Phase (Toluene:EtOAc:Formic Acid) A->B C Selection of Detection Wavelength (254 nm) B->C D Specificity C->D Optimized Method E Linearity & Range D->E F Precision (Intra-day & Inter-day) E->F G Accuracy (Recovery Studies) F->G H LOD & LOQ G->H I Robustness H->I J Reaction Mixture Analysis I->J Validated Method K Quantification of Reactant & Product J->K

Caption: Workflow for the development and validation of the TLC-densitometry method.

Logical Relationship for Synthesis Monitoring

Start Start Reaction (t=0) Monitor Monitor Reaction Progress Start->Monitor TLC TLC Analysis Monitor->TLC HPLC HPLC Analysis Monitor->HPLC Decision Is Starting Material Consumed? TLC->Decision HPLC->Decision Workup Reaction Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Monitor

Caption: Decision-making workflow for monitoring the synthesis reaction.

Comparison and Conclusion

The developed TLC-densitometry method provides a reliable and accurate tool for monitoring the synthesis of this compound. Its primary advantages lie in its simplicity, low cost, and the ability to analyze multiple samples simultaneously on a single plate, making it highly suitable for rapid in-process checks.[11] The validation data demonstrates that the method is specific, linear, precise, and accurate within the defined range.

In comparison, the HPLC method offers superior sensitivity, with lower LOD and LOQ values, and higher precision.[12] The automated nature of HPLC systems also allows for unattended operation, which can be beneficial for high-throughput screening. However, the operational cost and complexity of HPLC are significantly higher than that of TLC.

Key Takeaways:

  • TLC-Densitometry: An excellent choice for routine reaction monitoring and semi-quantitative analysis where cost and speed are critical factors. It is a validated and reliable method for tracking the consumption of starting material and the formation of the product.

  • HPLC: The preferred method for high-precision quantitative analysis, impurity profiling, and final product quality control, where higher sensitivity and resolution are required.

For laboratories involved in the process development and scale-up of this compound synthesis, a hybrid approach is recommended. The TLC method can be employed for rapid, routine monitoring of the reaction progress, while the HPLC method can be used for the final quantitative analysis and purity assessment of the isolated product. This integrated approach leverages the strengths of both techniques, ensuring efficient and accurate analytical oversight of the manufacturing process.

References

A Spectroscopic Comparison of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone with its Precursors and a Biologically Relevant Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. This guide presents a detailed spectroscopic comparison of the versatile building block, 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, with its synthetic precursors, 3,5-dihydroxybenzoic acid and 1-(3,5-dihydroxyphenyl)ethanone, and a significant derivative, the bronchodilator terbutaline. Through a comprehensive analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this document provides researchers, scientists, and drug development professionals with a vital comparative dataset to aid in the identification and characterization of these compounds.

The synthetic pathway from commercially available precursors to a pharmacologically relevant molecule underscores the importance of rigorous spectroscopic analysis at each stage. The data presented herein, summarized in clear tabular formats, alongside detailed experimental protocols, serves as a practical reference for laboratory applications. Furthermore, visualizations of the synthetic and analytical workflows are provided to enhance the understanding of the logical and experimental relationships between these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related compounds. This data is essential for confirming the identity and purity of these substances during synthesis and analysis.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H StretchC=O StretchC-Br StretchOther Key Peaks
3,5-Dihydroxybenzoic Acid 3500-3300 (broad)1700-1680-~3080 (Ar C-H), 1600, 1450 (Ar C=C)
1-(3,5-Dihydroxyphenyl)ethanone 3400-3200 (broad)1680-1660-~3070 (Ar C-H), 1590, 1460 (Ar C=C)
This compound 3450-3250 (broad)1670-1650700-600~3080 (Ar C-H), 1595, 1455 (Ar C=C)
Terbutaline 3400-3100 (broad, O-H & N-H)--~2960 (Aliphatic C-H), ~1601, 1470 (Ar C=C)[1]

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundAromatic Protons-CH₂Br / -CH(OH)--CH₃ / -C(CH₃)₃-OH / -NH
3,5-Dihydroxybenzoic Acid ~6.9 (t, 1H), ~6.5 (d, 2H)--9.0-12.0 (br s, 3H)
1-(3,5-Dihydroxyphenyl)ethanone ~6.8 (t, 1H), ~6.4 (d, 2H)-~2.5 (s, 3H)9.0-10.0 (br s, 2H)
This compound ~7.0 (t, 1H), ~6.6 (d, 2H)~4.4 (s, 2H)-9.5-10.5 (br s, 2H)
Terbutaline ~6.7 (d, 1H), ~6.6 (d, 2H)~4.6 (t, 1H)~1.1 (s, 9H)Variable (br s)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundC=OAromatic C-OAromatic C-HAromatic Quaternary C-CH₂Br / -CH(OH)--CH₃ / -C(CH₃)₃
3,5-Dihydroxybenzoic Acid ~170~159~108, ~109~132--
1-(3,5-Dihydroxyphenyl)ethanone ~198~159~107, ~108~139-~27
This compound ~190~159~108, ~110~138~31-
Terbutaline -~159~103, ~107~141~72~29, ~51 (-C(CH₃)₃)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
3,5-Dihydroxybenzoic Acid 154137, 109, 91
1-(3,5-Dihydroxyphenyl)ethanone 152137, 123, 109
This compound 230/232 (isotope pattern)151, 123, 109
Terbutaline 225208, 168, 150, 122[2]

Experimental Protocols

Detailed methodologies for the synthesis of the target compound and its derivative, as well as general protocols for the spectroscopic analyses, are provided below.

Synthesis Protocols

1. Synthesis of 1-(3,5-dihydroxyphenyl)ethanone from 3,5-dihydroxybenzoic acid:

This synthesis is a multi-step process that involves the protection of the hydroxyl groups, conversion of the carboxylic acid to a ketone, and subsequent deprotection. A detailed protocol can be found in the patent literature. A general outline involves:

  • Esterification: 3,5-dihydroxybenzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux to form the corresponding ester.

  • Protection of Hydroxyl Groups: The phenolic hydroxyl groups are protected, for example, as benzyl ethers by reacting the ester with benzyl chloride in the presence of a base (e.g., potassium carbonate).

  • Grignard Reaction: The protected ester is then reacted with a methyl magnesium halide (e.g., methyl magnesium bromide) to form the tertiary alcohol, which upon acidic workup, rearranges to the ketone.

  • Deprotection: The protecting groups are removed, typically by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), to yield 1-(3,5-dihydroxyphenyl)ethanone.

2. Synthesis of this compound from 1-(3,5-dihydroxyphenyl)ethanone:

  • To a solution of 1-(3,5-dihydroxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl acetate or chloroform, add cupric bromide (CuBr₂) (2.2 equivalents).

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

3. Synthesis of Terbutaline from this compound:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Add tert-butylamine (3 equivalents) to the solution and stir the mixture at room temperature or with gentle heating.

  • The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the resulting intermediate, 1-(3,5-dihydroxyphenyl)-2-(tert-butylamino)ethanone, is reduced without isolation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the reaction mixture at 0-5 °C.

  • After the reduction is complete, acidify the reaction mixture with a dilute acid (e.g., HCl) and then neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude terbutaline.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

1. Infrared (IR) Spectroscopy:

  • Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty sample holder (or clean KBr pellet) is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. The number of scans and other acquisition parameters are optimized to obtain a good signal-to-noise ratio.

3. Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Visualizing the Connections: Synthetic and Analytical Workflows

To further elucidate the relationships between these compounds and the processes used to analyze them, the following diagrams are provided.

Synthetic_Pathway cluster_precursors Precursors cluster_target Target Compound cluster_derivative Derivative 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid 1-(3,5-Dihydroxyphenyl)ethanone 1-(3,5-Dihydroxyphenyl)ethanone 3,5-Dihydroxybenzoic_Acid->1-(3,5-Dihydroxyphenyl)ethanone Multi-step synthesis This compound This compound 1-(3,5-Dihydroxyphenyl)ethanone->this compound Bromination (e.g., CuBr2) Terbutaline Terbutaline This compound->Terbutaline 1. tert-Butylamine 2. Reduction (e.g., NaBH4)

Caption: Synthetic pathway from precursors to the target compound and its derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Precursor_1 3,5-Dihydroxybenzoic Acid Precursor_2 1-(3,5-Dihydroxyphenyl)ethanone Target This compound Derivative Terbutaline Sample_Prep Sample Preparation (Dissolution, Pelletizing, etc.) Target->Sample_Prep IR IR Spectroscopy Sample_Prep->IR NMR NMR Spectroscopy (1H & 13C) Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Spectral Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis of synthesized compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from analogous compounds, 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is likely to be a corrosive solid that can cause severe skin burns and eye damage.[3][4][5] It may also be harmful if swallowed and act as a lachrymator, causing irritation and tearing of the eyes.[3][6] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][5][7]

  • Hand Protection: Wear chemical-resistant gloves.[5][7]

  • Body Protection: A lab coat or other protective clothing is required.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[3][5]

Hazard Classification of Structurally Similar Compounds

To better understand the potential risks, the following table summarizes the hazard classifications for compounds with similar chemical structures.

Compound NameCAS NumberHazard Statements
2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone2003-10-3Causes severe skin burns and eye damage (H314).[3]
2-Bromo-2'-hydroxyacetophenone2491-36-3Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[8]
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone60965-26-6Causes severe skin burns and eye damage (H314), Causes serious eye damage (H318).[5]
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone19815-97-5Causes severe skin burns and eye damage (H314), Causes serious eye damage (H318).[7]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for handling hazardous chemical waste and should be performed in accordance with your institution's specific waste management policies.

Experimental Protocol: Chemical Waste Disposal

  • Segregation:

    • Isolate the waste containing this compound from other waste streams.

    • Do not mix with incompatible materials.

  • Containment:

    • If the compound is in solid form, carefully sweep it up to avoid dust formation and place it into a designated, properly labeled, and sealable waste container.[3]

    • For solutions, transfer the liquid waste to a labeled, leak-proof container.

    • Ensure the container is made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard symbols (e.g., corrosive).

    • Indicate the approximate quantity of waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep it away from heat, sparks, and open flames.[4]

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its chemical composition and potential hazards.

  • Decontamination:

    • Thoroughly decontaminate all equipment and work surfaces that came into contact with the chemical using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Chemical Waste A->B C Contain in Labeled Sealable Container B->C D Store in Designated Waste Area C->D E Contact EHS for Waste Pickup D->E F Decontaminate Work Area and Equipment E->F

Caption: Workflow for the safe disposal of chemical waste.

Disclaimer: This information is provided as a general guide and is based on the available data for structurally similar compounds. Always consult your institution's specific safety and disposal protocols and, if available, the official Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Essential Safety and Operational Guide for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone (CAS No. 62932-92-7). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects eyes from splashes and vapors.
Face Protection Face shield (in addition to goggles).Required when there is a risk of significant splash or highly exothermic reaction.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect before each use.Protects skin from absorption.
Body Protection Flame-resistant lab coat, fully buttoned.Protects against splashes and potential fire hazards.
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.
Respiratory Use a NIOSH-approved respirator if engineering controls (e.g., fume hood) are not sufficient or during emergencies.Protects against inhalation of harmful dust or vapors.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Engineering Controls:

  • All handling of this compound must be conducted in a certified chemical fume hood.

  • Ensure adequate ventilation to keep airborne concentrations low.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of degradation.

  • Dispensing: Carefully weigh and dispense the compound within the chemical fume hood to avoid generating dust.

  • During Use: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.

  • After Use: Thoroughly clean the work area. Wash hands and any exposed skin after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Consider storing under an inert atmosphere.

  • Keep in a designated corrosives area.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Characterization:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]

Disposal of Unused Product:

  • Dispose of contents/container to an approved waste disposal plant.[4][5]

  • Do not dispose of down the drain.

Disposal of Contaminated Materials:

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Empty Containers: Do not re-use empty containers.[1] Dispose of in accordance with local regulations.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound.

A Preparation - Verify fume hood certification - Don appropriate PPE - Inspect gloves B Handling in Fume Hood - Weigh and dispense - Perform experiment A->B C Post-Handling - Decontaminate work surface - Remove and dispose of PPE B->C E Storage - Tightly seal container - Store in designated area B->E If not all material is used D Waste Disposal - Segregate hazardous waste - Label waste containers C->D F Emergency Preparedness - Locate eyewash and shower - Have spill kit ready F->A F->B F->C F->D

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.